molecular formula C8H16O B1221680 (4-Methylcyclohexyl)methanol CAS No. 3937-48-2

(4-Methylcyclohexyl)methanol

Cat. No.: B1221680
CAS No.: 3937-48-2
M. Wt: 128.21 g/mol
InChI Key: OSINZLLLLCUKJH-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanol, also known as 4-Methylcyclohexanemethanol (MCHM), is a saturated alicyclic primary alcohol (C8H16O) that serves as a critical compound in industrial and environmental health research . It is characterized as a colorless liquid with a low solubility in water and a distinctive, low-odor threshold, particularly for its trans-isomer which has a licorice-like scent . Primary Research Applications: A significant application of MCHM is as a frothing agent in the froth flotation process for cleaning coal, where its surfactant properties help separate fine coal particles from other materials . Furthermore, its role in the 2014 Elk River spill, where it contaminated a municipal water source, has established it as a vital chemical of interest in environmental toxicology and safety studies . Research in this area focuses on understanding the long-term environmental fate of MCHM, its adsorption and desorption from materials like water pipes, and its toxicological profile . Research Value and Toxicology: MCHM is used in investigative toxicology to assess the potential health impacts of chemical spills. Studies indicate that direct contact with MCHM can cause skin and eye irritation . In vitro and in vivo models have shown that MCHM can reduce cell viability, an effect that may be partially mitigated by antioxidants, suggesting a role for oxidative stress in its mechanism of action . While it has shown low acute oral toxicity in animal models, repeated dermal exposure can lead to irritant effects, and the crude mixture has been identified as a weak to moderate skin sensitizer in mouse models . Available data from bacterial and mammalian studies indicate that MCHM is not mutagenic . Handling and Analysis: Researchers handling MCHM should wear appropriate personal protective equipment, including nitrile gloves and splash goggles . For environmental sampling, analytical methods such as gas chromatography-mass spectrometry (GC-MS), solid-phase microextraction (SPME), and thin film microextraction (TFME) have been successfully employed to detect and quantify MCHM and its related constituents at trace levels in water samples . This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylcyclohexyl)methanol
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InChI

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3
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InChI Key

OSINZLLLLCUKJH-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)CO
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID9041813, DTXSID80274141, DTXSID40274142
Record name 4-Methylcyclohexanemethanol
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name (cis-4-Methylcyclohexyl)methanol
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Molecular Weight

128.21 g/mol
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Physical Description

Liquid, Clear colorless liquid with nearly no odor; [HSDB]
Record name Cyclohexanemethanol, 4-methyl-
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Boiling Point

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/
Record name 4-Methylcyclohexanemethanol
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Flash Point

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/
Record name 4-Methylcyclohexanemethanol
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Density

0.9074 g/cu cm at 20 °C
Record name 4-Methylcyclohexanemethanol
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Vapor Pressure

0.05 [mmHg]
Record name 4-Methylcyclohexanemethanol
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Color/Form

Clear, colorless liquid

CAS No.

34885-03-5, 3937-48-2, 3937-49-3
Record name 4-Methylcyclohexanemethanol
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Record name 4-Methylcyclohexanemethanol, cis-
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Record name 4-Methylcyclohexanemethanol, trans-
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Record name Cyclohexanemethanol, 4-methyl-
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name 4-METHYLCYCLOHEXANEMETHANOL, CIS-
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Foundational & Exploratory

An In-depth Technical Guide to (4-Methylcyclohexyl)methanol: Structure, Isomers, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that serves as a versatile building block in organic synthesis and material science. Its deceptively simple structure, consisting of a 1,4-disubstituted cyclohexane ring, gives rise to complex stereochemistry, including the existence of cis and trans diastereomers. Each of these isomers possesses distinct physical properties and conformational preferences that significantly influence their reactivity and potential applications. This technical guide provides a comprehensive exploration of the chemical structure, stereoisomerism, conformational analysis, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its key chemical transformations and emerging applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Structural Nuances

This compound, with the chemical formula C₈H₁₆O, is a colorless oil characterized by a faint, mint-like odor[1]. Its core is a cyclohexane ring substituted with a methyl (-CH₃) group and a hydroxymethyl (-CH₂OH) group at positions 1 and 4, respectively. This substitution pattern leads to the existence of two geometric isomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol[1]. The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring dictates the isomer's identity and profoundly impacts its physical and chemical properties. Commercial samples of this compound are often a mixture of these isomers[1].

The seemingly subtle difference between the cis and trans forms has significant real-world implications. For instance, the trans isomer is noted for its distinct licorice-like odor and has a remarkably low odor threshold in water, detectable at concentrations as low as ~7 parts per billion. In contrast, the cis isomer has a much higher odor threshold, making it significantly less detectable by smell[1]. These differences extend to other physicochemical properties, such as solubility and partitioning behavior, which are critical considerations in both industrial processes and environmental fate[2][3].

Stereoisomerism and Conformational Dynamics

The stereochemistry of this compound is best understood by examining the chair conformations of the cyclohexane ring, which represent the lowest energy arrangements of the atoms. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Cis and Trans Isomerism

The terms cis and trans describe the relative orientation of the methyl and hydroxymethyl groups.

  • Cis-isomer: Both the methyl and hydroxymethyl groups are on the same side of the cyclohexane ring.

  • Trans-isomer: The methyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.

The interplay between these substituents and their preference for the more stable equatorial position governs the conformational equilibrium of each isomer.

G cluster_0 This compound cluster_1 Conformational Analysis Isomers Isomers cis-Isomer cis-Isomer Isomers->cis-Isomer Same side trans-Isomer trans-Isomer Isomers->trans-Isomer Opposite sides Chair Conformations Chair Conformations cis-Isomer->Chair Conformations trans-Isomer->Chair Conformations Axial Axial Chair Conformations->Axial Equatorial Equatorial Chair Conformations->Equatorial

Isomeric and Conformational Landscape
Conformational Analysis: A Matter of Energy

The stability of a given chair conformation is determined by the steric strain experienced by the substituents. Axial substituents are generally less stable due to 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value".

  • Methyl Group (-CH₃): A-value ≈ 1.7 kcal/mol

  • Hydroxymethyl Group (-CH₂OH): The A-value is estimated to be similar to that of a methyl group, around 1.7-1.8 kcal/mol, due to comparable steric bulk.

Cis-(4-Methylcyclohexyl)methanol: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the similar A-values of the methyl and hydroxymethyl groups, the two possible chair conformations (one with axial methyl and equatorial hydroxymethyl, and the other with equatorial methyl and axial hydroxymethyl) are of similar energy and exist in a dynamic equilibrium.

Trans-(4-Methylcyclohexyl)methanol: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions. Therefore, trans-(4-Methylcyclohexyl)methanol exists predominantly in the diequatorial conformation.

Synthesis and Purification

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often influencing the resulting ratio of cis to trans isomers.

Common Synthetic Approaches
  • Bouveault–Blanc Reduction: Historically, this compound was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester[1]. This classic method involves the reduction of an ester using sodium metal in the presence of an alcohol.

  • Catalytic Hydrogenation: A more contemporary and industrially scalable method involves the catalytic hydrogenation of 4-methylbenzaldehyde or its derivatives. This process typically employs a metal catalyst (e.g., rhodium, ruthenium, or nickel) under a hydrogen atmosphere. The reaction conditions, including catalyst choice, temperature, and pressure, can be tuned to influence the stereoselectivity of the reduction.

  • Byproduct of Industrial Processes: this compound is also produced as a minor byproduct (around 1%) in the large-scale industrial production of cyclohexanedimethanol, which involves the hydrogenation of dimethyl terephthalate[1].

Laboratory-Scale Synthesis Protocol: Reduction of 4-Methylcyclohexanecarboxylic Acid

A reliable laboratory-scale synthesis involves the reduction of 4-methylcyclohexanecarboxylic acid, which is commercially available as a mixture of cis and trans isomers. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is purged with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

  • Substrate Addition: A solution of 4-methylcyclohexanecarboxylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction.

  • Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

  • Isolation: The resulting white precipitate is filtered off, and the filter cake is washed with additional THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

G Start Start Setup 1. Inert Atmosphere Setup Start->Setup LiAlH4 2. Add LiAlH4 in THF (0 °C) Setup->LiAlH4 Acid 3. Add 4-Methylcyclohexanecarboxylic Acid in THF (dropwise) LiAlH4->Acid React 4. Stir/Reflux Acid->React Quench 5. Quench with H2O, NaOH(aq), H2O React->Quench Isolate 6. Filter, Dry, Evaporate Quench->Isolate Product Crude Product Isolate->Product

LiAlH₄ Reduction Workflow
Isomer Separation

The separation of the cis and trans isomers can be challenging due to their similar boiling points. However, chromatographic techniques are effective for obtaining the pure isomers.

  • Column Chromatography: Separation on a silica gel column using a solvent system such as a mixture of hexane and ethyl acetate can effectively resolve the two isomers.

  • Preparative Gas Chromatography (GC): For smaller quantities of highly pure isomers, preparative GC is a viable option. The trans-isomer typically elutes before the cis-isomer on standard non-polar GC columns[4].

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic methods are indispensable for the identification and characterization of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbon atoms in each.

¹H NMR: A study of a mixture of isomers revealed distinct signals for the key protons[2][5]:

  • Methyl Protons (-CH₃): Two doublets are observed, one for each isomer, typically around δ 0.89 and δ 0.92 ppm.

  • Hydroxymethyl Protons (-CH₂OH): Two doublets are also observed for the diastereotopic protons of the hydroxymethyl group of each isomer, appearing around δ 3.45 and δ 3.55 ppm[2][5].

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of a mixture shows two distinct sets of signals, one for each isomer. The chemical shifts for the carbons in the cis and trans isomers are slightly different, allowing for their unambiguous identification[2].

IsomerC1 (CH-CH₂OH)C2, C6C3, C5C4 (CH-CH₃)-CH₂OH-CH₃
cis~40.15~34.62~29.47~32.8~68.70~22.61
trans~38.09~30.62~29.87~25.16~66.31~19.99
Table 1: Approximate ¹³C NMR Chemical Shifts (ppm) in CDCl₃. (Data synthesized from multiple sources)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectra of both isomers will be dominated by:

  • O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexane ring and the methyl/methylene groups.

  • C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, typical for a primary alcohol.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable between the cis and trans isomers due to their different symmetries and vibrational modes.

Chemical Reactivity and Transformations

The primary alcohol functionality of this compound is the main site of its chemical reactivity, allowing for a variety of useful transformations.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-methylcyclohexyl)carbaldehyde, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a common and effective method for this transformation.

Experimental Protocol (Swern Oxidation):

  • Oxalyl Chloride Activation: A solution of dimethyl sulfoxide (DMSO) in a chlorinated solvent (e.g., dichloromethane) is added dropwise to a solution of oxalyl chloride in the same solvent at low temperature (-78 °C, dry ice/acetone bath).

  • Alcohol Addition: A solution of this compound in the chlorinated solvent is added dropwise to the activated DMSO solution.

  • Amine Base: A hindered amine base, such as triethylamine, is added to the reaction mixture.

  • Warming and Workup: The reaction is allowed to warm to room temperature, followed by an aqueous workup to isolate the aldehyde product.

Esterification

This compound readily undergoes Fischer esterification with carboxylic acids in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the corresponding esters.

Experimental Protocol (Fischer Esterification with Acetic Acid):

  • Reaction Setup: this compound and an excess of acetic acid are combined in a round-bottom flask with a catalytic amount of concentrated sulfuric acid.

  • Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution to remove excess acetic acid and the acid catalyst, followed by a brine wash.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.

Applications in Research and Development

The rigid, three-dimensional scaffold of the cyclohexane ring, combined with the reactive handle of the primary alcohol, makes this compound and its derivatives valuable intermediates in several fields.

Building Block in Organic Synthesis

The distinct stereochemistry of the cis and trans isomers allows for their use in stereoselective synthesis. The cyclohexane core can serve as a rigid template to control the spatial orientation of functional groups in more complex molecules. The hydroxymethyl group can be readily converted into other functionalities such as aldehydes, carboxylic acids, halides, and amines, providing access to a wide range of derivatives.

Relevance to Drug Discovery

While direct applications of this compound in marketed drugs are not widespread, the 4-methylcyclohexyl moiety is a structural motif found in some pharmaceutically active compounds. The trans-4-methylcyclohexyl group, in particular, is a key component of the antidiabetic drug Glimepiride. In the synthesis of Glimepiride, trans-4-methylcyclohexyl isocyanate is a crucial intermediate, which is derived from trans-4-methylcyclohexylamine[6]. The synthesis of this amine often starts from 4-methylcyclohexanone, highlighting the importance of the 4-methylcyclohexyl scaffold in medicinal chemistry.

The lipophilic nature of the cyclohexane ring can be exploited to modulate the pharmacokinetic properties of drug candidates, such as their solubility, membrane permeability, and metabolic stability. The ability to introduce substituents with defined stereochemistry on the ring provides a means to optimize the binding of a molecule to its biological target.

Other Industrial Applications

The primary industrial use of this compound is as a frothing agent in the froth flotation process for cleaning coal[7]. Its surfactant-like properties help to separate fine coal particles from impurities. It has also been patented for use in air fresheners[1].

Conclusion

This compound is a molecule of significant interest due to its rich stereochemistry and versatile reactivity. The distinct properties of its cis and trans isomers, arising from their different conformational preferences, underscore the importance of stereochemical considerations in chemical synthesis and material design. For researchers and professionals in drug development, the 4-methylcyclohexyl scaffold offers a rigid and tunable platform for the synthesis of novel molecular entities. A thorough understanding of the synthesis, characterization, and reactivity of this compound, as detailed in this guide, is essential for harnessing its full potential as a valuable synthetic intermediate.

References

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  • Foreman, W. T., Zaugg, S. D., Furlong, E. T., Werner, S. L., & Hladik, M. L. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed.
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
  • Alexander, W. A., DeYonker, N. J., & Gallagher, D. L. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. Molecules, 26(11), 3326.
  • ResearchGate. (2025, August 7). 4-Methylcyclohexane methanol (MCHM) | Request PDF.
  • Thieme. (2024, October 18).
  • Oxford Academic. (2017, April 12).

Sources

A Spectroscopic Guide to trans-(4-Methylcyclohexyl)methanol: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trans-(4-Methylcyclohexyl)methanol, a key isomer of 4-methylcyclohexanemethanol (MCHM), is a saturated alicyclic primary alcohol with the chemical formula C₈H₁₆O.[1] As a colorless liquid with a distinct licorice-like odor, this compound and its cis counterpart are utilized in various industrial applications, most notably as a frothing agent in coal cleaning processes.[2] Its environmental presence and potential human exposure, highlighted by incidents such as the 2014 Elk River chemical spill, have underscored the critical need for precise and reliable analytical methods for its identification and quantification.[3]

This technical guide provides an in-depth exploration of the spectroscopic signature of trans-(4-Methylcyclohexyl)methanol. Designed for researchers, analytical chemists, and drug development professionals, this document details the principles, experimental protocols, and expert interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule. Our focus is not merely on the data itself, but on the causal links between the molecular structure and its spectral output, offering a self-validating framework for its characterization.

Molecular Structure and Stereochemistry

The defining feature of trans-(4-Methylcyclohexyl)methanol is the 1,4-disubstituted cyclohexane ring where the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are positioned on opposite sides of the ring's plane. In its most stable chair conformation, both bulky substituents occupy equatorial positions to minimize steric hindrance, a fundamental principle of conformational analysis that directly influences the resulting spectroscopic data.

Caption: Chair conformation of trans-(4-Methylcyclohexyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For trans-(4-Methylcyclohexyl)methanol, both ¹H and ¹³C NMR provide unambiguous confirmation of its identity and stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of trans-(4-Methylcyclohexyl)methanol in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.

  • Data Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle to ensure full relaxation between scans, a spectral width of approximately 12 ppm, and an acquisition time of 2-3 seconds. Co-adding 8 to 16 scans (transients) improves the signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (Methyl)~0.89Doublet~6.63H
-CH₂OH (Hydroxymethyl)~3.45Doublet~5.32H
Cyclohexane Ring Protons~0.8 - 1.9Multiplet-10H
-OH (Hydroxyl)Variable (typically ~1.5-2.5)Singlet (broad)-1H
Data sourced from Dietrich et al., 2015.

The ¹H NMR spectrum is highly characteristic. The upfield doublet at approximately 0.89 ppm is assigned to the methyl group protons.[4] Its splitting into a doublet confirms its attachment to a single methine proton (-CH). The downfield doublet at ~3.45 ppm corresponds to the diastereotopic protons of the hydroxymethyl group (-CH₂OH), split by the adjacent methine proton on the ring.[4] The broad, overlapping multiplets in the region of 0.8 to 1.9 ppm arise from the ten protons on the cyclohexane ring. The broad singlet of the hydroxyl proton is concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. This is crucial as it collapses all ¹³C-¹H couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio. A wider spectral width (~220 ppm) is required. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

Signal AssignmentChemical Shift (δ, ppm)
-C H₂OH (Hydroxymethyl)68.70
C -1 (Ring, attached to -CH₂OH)40.15
C -2, C -6 (Ring)34.62
C -4 (Ring, attached to -CH₃)32.8
C -3, C -5 (Ring)29.47
-C H₃ (Methyl)22.61
Data sourced from Dietrich et al., 2015.

The proton-decoupled ¹³C NMR spectrum displays six distinct singlets, confirming the molecular symmetry. The most downfield signal at 68.70 ppm is characteristic of a carbon atom attached to an oxygen atom and is assigned to the hydroxymethyl carbon. The upfield signal at 22.61 ppm is assigned to the methyl carbon. The remaining four signals correspond to the four pairs of chemically equivalent carbons in the cyclohexane ring. These assignments are consistent with the trans-1,4-disubstituted structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (Neat Liquid): As trans-(4-Methylcyclohexyl)methanol is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. This method is chosen for its simplicity and because it avoids solvent interference.

  • Instrument Setup: Place the salt plates in the spectrometer's sample holder.

  • Data Acquisition: Collect a background spectrum of the empty beam path. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding 16-32 scans provides a high-quality spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3330O-H stretch (hydrogen-bonded)Strong, Broad
2920, 2850C-H stretch (aliphatic)Strong
~1450C-H bend (scissoring)Medium
~1030C-O stretch (primary alcohol)Strong

The IR spectrum of trans-(4-Methylcyclohexyl)methanol is dominated by features characteristic of an aliphatic alcohol. The most prominent feature is a very strong and broad absorption band centered around 3330 cm⁻¹, which is unequivocally assigned to the O-H stretching vibration of the hydrogen-bonded hydroxyl group. The broadness is a direct consequence of intermolecular hydrogen bonding. Sharp, strong peaks in the 2850-2920 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and cyclohexyl groups. A strong absorption around 1030 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol. The presence of these key bands provides a rapid and confident identification of the alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. When coupled with Gas Chromatography (GC), it is a highly sensitive and specific method for separating and identifying isomers like cis- and trans-(4-Methylcyclohexyl)methanol.[3]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The choice of a non-polar column separates compounds based on boiling point and van der Waals interactions. A typical temperature program would start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C. This ensures separation of the isomers and elution from the column. The trans isomer typically elutes before the cis isomer.

  • MS Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. This high energy ensures reproducible fragmentation patterns, creating a molecular "fingerprint". The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 300 amu.

  • Molecular Ion (M⁺): m/z = 128 (C₈H₁₆O⁺)

  • Key Fragments (Expected):

    • m/z = 110: [M - H₂O]⁺, loss of water.

    • m/z = 97: [M - CH₂OH]⁺, loss of the hydroxymethyl radical (alpha-cleavage).

    • m/z = 81: [C₆H₉]⁺, likely from dehydration followed by loss of an ethyl group.

    • m/z = 57: [C₄H₉]⁺, a common aliphatic fragment.

    • m/z = 55: [C₄H₇]⁺, often a very stable and abundant ion in cyclohexyl systems.

fragmentation M [M]⁺˙ m/z = 128 M_H2O [M - H₂O]⁺˙ m/z = 110 M->M_H2O - H₂O M_CH2OH [M - •CH₂OH]⁺ m/z = 97 M->M_CH2OH - •CH₂OH (α-cleavage) frag_55 [C₄H₇]⁺ m/z = 55 (Base Peak) M_CH2OH->frag_55 - C₃H₆

Caption: Key Fragmentation Pathways in EI-MS.

The mass spectrum of trans-(4-Methylcyclohexyl)methanol will show a molecular ion peak at m/z 128, confirming its molecular weight.[1] However, for primary alcohols, this peak may be weak or absent due to rapid fragmentation. Two characteristic fragmentation pathways for alcohols are expected:

  • Dehydration: Loss of a water molecule (18 amu) leads to a fragment ion at m/z 110.

  • Alpha-Cleavage: The bond between the carbinol carbon (the one bearing the -OH group) and the ring is cleaved. In this case, cleavage of the C1-C(H₂OH) bond is not possible, but cleavage of the ring C-C bonds alpha to the substituent is. More favorably, the bond between the ring and the hydroxymethyl group cleaves, leading to the loss of a •CH₂OH radical (31 amu) to yield a stable secondary carbocation at m/z 97. Further fragmentation of these initial ions leads to the complex pattern observed, with the ion at m/z 55 often being the most abundant (the base peak) in substituted cyclohexanes.

Conclusion

The structural and stereochemical identity of trans-(4-Methylcyclohexyl)methanol is definitively established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alcohol functional group, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The data and protocols presented herein constitute a robust, self-validating guide for the unambiguous characterization of this important alicyclic alcohol, providing scientists with the foundational knowledge for its detection, quantification, and study in research and industrial settings.

References

  • 4-Methylcyclohexanemethanol. In: Wikipedia. [Link]

  • Dietrich, A. M., Thomas, A., Zhao, Y., & Gallagher, D. L. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters, 2(4), 111–115. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol. [Link]

  • Good, G. G., & Gaskins, R. J. (1967). Hydrogenation of aromatic acids and esters. U.S.
  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., Thakellapalli, H., & Wang, K. K. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 85-93. [Link]

Sources

Introduction: Elucidating the Structure of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Methylcyclohexyl)methanol

This compound (MCHM) is an alicyclic primary alcohol that has applications as a frothing agent in industrial processes, such as coal cleaning, and has been noted for its presence in consumer products like air fresheners.[1][2] Structurally, MCHM is a substituted cyclohexane, which gives rise to stereoisomerism. The relative orientation of the methyl and hydroxymethyl groups on the cyclohexane ring results in the existence of cis and trans diastereomers.[3] Commercial MCHM is typically a mixture of these two isomers.[3][4]

For researchers and professionals in drug development and chemical manufacturing, the precise characterization of MCHM, including the identification of its isomers and the determination of their relative ratios, is critical for quality control, process optimization, and safety assessment. Spectroscopic techniques, namely Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. This guide provides an in-depth analysis of the IR and NMR spectra of MCHM, grounded in the principles of molecular structure and spectroscopic theory, to serve as a practical reference for laboratory professionals.

Section 1: Molecular Structure and Stereoisomerism

The key to interpreting the spectra of MCHM lies in understanding its three-dimensional structure. The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

The trans isomer is energetically more stable when both the larger hydroxymethyl group and the methyl group occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one group must be axial while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the hydroxymethyl group compared to the methyl group, the most stable conformation of the cis isomer will have the hydroxymethyl group in the equatorial position and the methyl group in the axial position. These conformational differences are directly observable in NMR spectroscopy.

G cluster_cis cis-(4-Methylcyclohexyl)methanol cluster_trans trans-(4-Methylcyclohexyl)methanol cis_C1 C cis_C2 C cis_C1->cis_C2 cis_CH2OH_C CH₂OH cis_C1->cis_CH2OH_C cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_CH3_C CH₃ (axial) cis_C4->cis_CH3_C cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1 trans_C1 C trans_C2 C trans_C1->trans_C2 trans_CH2OH_C CH₂OH trans_C1->trans_CH2OH_C trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_CH3_C CH₃ (equatorial) trans_C4->trans_CH3_C trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1

Caption: Chair conformations of cis and trans isomers of MCHM.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

Theoretical Basis and Spectral Interpretation

For this compound, the key functional groups are the hydroxyl (-OH) group and the alkane (C-H and C-C) structure.

  • O-H Stretch: The most prominent feature in the IR spectrum of MCHM is a strong and broad absorption band in the region of 3200-3600 cm⁻¹.[6][7] This absorption is due to the stretching vibration of the O-H bond. Its broadness is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules, which creates a variety of vibrational environments.[8]

  • C-H Stretch: Strong absorptions are observed in the 2850-2960 cm⁻¹ range, characteristic of sp³-hybridized C-H bonds in the cyclohexane ring and methyl groups.[9] The presence of these bands confirms the saturated aliphatic nature of the molecule.

  • C-O Stretch: A moderate to strong absorption corresponding to the C-O single bond stretch is expected in the fingerprint region, typically between 1050-1260 cm⁻¹.[7]

Summary of IR Data
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity & AppearanceRationale
Alcohol O-H3600 - 3200Strong, BroadO-H stretching, broadened by hydrogen bonding[8]
Alkane C-H2960 - 2850Strongsp³ C-H stretching from the ring and substituents[9]
Alcohol C-O1260 - 1050Moderate to StrongC-O stretching vibration[7]
Experimental Protocol: Acquiring a Neat FTIR Spectrum

This protocol describes the acquisition of an IR spectrum for a liquid sample, such as MCHM, using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup self-check.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Once dry, run a background scan. This is crucial as it subtracts the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: After the scan is complete, the instrument's software will automatically ratio the sample scan against the background scan to produce the final IR spectrum.

  • Cleanup: Raise the press, and clean the sample from the ATR crystal using a solvent-moistened wipe.

G Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Run_Background Acquire Background Spectrum Clean_ATR->Run_Background Apply_Sample Apply MCHM Sample to Crystal Run_Background->Apply_Sample Acquire_Scan Acquire Sample Spectrum (16-32 scans) Apply_Sample->Acquire_Scan Process_Data Generate Final IR Spectrum Acquire_Scan->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up End End Clean_Up->End G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve MCHM in CDCl₃ with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Lock, Tune, & Shim Insert->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform, Phase, & Baseline Correct Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic analysis of this compound is a clear example of how fundamental techniques can be applied to solve complex chemical problems. IR spectroscopy rapidly confirms the presence of the key alcohol functional group and the saturated aliphatic core. More powerfully, ¹H NMR spectroscopy not only corroborates the overall structure but also provides a direct, quantitative window into the isomeric composition of a given sample by resolving the distinct signals of the cis and trans forms. Together, these methods provide a self-validating system for the comprehensive characterization of MCHM, ensuring its identity, purity, and isomeric ratio are accurately determined for any research or industrial application.

References

  • Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters. Available at: [Link]

  • ResearchGate. (n.d.). 4-Methylcyclohexane methanol (MCHM). ResearchGate. Available at: [Link]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. U.S. Geological Survey Publications Warehouse. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanemethanol. PubChem Compound Database. Available at: [Link]

  • Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Study.com. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. Available at: [Link]

  • Papanastasiou, I., et al. (2021). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts Chemistry. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Chem 253 Org Chem Lab I. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Available at: [Link]

  • Foley, A. M., & Tantillo, D. J. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. International Journal of Molecular Sciences. Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Available at: [Link]

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Synthesis and purification of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of (4-Methylcyclohexyl)methanol

Abstract

This compound (MCHM) is a saturated alicyclic primary alcohol with significant industrial applications, most notably as a frothing agent in coal purification processes.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary synthetic routes and subsequent purification strategies for obtaining high-purity MCHM. We delve into the mechanistic underpinnings of ester reduction and olefin hydroformylation pathways, offering detailed, field-proven protocols. Furthermore, this document outlines rigorous purification techniques, including fractional distillation and column chromatography, essential for achieving the purity required for specialized applications. The causality behind experimental choices is emphasized throughout, providing a robust framework for practical laboratory execution.

Introduction to this compound (MCHM)

This compound, with the chemical formula C₈H₁₆O, is a colorless, oily liquid characterized by a faint, mint-like odor.[1][3] The molecule exists as two geometric isomers, cis and trans, depending on the spatial orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[1][3] Commercial MCHM is typically a mixture of these isomers.[1] While only slightly soluble in water, it is highly soluble in many organic solvents.[1]

Historically, its synthesis was first reported in 1908 via a Bouveault–Blanc reduction.[1] Today, its primary application is in the froth flotation process for cleaning coal.[1][3] However, its structural motifs and physicochemical properties make it a molecule of interest for further functionalization in various chemical synthesis programs. This guide aims to equip scientific professionals with the necessary knowledge to synthesize and purify MCHM with a high degree of control and confidence.

Physicochemical Properties of MCHM
PropertyValueSource
Molar Mass 128.215 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Faint mint-like (mixture), licorice-like (trans)[1][3]
Boiling Point 202 °C (396 °F; 475 K)[1]
Density 0.9074 g/cm³[1]
Solubility in Water Low (approx. 2250 mg/L at 23 °C)[1][5]
CAS Number 34885-03-5[1][3]

Synthetic Methodologies

The synthesis of MCHM can be approached from several angles, primarily involving the reduction of a carbonyl group or the functionalization of an alkene. We will explore the two most prominent and practical routes.

Pathway I: Reduction of 4-Methylcyclohexanecarboxylate Esters

This classic and reliable laboratory-scale method involves the reduction of an ester, typically methyl 4-methylcyclohexanecarboxylate, to the corresponding primary alcohol. The choice of reducing agent is critical; strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are required, as milder agents such as sodium borohydride (NaBH₄) are ineffective for ester reduction.[6][7]

Causality of Reagent Choice: The carbonyl carbon of an ester is less electrophilic than that of an aldehyde or ketone due to the resonance contribution from the adjacent oxygen atom's lone pair. Consequently, a more potent nucleophilic hydride source (LiAlH₄) is necessary to achieve reduction.[7] The reaction proceeds via a nucleophilic acyl substitution, forming an aldehyde intermediate which is immediately reduced further to the primary alcohol.[8][9]

G cluster_0 Pathway I: Ester Reduction Ester Methyl 4-Methylcyclohexanecarboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Hydride Attack LAH LiAlH₄ in dry THF LAH->Ester Aldehyde 4-Methylcyclohexanecarboxaldehyde (transient) LAH->Aldehyde Intermediate->Aldehyde Elimination of MeO⁻ Product This compound Aldehyde->Product 2. Second Hydride Attack & Protonation Quench Aqueous Workup (Fieser Method) Product->Quench G cluster_1 Pathway II: Hydroformylation-Hydrogenation Alkene 4-Methylcyclohexene Step1 Hydroformylation Alkene->Step1 CO, H₂, Catalyst (e.g., Co₂(CO)₈) Aldehyde 4-Methylcyclohexanecarboxaldehyde Step1->Aldehyde Step2 Hydrogenation Aldehyde->Step2 H₂, Catalyst (e.g., Ru/C) Product This compound Step2->Product

Sources

An In-depth Technical Guide to the Reaction Mechanisms of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that serves as a versatile intermediate in organic synthesis and is a subject of interest in materials science and toxicology.[1] Its structure, featuring a stereogenic center at C4 and a primary alcohol functional group, allows for a rich variety of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on oxidation, dehydration, and esterification. Authored for researchers, scientists, and drug development professionals, this document elucidates the causal principles behind these transformations, offering field-proven insights into experimental design and protocol validation.

Introduction to this compound

This compound, often abbreviated as MCHM, is an organic compound with the chemical formula CH₃C₆H₁₀CH₂OH.[1] It exists as two geometric isomers, cis and trans, depending on the spatial orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[1] Commercial samples typically consist of a mixture of these isomers.[1] Understanding the stereochemistry of the starting material is crucial, as it can influence reaction pathways and product distributions in stereoselective reactions.[2]

The primary alcohol is the key reactive site, susceptible to a range of transformations that are fundamental to synthetic chemistry. This guide will dissect the mechanisms of three such transformations, providing a robust framework for predicting reaction outcomes and optimizing conditions.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below.

PropertyValueReference
Chemical Formula C₈H₁₆O[1]
Molar Mass 128.215 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Boiling Point 202 °C (396 °F; 475 K)[1]
Density 0.9074 g/cm³[1]
Solubility in Water Low[1]

Oxidation Reactions: A Gateway to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The ability to selectively stop the oxidation at the aldehyde stage is a critical challenge in organic synthesis.

Selective Oxidation to 4-Methylcyclohexanecarbaldehyde

The conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid requires the use of mild, selective oxidizing agents.[3][4] Strong, aqueous oxidants (like chromic acid) will typically lead to the carboxylic acid because the intermediate aldehyde forms a hydrate in the presence of water, which is readily oxidized further.[4] Therefore, anhydrous conditions and specific reagents are paramount.

PCC is a milder version of chromic acid that effectively oxidizes primary alcohols to aldehydes.[4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).[5]

Mechanism: The reaction begins with the alcohol attacking the chromium atom, displacing a chloride ion to form a chromate ester. A base (like pyridine, present in the reagent) then abstracts the proton from the carbon bearing the alcohol, leading to an E2-like elimination that forms the carbon-oxygen double bond of the aldehyde.[6][7]

PCC_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MCHM This compound PCC PCC ChromateEster Chromate Ester MCHM->ChromateEster Attack on Cr(VI) Aldehyde 4-Methylcyclohexanecarbaldehyde ChromateEster->Aldehyde E2-like Elimination Cr_IV Cr(IV) Species

Caption: PCC oxidation workflow for this compound.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[8][9] This method is known for its mild conditions, typically performed at low temperatures (e.g., -78 °C), which preserves sensitive functional groups.[9]

Mechanism: DMSO first reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an elimination reaction via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9][10]

Swern_Oxidation Start This compound + Activated DMSO Intermediate Alkoxysulfonium Salt Start->Intermediate Nucleophilic Attack Ylide Sulfur Ylide (via base addition) Intermediate->Ylide Deprotonation (Et3N) Product 4-Methylcyclohexanecarbaldehyde + DMS + Et3N-HCl Ylide->Product Intramolecular Elimination

Caption: Key stages of the Swern oxidation mechanism.

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation.[11][12] The reaction is often performed at room temperature in chlorinated solvents.[12]

Mechanism: The reaction initiates with the alcohol displacing an acetate group on the periodinane reagent to form an intermediate. An acetate ion then acts as a base to abstract the alpha-proton, leading to the reductive elimination of the iodine(III) species and formation of the aldehyde.[11][13]

Oxidation to 4-Methylcyclohexanecarboxylic Acid

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are required, often in aqueous media. In vivo, this compound is metabolized primarily to the corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid.[1]

Reagents: Common laboratory reagents for this transformation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation).

Mechanism (Chromic Acid): The mechanism is similar to the initial stage of PCC oxidation, forming a chromate ester. However, in the presence of water, the initially formed aldehyde is hydrated to a geminal diol. This hydrate is then further oxidized by another equivalent of the chromium reagent to the carboxylic acid.[1]

Dehydration Reactions: Formation of Alkenes

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. For this compound, this reaction proceeds through a carbocation intermediate, making it susceptible to rearrangements and governed by principles of regioselectivity.

E1 Mechanism and Carbocation Rearrangement

Being a primary alcohol, the direct formation of a primary carbocation via an E1 mechanism is highly unfavorable. However, under forcing acidic conditions (e.g., concentrated H₂SO₄ or H₃PO₄ and heat), the reaction can proceed.[14] The mechanism involves three key steps:

  • Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

  • Formation of Carbocation: The loss of a water molecule generates a primary carbocation, (4-methylcyclohexyl)methyl cation. This is the rate-determining step.

  • Rearrangement: This unstable primary carbocation rapidly undergoes a 1,2-hydride shift from the adjacent carbon on the cyclohexane ring to form a more stable tertiary carbocation at the C1 position.

  • Deprotonation: A base (water or the conjugate base of the acid) removes an adjacent proton to form the alkene.

Dehydration_Mechanism Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Protonation (H+) Primary_Carbocation Primary Carbocation (Unstable) Protonated_Alcohol->Primary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift (Rearrangement) Alkene_Products Alkene Products Tertiary_Carbocation->Alkene_Products Deprotonation

Caption: E1 dehydration pathway including carbocation rearrangement.

Regioselectivity and Zaitsev's Rule

Once the stable tertiary carbocation is formed, deprotonation can occur from adjacent carbons, leading to a mixture of isomeric alkenes. The distribution of these products is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[15][16]

  • Major Product: Deprotonation from the methyl group or the C2 position of the ring leads to the formation of the trisubstituted alkene, 1,4-dimethylcyclohex-1-ene .

  • Minor Product: Deprotonation from the exocyclic methyl group (originally the carbinol carbon) can also occur, though this is not possible after the hydride shift. A more likely minor product comes from deprotonation of the C2 methylene group adjacent to the tertiary carbocation, leading to 4-methyl-1-methylidenecyclohexane . However, the most stable product, 1,4-dimethylcyclohexene, is expected to predominate.

The equilibrium can be shifted toward the alkene products by removing them from the reaction mixture as they form, typically by distillation, in accordance with Le Châtelier's principle.

Esterification: The Fischer-Speier Method

The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst yields an ester. This reversible reaction is known as the Fischer-Speier esterification.[17][18]

Fischer Esterification Mechanism

The mechanism involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.[19]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[18]

  • Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the activated carbonyl carbon.[19]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).[19]

  • Elimination of Water: Water is eliminated, and a resonance-stabilized oxonium ion is formed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

Fischer_Esterification Start Carboxylic Acid + H+ Activated_Acid Protonated Carbonyl (Enhanced Electrophile) Start->Activated_Acid Protonation Tetrahedral_Int Tetrahedral Intermediate (Alcohol Attack) Activated_Acid->Tetrahedral_Int +this compound Water_Leaving Proton Transfer to -OH Tetrahedral_Int->Water_Leaving Intramolecular H+ Shift Ester_Product Ester + H2O + H+ Water_Leaving->Ester_Product Elimination of H2O & Deprotonation

Caption: Mechanistic steps of the Fischer esterification.

Experimental Considerations

Since the Fischer esterification is an equilibrium process, several strategies are employed to drive the reaction to completion:

  • Excess Reactant: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the products.[17]

  • Water Removal: Removing water as it forms is a highly effective strategy. This can be accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[17]

Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrate scope, scale, and available laboratory equipment. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Selective Oxidation to Aldehyde using PCC
  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the PCC suspension dropwise via a syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by column chromatography or distillation.

Protocol 5.2: Acid-Catalyzed Dehydration to Alkenes
  • Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Reagent Addition: To the distillation flask, add this compound and a catalytic amount of a strong acid (e.g., 85% H₃PO₄ or concentrated H₂SO₄).

  • Reaction & Distillation: Heat the mixture gently. The lower-boiling alkene products and water will co-distill. Maintain the distillation temperature below that of the starting alcohol.

  • Workup: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and perform a final fractional distillation to isolate the pure alkene mixture.

Protocol 5.3: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the desired carboxylic acid (1.0 equivalent) and a large excess of this compound (e.g., 5-10 equivalents, which can also serve as the solvent).[20]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[17][18]

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing water or ice. Extract the ester with an organic solvent like diethyl ether or ethyl acetate.[17]

  • Purification: Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Conclusion

The reaction mechanisms of this compound are archetypal examples of fundamental transformations in organic chemistry. The oxidation pathways highlight the importance of reagent selection for achieving selectivity between aldehydes and carboxylic acids. The dehydration reaction serves as a practical illustration of the E1 mechanism, carbocation stability, and Zaitsev's rule in determining product distribution. Finally, the Fischer esterification demonstrates a classic acid-catalyzed nucleophilic acyl substitution. A thorough understanding of these mechanisms, coupled with strategic experimental design, empowers researchers to effectively utilize this versatile building block in the synthesis of novel molecules and materials.

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for (4-Methylcyclohexyl)methanol: From Structural Isomerism to Electronic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol with notable industrial applications and environmental relevance.[1][2] Its molecular structure, characterized by a substituted cyclohexane ring, gives rise to cis and trans stereoisomers, each with distinct physicochemical properties.[1][2] A profound understanding of these properties at a quantum-mechanical level is indispensable for applications ranging from materials science to rational drug design, where cyclohexane scaffolds are prevalent.[3] This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on MCHM isomers. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a self-validating and robust computational protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational insights to predict molecular behavior and guide experimental design.

The Strategic Imperative for Quantum Calculations on MCHM

This compound, with the chemical formula C₈H₁₆O, is primarily known as a frothing agent in coal processing.[1][2] However, the fundamental cyclohexane scaffold is a cornerstone in medicinal chemistry, prized for the three-dimensional diversity it imparts to bioactive molecules.[3] Understanding the conformational preferences, stability, and electronic landscape of MCHM serves as a model for more complex drug candidates containing this moiety.

Quantum chemical calculations offer a powerful lens to dissect molecular properties that are often challenging or costly to determine experimentally. For MCHM, these calculations are critical for:

  • Discerning Isomeric Stability: Quantitatively determining the relative thermodynamic stability of the cis and trans isomers.

  • Predicting Reactivity: Analyzing the frontier molecular orbitals (HOMO and LUMO) to forecast the molecule's susceptibility to metabolic transformation or interaction with biological targets.[4]

  • Mapping Interaction Sites: Visualizing the molecular electrostatic potential (MEP) to identify regions of positive and negative potential, which govern non-covalent interactions essential for drug-receptor binding.[5][6]

This guide employs Density Functional Theory (DFT), a method that provides a favorable balance between computational accuracy and resource requirements, making it a workhorse in modern computational chemistry for drug discovery.[7][8]

Foundational Theory and Methodological Justification

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. Our protocol is built on a foundation of proven, high-fidelity choices.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. We specifically recommend the B3LYP hybrid functional . This choice is deliberate; B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals, offering a high degree of accuracy for the geometries and energies of organic molecules like MCHM.[9][10]

The Role of the Basis Set

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set directly impacts the quality of the calculation. For MCHM, we advocate for the 6-311G(d,p) basis set.

  • Triple-Zeta Valence (6-311G): This provides significant flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.

  • Polarization Functions (d,p): The (d) functions on heavy (non-hydrogen) atoms and (p) functions on hydrogen atoms are crucial. They allow for the distortion of atomic orbitals, providing a more accurate description of the asymmetric electron distribution in a molecule, which is essential for capturing the polar C-O and O-H bonds in MCHM.

This combination of B3LYP/6-311G(d,p) represents a robust, well-validated level of theory that serves as an excellent starting point for reliable predictions.

The Computational Workflow: A Step-by-Step Protocol

This section details the experimental protocol for conducting a comprehensive quantum chemical analysis of the cis and trans isomers of MCHM.

Workflow Overview

G cluster_0 Input Preparation cluster_1 Core Calculation cluster_2 Analysis & Interpretation A 1. Build 3D Structures (cis & trans isomers) B 2. Geometry Optimization (Find Energy Minimum) A->B C 3. Vibrational Frequency (Confirm Minimum & Get Thermodynamics) B->C D 4. Extract Thermodynamic Data (Relative Stability) C->D E 5. Analyze Electronic Properties (HOMO, LUMO, MEP) C->E F 6. Compare with Experimental Data E->F G cluster_0 Calculated Properties cluster_1 Drug Development Implications A Gibbs Free Energy D Conformational Stability & Population A->D predicts B HOMO-LUMO Gap E Chemical Reactivity & Metabolic Stability B->E informs C Molecular Electrostatic Potential (MEP) F Drug-Receptor Binding (Non-covalent Interactions) C->F guides

Caption: Linking calculated properties to drug discovery insights.

Conclusion and Future Directions

This guide has established a scientifically rigorous and validated protocol for the quantum chemical analysis of this compound. By employing DFT at the B3LYP/6-311G(d,p) level of theory, researchers can reliably predict the structural, thermodynamic, and electronic properties of its cis and trans isomers. The insights derived—from relative stability to the landscape of intermolecular interactions—provide a powerful, predictive foundation for professionals in drug discovery and materials science. This computational framework serves not only to characterize MCHM but also as a transferable methodology for the analysis of any molecule featuring the functionally critical cyclohexylmethanol scaffold.

References

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  • Al-Bayati, F. A. H., et al. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Retrieved from [Link]

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An In-Depth Technical Guide to (4-Methylcyclohexyl)methanol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (4-Methylcyclohexyl)methanol. It delves into the compound's core chemical identity, including its CAS number and complex nomenclature, explores its physicochemical properties with an emphasis on stereoisomeric differences, and details its synthesis, industrial applications, and analytical methodologies. The content is structured to provide not just data, but also the scientific causality behind the compound's behavior and utility.

Chemical Identity: Unraveling Nomenclature and Structure

This compound, commonly abbreviated as MCHM, is a saturated alicyclic primary alcohol.[1][2] Its identity is fundamentally tied to its structure, which gives rise to multiple naming conventions and, most importantly, stereoisomerism that dictates its physical and sensory properties.

The general CAS number for the isomeric mixture of this compound is 34885-03-5 .[1][2][3] However, specific isomers may have their own identifiers; for instance, the trans-isomer defined as [(1R,4R)-4-methylcyclohexyl]methanol is assigned CAS number 3937-49-3.[4]

Nomenclature Deconstructed:

  • Preferred IUPAC Name: this compound[1][3]

  • Systematic Name: 4-Methylcyclohexanemethanol[1]

  • Common Synonyms: MCHM, 1-(hydroxymethyl)-4-methylcyclohexane, 4-methylcyclohexyl-1-carbinol[1][2]

  • Archaic Name: hexahydro-p-tolyl-carbinol[1][2]

The core of MCHM's chemistry lies in its stereoisomers. The cyclohexane ring is substituted at the 1 and 4 positions with hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups, respectively. The spatial orientation of these groups relative to the ring's plane defines them as cis or trans.[1][2] Commercial MCHM is typically a mixture of these two isomers.[1]

  • cis-isomer: The methyl and hydroxymethyl groups are on the same side of the cyclohexane ring's plane.

  • trans-isomer: The methyl and hydroxymethyl groups are on opposite sides of the ring's plane.

This structural difference is not trivial; it significantly impacts the molecule's properties. The trans-isomer is noted for its distinct, licorice-like odor with a very low detection threshold, whereas the cis-isomer is significantly less odorous.[1][2][5]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_node cis-(4-Methylcyclohexyl)methanol (Groups on same side) trans_node trans-(4-Methylcyclohexyl)methanol (Groups on opposite sides) MCHM This compound (Isomeric Mixture) CAS: 34885-03-5 MCHM->cis_node MCHM->trans_node G reactant Methyl 4-methylcyclohexanecarboxylate product This compound reactant->product Reduction reagents Na (Sodium Metal) Ethanol (Solvent) reagents->product

Caption: Bouveault–Blanc reduction for MCHM synthesis.

Modern Industrial Production

Commercially, MCHM is primarily generated as a byproduct (approximately 1%) during the large-scale production of 1,4-cyclohexanedimethanol (CHDM). [1][2]CHDM is synthesized via the catalytic hydrogenation of dimethyl terephthalate (DMT). In this high-pressure process, the aromatic ring and the two ester groups of DMT are reduced. The formation of MCHM occurs from related impurities or side reactions during this extensive reduction, leading to its presence in the final product stream, from which it can be isolated.

Key Applications and Mechanisms of Action

The unique amphiphilic nature of MCHM—possessing a hydrophobic alicyclic body and a hydrophilic alcohol head—is the scientific driver behind its primary applications.

Froth Flotation Agent in Coal Processing

The most significant industrial use of MCHM is as a frothing agent in the cleaning of coal. [1][2][3]In froth flotation, air is bubbled through a slurry of finely ground coal and waste material (gangue) in water.

Mechanism of Action:

  • MCHM is introduced as a "frother." It lowers the surface tension of water, promoting the formation of stable, small bubbles.

  • The hydrophobic cyclohexane portion of the MCHM molecule preferentially adsorbs onto the surface of the hydrophobic coal particles.

  • The hydrophilic hydroxymethyl group orients towards the aqueous phase.

  • This action makes the coal particles effectively hydrophobic and air-avid, causing them to attach to the rising air bubbles and be carried to the surface in a froth, which is then skimmed off. The more hydrophilic gangue remains in the aqueous phase and is discarded.

This application was detailed in U.S. Patent 4,915,825, which describes a frother mixture containing MCHM for its effectiveness and lower toxicity compared to previous agents like 2-ethylhexanol. [1][2]

Other Industrial Uses
  • Hydrotrope: MCHM can act as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in aqueous solutions. [3]* Solvent: It is used as a solvent in the manufacturing of various chemicals, including polymers and dyes. [4]* Air Fresheners: The compound has also been patented for use in air freshener formulations. [1][2]

Analytical Methodology: Quantification in Aqueous Samples

Accurate quantification of MCHM, particularly in environmental and biological samples, is critical for exposure assessment and toxicological studies. Gas chromatography coupled with mass spectrometry (GC/MS) is the standard and authoritative method, as guided by protocols similar to EPA Method 525 for organic compounds in drinking water. [2]

Experimental Protocol: Quantification of MCHM by GC/MS

This protocol provides a self-validating system for the determination of MCHM in water.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL water sample in a separatory funnel, add a surrogate standard (e.g., d5-phenol) to monitor extraction efficiency.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

    • Drain the organic (bottom) layer into a collection vial.

    • Repeat the extraction twice more with fresh solvent, combining the organic extracts.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., acenaphthene-d10) just before analysis for accurate quantification.

  • GC/MS Analysis:

    • Instrument: Gas Chromatograph with a Mass Selective Detector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL of the prepared extract is injected in splitless mode.

    • GC Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • MS Conditions: Operate in Electron Ionization (EI) mode. Scan from m/z 40 to 300 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of cis- and trans-MCHM.

  • Data Processing and Validation:

    • Identify MCHM isomers based on their retention times and mass spectra.

    • Quantify using the internal standard method by comparing the peak area of the analyte to that of the internal standard.

    • Validate the results by checking the recovery of the surrogate standard, which should fall within an acceptable range (e.g., 70-130%).

G start Aqueous Sample Collection (100 mL) step1 Spike with Surrogate Standard start->step1 step2 Liquid-Liquid Extraction (3x with Dichloromethane) step1->step2 step3 Dry Extract (Anhydrous Na₂SO₄) step2->step3 step4 Concentrate Extract (to 1.0 mL) step3->step4 step5 Spike with Internal Standard step4->step5 step6 Inject 1 µL into GC/MS step5->step6 step7 Data Acquisition (Scan or SIM Mode) step6->step7 step8 Quantification & Validation (Internal Standard Method) step7->step8 end Final Concentration Report step8->end

Caption: Workflow for GC/MS analysis of MCHM in water.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance requiring careful handling.

GHS Hazard Information: [1][3]* Pictogram: Exclamation Mark (GHS07)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Protocol for Safe Handling and Storage

Adherence to these protocols is essential to minimize exposure risk in a laboratory or industrial setting.

  • Engineering Controls: Use only with adequate ventilation, preferably in a chemical fume hood, especially when heating. An emergency eyewash station and safety shower must be readily accessible. [2]* Personal Protective Equipment (PPE): Wear splash goggles, a lab coat, and nitrile gloves. For situations with potential for significant vapor exposure, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required. [2]* Handling: Avoid contact with eyes, skin, and clothing. [6]Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, well-ventilated area away from sources of ignition and oxidizing agents. [2]Keep containers tightly closed and store away from foodstuffs. [6]* Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for proper waste disposal. Do not allow the material to enter sewers. [2]

Conclusion

This compound is a structurally simple alicyclic alcohol whose utility is defined by the subtle interplay of its stereoisomers and its amphiphilic character. Its primary role as a frothing agent in the coal industry underscores the importance of fundamental physicochemical properties in large-scale industrial processes. For the research and development scientist, a thorough understanding of its nomenclature, the distinct properties of its cis and trans isomers, and established analytical methods is paramount for its safe handling, effective application, and accurate assessment of its environmental and toxicological impact.

References

  • 4-Methylcyclohexanemethanol. Wikipedia. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile (4-Methylcyclohexyl)methanol Scaffold

This compound (MCHM) is a saturated alicyclic primary alcohol that exists as a mixture of cis and trans isomers.[1] This readily available and structurally simple building block offers a versatile starting point for the synthesis of a diverse array of derivatives with applications in materials science and, most notably, in drug discovery. The non-planar, three-dimensional nature of the cyclohexane ring provides a desirable scaffold for molecules designed to interact with biological targets, often leading to improved metabolic stability and binding affinity compared to their aromatic counterparts.[2]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of key derivatives of this compound, including aldehydes, carboxylic acids, esters, ethers, and amines. The methodologies presented are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

I. Oxidation of this compound: Accessing Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound is a prime site for oxidation, yielding the corresponding aldehyde, 4-methylcyclohexanecarbaldehyde, or the carboxylic acid, 4-methylcyclohexanecarboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

A. Synthesis of 4-Methylcyclohexanecarbaldehyde via Pyridinium Chlorochromate (PCC) Oxidation

For the selective oxidation of primary alcohols to aldehydes, pyridinium chlorochromate (PCC) is a mild and effective reagent that minimizes over-oxidation to the carboxylic acid.[3]

Causality of Experimental Choices:

  • PCC: This reagent is chosen for its mild oxidizing power, which is sufficient to convert the primary alcohol to an aldehyde but generally not strong enough to further oxidize the aldehyde to a carboxylic acid, especially in anhydrous conditions.[4]

  • Anhydrous Dichloromethane (DCM): The reaction is performed in an anhydrous, non-polar solvent like DCM to prevent the formation of the gem-diol (hydrate) from the aldehyde, which could be susceptible to further oxidation.

  • Celite®: A pad of Celite® is used during filtration to effectively remove the chromium byproducts, which are often tarry and can complicate purification.

Protocol 1: Synthesis of 4-Methylcyclohexanecarbaldehyde

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the Celite® pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methylcyclohexanecarbaldehyde.

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
Pyridinium Chlorochromate (PCC)1.5 eqOxidizing agent
Anhydrous Dichloromethane0.2 MAnhydrous solvent
Reaction Time2-4 hoursTo ensure complete conversion
PurificationColumn ChromatographyTo isolate the pure aldehyde

DOT Diagram: PCC Oxidation Workflow

PCC_Oxidation Start Start: this compound in DCM Add_PCC Add PCC (1.5 eq) Start->Add_PCC Stir Stir at RT (2-4h) Add_PCC->Stir Monitor Monitor by TLC Stir->Monitor Workup Workup: Dilute with Et2O, Filter through Celite® Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Product: 4-Methylcyclohexanecarbaldehyde Purify->Product Jones_Oxidation Start Start: this compound in Acetone at 0°C Add_Jones Add Jones Reagent dropwise Start->Add_Jones Stir Stir at 0°C then RT Add_Jones->Stir Quench Quench with Isopropanol Stir->Quench Workup Workup: Remove Acetone, Extract with EtOAc Quench->Workup Purify Purification: Recrystallization Workup->Purify Product Product: 4-Methylcyclohexanecarboxylic Acid Purify->Product

Caption: Workflow for the Jones oxidation of this compound.

II. Esterification and Etherification: Modifying the Hydroxyl Group

The hydroxyl group of this compound can be readily converted to esters and ethers, which are valuable derivatives for modulating physicochemical properties in drug candidates.

A. Synthesis of (4-Methylcyclohexyl)methyl Acetate via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [5]Using acetic acid, we can synthesize (4-Methylcyclohexyl)methyl acetate.

Causality of Experimental Choices:

  • Excess Acetic Acid: The reaction is an equilibrium process. Using a large excess of one of the reactants (in this case, the less expensive acetic acid can be used as the solvent) drives the equilibrium towards the formation of the ester. [6]* Sulfuric Acid: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. [6]* Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 3: Synthesis of (4-Methylcyclohexyl)methyl Acetate

  • In a round-bottom flask, combine this compound (1.0 eq), glacial acetic acid (used as solvent, ~5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation to obtain pure (4-Methylcyclohexyl)methyl acetate.

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting material
Glacial Acetic Acid5-10 eqReagent and solvent
Concentrated Sulfuric Acid3-5 mol%Acid catalyst
Reaction Time4-6 hoursTo reach equilibrium
PurificationDistillationTo isolate the pure ester
B. Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. [7] Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong base like NaH is used to deprotonate the alcohol, forming the corresponding alkoxide, which is a potent nucleophile.

  • Methyl Iodide (CH₃I): A reactive primary alkyl halide is used as the electrophile for the Sₙ2 reaction.

  • Anhydrous THF: An aprotic polar solvent like THF is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.

Protocol 4: Synthesis of (4-(Methoxymethyl)cyclohexyl)methanol

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.3 M) under a nitrogen atmosphere at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (4-(Methoxymethyl)cyclohexyl)methanol.

III. Synthesis of (4-Methylcyclohexyl)methanamine: A Gateway to Amine Derivatives

Amines are a crucial functional group in many pharmaceuticals. A reliable route to (4-Methylcyclohexyl)methanamine involves a two-step process starting from the alcohol: conversion to a good leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

A. Synthesis of (4-Methylcyclohexyl)methyl Tosylate

The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for subsequent nucleophilic substitution reactions.

Protocol 5: Synthesis of (4-Methylcyclohexyl)methyl Tosylate

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.5 M) and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

B. Synthesis of (4-Methylcyclohexyl)methanamine

The tosylate is then converted to the amine via an azide intermediate.

Protocol 6: Synthesis of (4-Methylcyclohexyl)methanamine

  • Dissolve the crude (4-Methylcyclohexyl)methyl tosylate (1.0 eq) in dimethylformamide (DMF, 0.3 M) and add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the crude azide. Caution: Azides can be explosive and should be handled with care.

  • Dissolve the crude azide in THF (0.2 M) and add lithium aluminum hydride (LAH, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude amine by distillation or column chromatography to obtain (4-Methylcyclohexyl)methanamine.

IV. Applications in Drug Development: The Significance of the 4-Methylcyclohexyl Moiety

The 4-methylcyclohexyl group is a valuable pharmacophore in medicinal chemistry. Its three-dimensional structure and lipophilic character can enhance binding to target proteins and improve pharmacokinetic properties.

A prominent example is the use of trans-4-methylcyclohexylamine in the synthesis of the antidiabetic drug glimepiride . [8]The trans-cyclohexylamine moiety is a key component of the molecule, contributing to its binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.

Furthermore, derivatives of 4-methylcyclohexanecarboxylic acid are being explored as building blocks for a variety of biologically active compounds. [9]For instance, they have been incorporated into potential anticancer and antimicrobial agents. The cyclohexane ring serves as a rigid scaffold to orient functional groups for optimal interaction with their biological targets.

DOT Diagram: Synthetic Pathways from this compound

Synthetic_Pathways MCHM This compound Aldehyde 4-Methylcyclohexanecarbaldehyde MCHM->Aldehyde PCC CarboxylicAcid 4-Methylcyclohexanecarboxylic Acid MCHM->CarboxylicAcid Jones Reagent Ester (4-Methylcyclohexyl)methyl Ester MCHM->Ester RCOOH, H+ Ether (4-(Alkoxymethyl)cyclohexyl)methanol MCHM->Ether 1. NaH 2. R-X Tosylat (4-Methylcyclohexyl)methyl Tosylate MCHM->Tosylat TsCl, Pyridine Amine (4-Methylcyclohexyl)methanamine CarboxylicAcid->Amine Multi-step (e.g., Curtius) Azide (4-(Azidomethyl)cyclohexyl)methane Tosylat->Azide NaN3 Azide->Amine LAH

Caption: Key synthetic transformations of this compound.

References

  • 4-Methylcyclohexanemethanol. Wikipedia. [Link]

  • 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PubMed Central. [Link]

  • Preparation method of trans-4-methyl cyclohexylamine.
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  • Physicochemical Parameters for this compound (means ± standard error for experimental measurements). ResearchGate. [Link]

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Jones Oxidation. Organic Chemistry Portal. [Link]

  • Process for preparation of substantially pure glimepiride.
  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method of manufacturing glimepiride and the respective intermediate.
  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. IJCRT.org. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Jones oxidation. Wikipedia. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • 4-Methylcyclohexanol acetate. PubChem. [Link]

  • A novel process for preparation of substantially pure glimepiride.
  • cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PubMed Central. [Link]

  • 4-Methyl cyclohexyl ketone. PubChem. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. [Link]

  • 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. PubMed. [Link]

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  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. [Link]

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(4-Methylcyclohexyl)methanol: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Saturated Alicyclic Alcohol

(4-Methylcyclohexyl)methanol (MCHM) is a saturated primary alcohol featuring a 4-methyl-substituted cyclohexane ring.[1] This seemingly simple bifunctional molecule offers a robust and versatile scaffold for the synthesis of more complex molecular architectures.[2] While historically recognized for its industrial application as a frothing agent in coal processing, its utility as a foundational building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science, is an area of burgeoning interest.[1][3] The cyclohexane core is a prevalent motif in numerous bioactive molecules, and the primary alcohol functionality of MCHM serves as a convenient handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its key transformations.

The structure of this compound exists as a mixture of cis and trans isomers, arising from the relative orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[1] Commercial samples typically consist of a mixture of these isomers.[1] For many applications, this isomeric mixture can be used directly; however, for specific stereoselective syntheses, separation of the isomers may be necessary.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for appropriate solvent selection, reaction setup, and purification procedures.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless, oily liquid[1]
Odor Mint-like, with the trans-isomer having a licorice-like scent[1]
Boiling Point ~202-204 °C[1]
Solubility Slightly soluble in water; soluble in many organic solvents[1]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily derived from the reactivity of its primary alcohol group. This section details key transformations, providing both mechanistic context and step-by-step experimental protocols.

Esterification: Synthesis of (4-Methylcyclohexyl)methyl Acetate

Esterification is a fundamental transformation that converts the hydroxyl group into an ester, a common functional group in pharmaceuticals and materials. The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic and effective method.[2] Alternatively, for more facile reactions, an acid anhydride can be employed.

Mechanistic Insight (Fischer Esterification): The reaction proceeds via protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[4]

Fischer_Esterification RCOOH R-COOH (Carboxylic Acid) Protonated_acid R-C(=O⁺H)-OH RCOOH->Protonated_acid + H⁺ ROH R'-OH (this compound) H_plus H⁺ (Acid Catalyst) Tetrahedral_intermediate R-C(OH)(OH)-O⁺HR' Protonated_acid->Tetrahedral_intermediate + R'-OH Proton_transfer R-C(OH)(O⁺H₂)-OR' Tetrahedral_intermediate->Proton_transfer Proton Transfer Ester_H2O R-C(=O⁺R')-OH Proton_transfer->Ester_H2O - H₂O Ester R-COOR' (Ester) Ester_H2O->Ester - H⁺ Water H₂O Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction DMSO DMSO Activation Activation (-78 °C, CH₂Cl₂) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Reaction Addition of Alcohol (-78 °C) Activation->Reaction Activated DMSO MCHM This compound MCHM->Reaction Elimination Elimination (Warm to RT) Reaction->Elimination Triethylamine Triethylamine (Base) Triethylamine->Elimination Aldehyde 4-Methylcyclohexane- carbaldehyde Elimination->Aldehyde

Figure 2: Workflow for the Swern oxidation of this compound.

Experimental Protocol: Swern Oxidation of this compound

This protocol provides a general procedure for the Swern oxidation. [5]

  • Materials:

    • Oxalyl Chloride (1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq.)

    • This compound (1.0 eq.)

    • Triethylamine (5.0 eq.)

    • Three-neck round-bottom flask, dropping funnels, and a low-temperature thermometer

  • Procedure:

    • Set up a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C using a dry ice/acetone bath.

    • Add anhydrous DCM to the flask, followed by the slow, dropwise addition of oxalyl chloride.

    • In a separate flame-dried flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

    • Dissolve this compound in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

    • Slowly add triethylamine to the reaction mixture, ensuring the temperature remains below -60 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-methylcyclohexanecarbaldehyde can be purified by column chromatography on silica gel.

Activation of the Hydroxyl Group: Synthesis of (4-Methylcyclohexyl)methyl Tosylate

To utilize this compound in nucleophilic substitution reactions, the hydroxyl group must first be converted into a good leaving group. Tosylation is a common and effective method for this transformation.

Mechanistic Insight: The alcohol attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion. A base, typically pyridine or triethylamine, is used to neutralize the HCl byproduct and to deprotonate the intermediate, yielding the tosylate ester. [5] Experimental Protocol: Tosylation of this compound

This protocol is a general procedure for the tosylation of a primary alcohol.

  • Materials:

    • This compound (1.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (1.5 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

    • Ice-water bath

    • 1 M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Stir the reaction at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-methylcyclohexyl)methyl tosylate, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Ether Synthesis via Williamson Ether Synthesis

With the hydroxyl group activated as a tosylate, the (4-methylcyclohexyl)methyl moiety can now undergo nucleophilic substitution. The Williamson ether synthesis is a classic method for forming ethers by reacting an alkyl halide or tosylate with an alkoxide. [6][7] Mechanistic Insight: The reaction proceeds via an S_N2 mechanism, where the alkoxide nucleophile attacks the carbon bearing the tosylate leaving group, resulting in inversion of configuration if the carbon is chiral. [6]For a primary tosylate like (4-methylcyclohexyl)methyl tosylate, the S_N2 pathway is highly favored.

Williamson_Ether_Synthesis Tosylate (4-Methylcyclohexyl)methyl-OTs TS [R-O···CH₂(C₆H₁₀CH₃)···OTs]⁻ Tosylate->TS + R-O⁻Na⁺ Alkoxide R-O⁻Na⁺ (Sodium Alkoxide) Alkoxide->TS Ether R-O-CH₂(C₆H₁₀CH₃) (Ether) TS->Ether NaOTs NaOTs TS->NaOTs

Figure 3: Williamson Ether Synthesis of a (4-Methylcyclohexyl)methyl Ether.

Experimental Protocol: Synthesis of Ethyl (4-Methylcyclohexyl)methyl Ether

This protocol describes the synthesis of an ether from the corresponding tosylate.

  • Materials:

    • (4-Methylcyclohexyl)methyl tosylate (1.0 eq.)

    • Sodium Ethoxide (1.5 eq.)

    • Anhydrous Ethanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

    • Add a solution of (4-methylcyclohexyl)methyl tosylate in a minimal amount of anhydrous ethanol to the alkoxide solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ether can be purified by column chromatography or distillation.

Applications in Drug Discovery and Medicinal Chemistry

The 4-methylcyclohexyl moiety is a valuable scaffold in medicinal chemistry. Its lipophilic nature can enhance a molecule's ability to cross cell membranes, and its three-dimensional structure can provide a rigid framework for orienting pharmacophoric groups for optimal target binding. While direct applications of this compound in marketed drugs are not widely documented, the synthesis of analogs containing this substructure is a promising avenue for lead optimization in drug discovery programs. For instance, N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and shown to possess anti-inflammatory and analgesic properties, highlighting the potential of this scaffold in the development of new therapeutic agents.

Conclusion

This compound is a readily available and versatile building block for organic synthesis. Its primary alcohol functionality allows for a wide range of transformations, providing access to a variety of derivatives such as esters, aldehydes, and ethers. The protocols detailed in this guide serve as a starting point for researchers and scientists to explore the synthetic potential of this compound in their own research, from the development of novel bioactive molecules to the synthesis of new materials.

References

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  • Google Patents. (n.d.). Method for synthesizing vinyl cyclohexyl ether.
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  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexyl phenyl ether. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Pharmapproach. (n.d.). Importance of Medicinal Chemistry and the Role of Medical Chemists. Retrieved from [Link]

  • YouTube. (2023). Methyl Acetate Synthesis. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). iodotrimethylsilane: cyclohexanol from cyclohexyl methyl ether. Retrieved from [Link]

  • YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Globe Thesis. (n.d.). Synthesis Of 2-methylcyclohexyl Acetate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Michigan State University. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Pearson+. (n.d.). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

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Application Notes and Protocols: (4-Methylcyclohexyl)methanol as a Versatile Chiral Auxiliary in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the ability to control stereochemistry during a chemical transformation is paramount. Asymmetric synthesis provides the tools to achieve this control, and among the most reliable and well-established strategies is the use of chiral auxiliaries.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2]

This guide focuses on the application of (4-methylcyclohexyl)methanol as a robust and potentially cost-effective chiral auxiliary. While direct literature on this specific auxiliary is emerging, its structural similarity to well-established auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol allows for the confident proposal of its use in a variety of stereoselective reactions. The bulky and conformationally rigid 4-methylcyclohexyl group is poised to offer excellent facial shielding, thereby inducing high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

This document provides a comprehensive overview of the proposed applications of this compound in asymmetric Diels-Alder reactions, aldol additions, and enolate alkylations. Detailed, step-by-step protocols, mechanistic insights, and expected outcomes are presented to guide researchers in harnessing the potential of this versatile chiral auxiliary.

I. Attachment and Cleavage of the this compound Auxiliary

A critical aspect of employing a chiral auxiliary is its efficient attachment to the substrate and subsequent clean removal without racemization of the newly formed stereocenter. For this compound, standard esterification and cleavage protocols are applicable.

Protocol 1: Attachment of the Auxiliary - Esterification

This protocol describes the formation of an α,β-unsaturated ester, a common precursor for Diels-Alder and Michael addition reactions.

Materials:

  • (1R,4R)- or (1S,4S)-(4-Methylcyclohexyl)methanol

  • Acryloyl chloride (or other desired acyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of (1R,4R)-(4-methylcyclohexyl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (4-methylcyclohexyl)methyl acrylate.

Protocol 2: Cleavage of the Auxiliary - Hydrolysis

Reductive or hydrolytic methods can be employed to cleave the ester linkage and recover the chiral auxiliary.

Materials:

  • Chiral ester product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the chiral ester (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) in water.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral carboxylic acid product will be in the aqueous layer upon basification, while the recovered this compound auxiliary can be extracted from the organic layer.

II. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over multiple stereocenters. The use of a chiral acrylate derived from this compound is expected to provide high diastereofacial selectivity.

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome of the Diels-Alder reaction is dictated by the conformation of the chiral acrylate. The bulky 4-methylcyclohexyl group, in a stable chair conformation, effectively shields one face of the dienophile.[3] Coordination of a Lewis acid to the carbonyl oxygen further rigidifies the conformation, enhancing the facial bias. The diene is then expected to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[4]

Diels_Alder_Mechanism cluster_0 Attachment of Auxiliary cluster_1 Stereoselective Diels-Alder cluster_2 Cleavage and Recovery Auxiliary This compound Ester Chiral Acrylate Dienophile Auxiliary->Ester Et3N, DCM Acrylate Acryloyl Chloride Acrylate->Ester Adduct Diastereomerically Enriched Cycloadduct Ester->Adduct Lewis Acid (e.g., Et2AlCl) Diene Cyclopentadiene Diene->Adduct Product Enantiomerically Pure Carboxylic Acid Adduct->Product LiOH/H2O2 Recovered_Auxiliary Recovered This compound Adduct->Recovered_Auxiliary

Caption: Workflow for an asymmetric Diels-Alder reaction.

Proposed Protocol 3: Asymmetric Diels-Alder Reaction

Materials:

  • (4-Methylcyclohexyl)methyl acrylate (from Protocol 1)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Toluene, anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the chiral acrylate (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaluminum chloride (1.1 eq) and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

Expected Results
DieneDienophileLewis AcidTemp (°C)Yield (%)d.e. (%)Reference (Analogous System)
CyclopentadieneAcrylateEt₂AlCl-78>90>95[4]
IsopreneAcrylateEt₂AlCl-78~85>90[4]

III. Asymmetric Aldol Addition

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. By employing an ester of this compound, the formation of a chiral enolate can lead to a highly diastereoselective reaction with an aldehyde.

Mechanistic Rationale for Stereoselectivity

The stereoselectivity of the aldol addition is controlled by the geometry of the enolate and the steric influence of the chiral auxiliary. Formation of a Z-enolate is typically favored with bulky bases like LDA. The chiral auxiliary then directs the approach of the aldehyde to one face of the enolate, leading to the formation of one major diastereomer.[5]

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Cleavage Ester Enolate (Z)-Enolate Ester->Enolate LDA, THF, -78 °C Adduct Diastereomerically Enriched Aldol Adduct Enolate->Adduct Aldehyde R-CHO Aldehyde->Adduct Product Enantiomerically Pure β-Hydroxy Acid Adduct->Product Hydrolysis

Caption: Key steps in an asymmetric aldol addition.

Proposed Protocol 4: Asymmetric Aldol Addition

Materials:

  • (4-Methylcyclohexyl)methyl acetate (or propionate)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Aldehyde (e.g., isobutyraldehyde)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA.

  • In a separate flask, dissolve the chiral acetate ester (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the ester solution to the LDA solution and stir for 30-60 minutes to form the enolate.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir for 1-2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the aldol adduct.

Expected Results
Enolate SourceAldehydeBaseYield (%)d.e. (%)Reference (Analogous System)
Acetate EsterIsobutyraldehydeLDA~85>95[5]
Propionate EsterBenzaldehydeLDA~90>98[5]

IV. Asymmetric Enolate Alkylation

The alkylation of enolates derived from esters of this compound provides a route to enantiomerically enriched α-substituted carboxylic acids.

Mechanistic Rationale for Stereoselectivity

Similar to the aldol addition, the formation of a rigid, chelated (Z)-enolate is key to high stereoselectivity. The bulky 4-methylcyclohexyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.[6]

Proposed Protocol 5: Asymmetric Enolate Alkylation

Materials:

  • (4-Methylcyclohexyl)methyl propionate

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Generate the lithium enolate of the chiral propionate ester as described in Protocol 4.

  • To the enolate solution at -78 °C, add the alkyl halide (1.2 eq).

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expected Results
SubstrateElectrophileBaseYield (%)d.e. (%)Reference (Analogous System)
Propionate EsterBenzyl BromideLDA>90>98[6]
Propionate EsterMethyl IodideNaHMDS~85>90[6]

Conclusion

This compound presents itself as a promising chiral auxiliary for a range of stereoselective transformations. Its rigid cyclohexane framework and the steric hindrance provided by the methyl group are ideal for inducing high levels of facial selectivity. The protocols and mechanistic discussions provided herein, based on well-precedented analogous systems, offer a solid foundation for researchers to explore the utility of this readily accessible and recoverable chiral auxiliary. The development of its applications will undoubtedly contribute to the expanding toolbox of asymmetric synthesis, facilitating the efficient construction of complex chiral molecules for various scientific endeavors.

References

  • Corey, E. J., & Ensley, H. E. (1975). A new chiral reagent for the enantioselective synthesis of prostaglandins and other natural products. Journal of the American Chemical Society, 97(23), 6908–6909.
  • Whitesell, J. K. (1992). Cyclohexyl-based chiral auxiliaries. Chemical Reviews, 92(5), 953-968.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Gnas, Y., & Glorius, F. (2006).
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in the synthesis of natural products. Chemical Society Reviews, 31(6), 376-385.
  • Myers, A. G., & McKinstry, L. (2001). Asymmetric Synthesis of α-Amino Acids and Their Derivatives. In Modern Asymmetric Synthesis (pp. 221-300). Wiley-VCH.
  • Aversa, M. C., Barattucci, A., Bonaccorsi, P., Giannetto, P., & Jones, D. N. (1997). Asymmetric Diels−Alder Reactions of (S S)-2-(p-Tolylsulfinyl)-1,3-butadiene with N-Substituted Maleimides. The Journal of Organic Chemistry, 62(13), 4376–4384.
  • Ensley, H. E., Parnell, C. A., & Corey, E. J. (1978). A new chiral reagent for the enantioselective synthesis of prostaglandins and other natural products. The Journal of Organic Chemistry, 43(8), 1610-1612.
  • Heathcock, C. H. (1990). The Aldol Addition Reaction. In Modern Synthetic Methods (Vol. 5, pp. 1-101). Springer, Berlin, Heidelberg.
  • Trost, B. M. (1980). The Mitsunobu reaction. Synthesis, 1980(12), 943-960.
  • Martin-Matute, B., Edin, M., Bogar, K., & Bäckvall, J. E. (2004). A highly efficient dynamic kinetic resolution of secondary alcohols at room temperature.
  • Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). N, N-diarylammonium pyrosulfate as a highly effective catalyst for the hydrolysis of esters under organic solvent-free conditions. Organic letters, 14(12), 3194-3197.

Sources

Application Notes and Protocols for (4-Methylcyclohexyl)methanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Performance with a Unique Cycloaliphatic Diol

(4-Methylcyclohexyl)methanol (MCHM) is a saturated primary alcohol featuring a distinctive cycloaliphatic structure.[1] This unique molecular architecture, comprising a methyl-substituted cyclohexane ring, presents intriguing possibilities for polymer chemists seeking to impart enhanced performance characteristics to a variety of polymeric materials. While direct, extensive literature on the use of MCHM as a comonomer is emerging, its structural similarity to other widely used cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (CHDM), provides a strong basis for its application in polyester and polyurethane synthesis. The incorporation of the bulky, non-planar cyclohexane ring into a polymer backbone is anticipated to introduce rigidity, enhance thermal stability, and improve mechanical properties.

This technical guide provides detailed application notes and proposed protocols for the utilization of this compound in polymer chemistry. The methodologies outlined herein are grounded in established principles of polymer synthesis and are designed to serve as a robust starting point for researchers and scientists in the field.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of MCHM is crucial for its effective application in polymer synthesis.

PropertyValueReference
Chemical FormulaC8H16O[1]
Molar Mass128.215 g·mol−1[1]
AppearanceColourless liquid[1]
OdorFaint mint-like[1]
Density0.9074 g/cm3 [1]
Boiling Point202 °C (396 °F; 475 K)[1]
Solubility in waterLow[1]

Application in Polyester Synthesis: Enhancing Thermal and Mechanical Performance

The incorporation of cycloaliphatic diols into polyester chains is a well-established strategy for enhancing their thermal and mechanical properties. The rigidity of the cyclohexane ring disrupts the regular packing of polymer chains, leading to an increase in the glass transition temperature (Tg) and improved dimensional stability. A patent for a copolyester resin suggests that a derivative of this compound can be used to produce films with an excellent shrinkage rate that can be heat-shrunk at low temperatures.[2]

Proposed Role of this compound in Polyesters:
  • Tg Modifier: As a comonomer, MCHM can be used to increase the glass transition temperature of polyesters, making them suitable for applications requiring higher heat resistance.

  • Mechanical Property Enhancer: The bulky cycloaliphatic structure can enhance the stiffness, hardness, and tensile strength of the resulting polyester.

  • Modifier for Amorphous Polyesters: In amorphous polyesters, MCHM can be used to fine-tune properties such as clarity, toughness, and chemical resistance.

Experimental Protocol: Synthesis of a Copolyester Resin via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of a copolyester incorporating this compound.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound (MCHM)

  • Manganese(II) acetate (transesterification catalyst)

  • Antimony(III) oxide (polycondensation catalyst)

  • Triphenyl phosphate (stabilizer)

Procedure:

  • Esterification (Transesterification):

    • Charge the reactor with dimethyl terephthalate, ethylene glycol (in excess), and the desired molar percentage of this compound.

    • Add the transesterification catalyst (e.g., manganese(II) acetate).

    • Heat the mixture under a nitrogen atmosphere to approximately 150-220 °C to initiate the transesterification reaction, during which methanol is evolved.

    • Continuously remove the methanol by-product to drive the reaction to completion. The reaction is typically complete when the evolution of methanol ceases.

  • Polycondensation:

    • Add the polycondensation catalyst (e.g., antimony(III) oxide) and the stabilizer (e.g., triphenyl phosphate) to the reactor.

    • Gradually increase the temperature to 250-280 °C while reducing the pressure (to <1 Torr).

    • The viscosity of the molten polymer will increase as the reaction proceeds and ethylene glycol is removed.

    • Continue the reaction until the desired melt viscosity or molecular weight is achieved.

    • Extrude the molten polymer from the reactor and cool it to obtain the solid copolyester.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm), and thermogravimetric analysis (TGA) to assess thermal stability.

  • Mechanical Properties: Evaluated by tensile testing of molded specimens to determine tensile strength, modulus, and elongation at break.

Polyester_Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage reactants DMT + EG + MCHM + Catalyst esterification Transesterification (150-220 °C) reactants->esterification methanol_removal Methanol Removal esterification->methanol_removal prepolymer Oligomer from Esterification methanol_removal->prepolymer Transfer catalyst_addition Add Polycondensation Catalyst & Stabilizer prepolymer->catalyst_addition polycondensation Polycondensation (250-280 °C, Vacuum) catalyst_addition->polycondensation product High Molecular Weight Copolyester polycondensation->product

Figure 1. Workflow for the synthesis of a copolyester incorporating this compound.

Application in Polyurethane Synthesis: Tailoring Hard Segment Properties

In polyurethane chemistry, diols are used as chain extenders to react with isocyanates, forming the hard segments of the polymer. The structure of the chain extender has a profound impact on the morphology and properties of the resulting polyurethane. The use of a cycloaliphatic diol like this compound as a chain extender is expected to produce polyurethanes with unique properties.

Proposed Role of this compound in Polyurethanes:
  • Hard Segment Modifier: MCHM can be used to create a rigid, bulky hard segment, which can lead to improved phase separation between the hard and soft segments.

  • Enhanced Thermal Stability: The incorporation of the stable cycloaliphatic ring can increase the thermal stability of the polyurethane.

  • Improved Mechanical Properties: The rigid nature of the MCHM-derived hard segment can contribute to higher tensile strength, modulus, and hardness of the polyurethane.

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU) via a One-Shot Process

This protocol outlines the synthesis of a thermoplastic polyurethane using this compound as a chain extender in a one-shot polymerization process.

Materials:

  • Polyol (e.g., polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI)

  • This compound (MCHM) as the chain extender

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., N,N-dimethylformamide - DMF, if solution polymerization is desired)

Procedure:

  • Reactant Preparation:

    • Thoroughly dry the polyol and this compound under vacuum to remove any moisture.

    • Ensure the diisocyanate is pure and free of any hydrolysis products.

  • Polymerization:

    • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the pre-dried polyol and this compound.

    • Heat the mixture to the desired reaction temperature (typically 60-80 °C).

    • Add the diisocyanate to the mixture while stirring vigorously.

    • Add the catalyst to initiate the polymerization reaction.

    • Continue stirring under a nitrogen atmosphere until the viscosity of the mixture increases significantly, indicating the formation of a high molecular weight polymer. The reaction time will vary depending on the specific reactants and conditions.

  • Isolation and Purification:

    • If the reaction is performed in a solvent, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers or catalyst.

    • Dry the purified polymer in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization:

  • Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the formation of urethane linkages.

  • Thermal Properties: DSC and TGA can be used to determine the thermal transitions and stability of the polyurethane.

  • Mechanical Properties: Tensile testing of cast films or molded plaques will provide information on the material's strength, elasticity, and hardness.

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_polymerization One-Shot Polymerization cluster_isolation Isolation and Purification polyol Polyol (e.g., PTMEG) mixing Mixing of Polyol, MCHM, and Diisocyanate polyol->mixing mchm This compound mchm->mixing diisocyanate Diisocyanate (e.g., MDI) diisocyanate->mixing catalyst Catalyst (e.g., DBTDL) reaction Polymerization (60-80 °C, N2 atmosphere) catalyst->reaction mixing->reaction viscosity_increase Viscosity Increase reaction->viscosity_increase precipitation Precipitation in Non-Solvent viscosity_increase->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying final_product Purified Thermoplastic Polyurethane drying->final_product

Figure 2. Workflow for the one-shot synthesis of a thermoplastic polyurethane using this compound.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of high-performance polymers. Its unique cycloaliphatic structure offers a compelling avenue for tailoring the properties of polyesters and polyurethanes. The protocols and application notes provided in this guide are intended to serve as a foundational resource for researchers to explore the potential of this versatile diol. Further investigation into the structure-property relationships of MCHM-containing polymers will undoubtedly unlock new applications and drive innovation in the field of polymer chemistry. The systematic evaluation of polymers synthesized using the outlined methodologies will provide valuable data on the true impact of incorporating this compound into various polymer architectures.

References

  • This compound - Wikipedia. [Link][1]

  • EP2993196A1 - Copolymerized polyester resin and molded product using same - Google Patents. [2]

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(4-Methylcyclohexyl)methanol: A High-Boiling Point Alicyclic Alcohol as a Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note explores the potential of (4-Methylcyclohexyl)methanol (MCHM) as a non-traditional, high-boiling point solvent for a variety of organic reactions. While historically utilized in industrial applications such as froth flotation for coal cleaning, its inherent properties—a primary alcohol functionality, a non-polar cycloaliphatic backbone, and a high boiling point—suggest its utility in specialized synthetic applications.[1] This guide provides a comprehensive overview of MCHM's physicochemical properties, safety considerations, and detailed, albeit illustrative, protocols for its use in organic synthesis, particularly for high-temperature reactions. The causality behind experimental choices is emphasized to provide researchers with a foundational understanding for adapting this solvent to their specific needs.

Introduction to this compound (MCHM)

This compound is a saturated alicyclic primary alcohol with the chemical formula CH₃C₆H₁₀CH₂OH.[1][2] It exists as a mixture of cis and trans isomers, which arise from the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring.[2] Commercial grades of MCHM are typically a mixture of these isomers.[2]

Historically, the study of MCHM has been largely focused on its industrial applications and, more recently, its environmental and toxicological profile following a significant chemical spill. However, its unique combination of a hydroxyl group and a bulky, non-polar ring structure, coupled with its high thermal stability, makes it an intriguing candidate as a solvent for organic reactions where high temperatures are required or where its hydrotropic properties could be advantageous.[3] MCHM's ability to solubilize hydrophobic substances in aqueous environments suggests it may also be useful in biphasic reaction systems.[3]

Physicochemical and Safety Data

A thorough understanding of a solvent's properties is paramount for its effective and safe use. The key physicochemical properties of MCHM are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₆O[2]
Molar Mass 128.215 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Odor Faint, mint-like; licorice-like (trans isomer)[2]
Density 0.9074 g/cm³[2]
Boiling Point 202 °C (396 °F; 475 K)[2]
Flash Point 80 °C (176 °F; 353 K)[2]
Solubility in Water Low[2]

Safety and Handling:

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this solvent. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Potential Applications in Organic Synthesis

While specific literature on the use of MCHM as a reaction solvent is scarce, its properties allow for informed predictions of its utility in several classes of organic reactions, particularly those benefiting from high temperatures.

High-Temperature Nucleophilic Substitution Reactions

The high boiling point of MCHM makes it an excellent candidate for nucleophilic substitution reactions that require significant thermal energy to proceed at a reasonable rate, such as the synthesis of certain ethers or hindered esters. The alcohol functionality of MCHM is relatively unreactive, especially when compared to more acidic phenols or more sterically accessible primary alcohols, making it a potentially inert solvent for many reactions.

Metal-Catalyzed Cross-Coupling Reactions

In metal-catalyzed reactions, such as Suzuki or Heck couplings, high-boiling point solvents are often employed to ensure catalyst stability and achieve reasonable reaction kinetics. The alcohol group of MCHM could potentially act as a weak ligand, stabilizing the metal catalyst. Furthermore, its ability to dissolve both non-polar organic substrates and some inorganic bases makes it a suitable medium for these heterogeneous reaction mixtures.

Dehydrogenation and Hydrogenation Reactions

The structurally related compound, methylcyclohexane, is utilized in dehydrogenation reactions as a hydrogen source.[4] This suggests that the methylcyclohexane core of MCHM is stable under certain catalytic conditions. Conversely, MCHM's high boiling point could be advantageous for hydrogenation reactions requiring elevated temperatures and pressures, provided the alcohol functionality does not interfere with the desired transformation.

Illustrative Protocols

The following protocols are generalized and illustrative, based on the predicted applications of MCHM as a solvent. Researchers should consider these as a starting point, and optimization of reaction conditions will likely be necessary.

Protocol: Williamson Ether Synthesis at Elevated Temperature

This protocol describes a general procedure for the synthesis of an ether from an alkyl halide and an alkoxide, a reaction that can be sluggish and benefit from higher temperatures.

Rationale: The high boiling point of MCHM allows the reaction to be conducted at temperatures exceeding those achievable with common solvents like ethanol or THF, potentially increasing the reaction rate for sterically hindered substrates.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alcohol (1.0 eq.) in MCHM (5-10 mL per mmol of alcohol).

  • Alkoxide Formation: Carefully add a strong base, such as sodium hydride (1.1 eq.), portion-wise to the stirred solution at room temperature. Stir until the evolution of hydrogen gas ceases.

  • Addition of Electrophile: Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 150-180 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Workflow Diagram:

Caption: Workflow for Williamson Ether Synthesis in MCHM.

Protocol: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction.

Rationale: MCHM's high boiling point can facilitate the reaction of less reactive aryl chlorides and can help in solubilizing the various components of the reaction mixture.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed MCHM (5-10 mL per mmol of aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 100-140 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography or recrystallization.

Logical Relationship Diagram:

Suzuki_Coupling_Logic MCHM This compound Properties HighBoilingPoint High Boiling Point (202 °C) MCHM->HighBoilingPoint AlcoholGroup Alcohol Functional Group MCHM->AlcoholGroup Hydrotropic Hydrotropic Nature MCHM->Hydrotropic Enables High Reaction Temperatures Enables High Reaction Temperatures HighBoilingPoint->Enables High Reaction Temperatures Potential Ligand for Metal Catalysts Potential Ligand for Metal Catalysts AlcoholGroup->Potential Ligand for Metal Catalysts Improved Solubilization Improved Solubilization Hydrotropic->Improved Solubilization Overcomes High Activation Energies Overcomes High Activation Energies Enables High Reaction Temperatures->Overcomes High Activation Energies Suitable for Less Reactive Substrates Suitable for Less Reactive Substrates Enables High Reaction Temperatures->Suitable for Less Reactive Substrates Catalyst Stabilization Catalyst Stabilization Potential Ligand for Metal Catalysts->Catalyst Stabilization Homogenization of Reaction Mixture Homogenization of Reaction Mixture Improved Solubilization->Homogenization of Reaction Mixture

Caption: Key Properties of MCHM for Suzuki Coupling.

Discussion: Advantages and Considerations

The use of this compound as a solvent in organic synthesis presents a unique set of advantages and challenges.

Advantages:

  • Wide Temperature Range: Its high boiling point allows for a broad operational temperature range, enabling reactions that are not feasible in lower-boiling solvents.

  • Chemical Stability: The saturated alicyclic structure is generally robust and non-reactive under many reaction conditions.

  • Potential for Improved Solubility: Its hydrotropic nature may enhance the solubility of non-polar substrates in the presence of polar reagents or catalysts.

Considerations:

  • Solvent Removal: The high boiling point of MCHM makes its removal by simple evaporation challenging. High-vacuum distillation or aqueous extraction followed by purification of the product may be necessary.

  • Purity: Commercial MCHM can be a mixture of isomers and may contain impurities from its manufacturing process.[1] For sensitive reactions, purification of the solvent may be required.

  • Reactivity of the Hydroxyl Group: While generally unreactive, the primary alcohol functionality could interfere with certain reagents, such as strong organometallics or acylating agents, if not protected or accounted for in the reaction design.

Conclusion

This compound represents an under-explored solvent with potential for specialized applications in organic synthesis, particularly for reactions requiring high temperatures. Its unique combination of a high boiling point, a stable cycloaliphatic core, and a primary alcohol functional group warrants further investigation by the research community. The illustrative protocols and considerations provided in this application note aim to serve as a foundational guide for scientists and drug development professionals interested in exploring the utility of this versatile solvent.

References

  • ResearchGate. Physicochemical Parameters for this compound. Available at: [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. Available at: [Link]

  • ACS Publications. 4-Methylcyclohexane methanol (MCHM) | ACS Chemical Health & Safety. Available at: [Link]

  • ResearchGate. 4-Methylcyclohexane methanol (MCHM) | Request PDF. Available at: [Link]

  • PubChem. 4-Methylcyclohexanemethanol. Available at: [Link]

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  • PubMed Central. 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Available at: [Link]

  • MDPI. Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. Available at: [Link]

  • PubMed. Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. Available at: [Link]

  • PubMed. Kinetic, product, and computational studies of the ultrasonic induced degradation of 4-methylcyclohexanemethanol (MCHM). Available at: [Link]

  • ACS Publications. Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors | ACS Omega. Available at: [Link]

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Available at: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • ResearchGate. (PDF) Direct Mechanocatalysis: Palladium as Milling Media and Catalyst in the Mechanochemical Suzuki Polymerization. Available at: [Link]

  • RSC Publishing. Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon. Available at: [Link]

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  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

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Protocols for the Esterification of (4-Methylcyclohexyl)methanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of (4-Methylcyclohexyl)methanol Esters

This compound is a saturated alicyclic primary alcohol that serves as a valuable building block in organic synthesis.[1] Its esters are of significant interest across various industries, from fragrances and flavorings to industrial solvents and specialty chemicals.[2][3] The characteristic mint-like and licorice-like odor profile of the parent alcohol can be tailored through esterification, leading to a diverse palette of scents for use in consumer products.[1][4] Furthermore, the physicochemical properties of these esters, such as their solvency and viscosity, make them suitable for applications in coatings, lubricants, and plasticizers.[2]

This technical guide provides detailed protocols for the synthesis of esters from this compound, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. We will explore three robust and widely applicable esterification methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and a highly efficient method utilizing acyl chlorides. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and guidance on product purification and characterization.

Comparative Overview of Esterification Methodologies

The choice of an appropriate esterification method is critical and depends on several factors, including the nature of the carboxylic acid, the desired purity of the product, and the sensitivity of the substrates to reaction conditions. The following table provides a comparative summary of the three protocols detailed in this guide.

Method Key Reagents Catalyst Advantages Disadvantages Ideal Applications
Fischer-Speier Esterification Carboxylic Acid, Excess AlcoholStrong Acid (e.g., H₂SO₄, p-TsOH)Cost-effective, simple setup, suitable for large-scale synthesis.[5]Reversible reaction requiring removal of water, harsh acidic conditions may not be suitable for sensitive substrates.[6]Bulk synthesis of simple esters where the starting materials are not acid-sensitive.
Steglich Esterification Carboxylic Acid, Alcohol, DCC or EDCDMAP (catalytic)Mild reaction conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.Byproduct (dicyclohexylurea) can be difficult to remove completely, DCC is an allergen.Synthesis of complex or sensitive esters, particularly in research and development settings.
Acyl Chloride Method Acyl Chloride, AlcoholBase (e.g., Pyridine, Triethylamine)High reactivity, fast reaction times, irreversible reaction leading to high yields.Acyl chlorides are often moisture-sensitive and can be corrosive, generates stoichiometric amounts of acidic byproduct.Rapid and high-yield synthesis when the corresponding acyl chloride is readily available.

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction towards the ester product, it is crucial to either use an excess of one reactant or remove the water byproduct as it forms.[6] This protocol details the synthesis of (4-methylcyclohexyl)methyl acetate, a compound with potential applications in the fragrance industry.[7]

Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[8]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow Workflow for Fischer-Speier Esterification reagents Combine this compound, Acetic Acid, and H₂SO₄ reflux Reflux the mixture (e.g., 4-6 hours) reagents->reflux workup Aqueous Workup: 1. Quench with water 2. Neutralize with NaHCO₃ 3. Wash with brine reflux->workup extraction Extract with an organic solvent (e.g., Diethyl Ether) workup->extraction drying Dry the organic layer (e.g., with Na₂SO₄) extraction->drying purification Purify by distillation or column chromatography drying->purification product (4-Methylcyclohexyl)methyl Acetate purification->product

Caption: A schematic overview of the Fischer-Speier esterification process.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Neutralization: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Protocol 2: Steglich Esterification of this compound with Benzoic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to acidic conditions.

Causality in the Experimental Choices

The key to the Steglich esterification is the in-situ activation of the carboxylic acid by DCC (or EDC) to form a highly reactive O-acylisourea intermediate. However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the alcohol. The addition of a catalytic amount of DMAP intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt. This intermediate readily reacts with the alcohol to form the desired ester and regenerates the DMAP catalyst, thus minimizing the formation of the N-acylurea byproduct.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow Workflow for Steglich Esterification reagents Combine this compound, Benzoic Acid, DCC, and DMAP in an aprotic solvent stir Stir at room temperature (e.g., 2-12 hours) reagents->stir filtration Filter to remove dicyclohexylurea (DCU) byproduct stir->filtration workup Aqueous Workup: 1. Wash with dilute HCl 2. Wash with NaHCO₃ 3. Wash with brine filtration->workup extraction Extract with an organic solvent (e.g., Dichloromethane) workup->extraction drying Dry the organic layer (e.g., with MgSO₄) extraction->drying purification Purify by column chromatography drying->purification product (4-Methylcyclohexyl)methyl Benzoate purification->product

Caption: A schematic overview of the Steglich esterification process.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add DCC (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration and wash the filter cake with a small amount of the reaction solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with dilute aqueous HCl (e.g., 1 M), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure (4-methylcyclohexyl)methyl benzoate.

Protocol 3: Esterification of this compound with an Acyl Chloride

The reaction of an alcohol with an acyl chloride is a highly efficient and generally irreversible method for ester synthesis. The high reactivity of the acyl chloride allows for rapid reaction times, often at room temperature. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Rationale Behind Experimental Choices

Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to a much faster reaction with alcohols. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the HCl generated during the reaction. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions.

Experimental Workflow: Acyl Chloride Esterification

Acyl_Chloride_Esterification_Workflow Workflow for Acyl Chloride Esterification reagents Dissolve this compound and a base (e.g., Pyridine) in an aprotic solvent addition Add the Acyl Chloride dropwise at 0 °C reagents->addition stir Stir at room temperature (e.g., 1-3 hours) addition->stir workup Aqueous Workup: 1. Wash with dilute HCl 2. Wash with NaHCO₃ 3. Wash with brine stir->workup extraction Extract with an organic solvent (e.g., Ethyl Acetate) workup->extraction drying Dry the organic layer (e.g., with Na₂SO₄) extraction->drying purification Purify by distillation or column chromatography drying->purification product (4-Methylcyclohexyl)methyl Ester purification->product

Caption: A schematic overview of the acyl chloride esterification process.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids such as sulfuric acid are highly corrosive. Handle with extreme care.

  • DCC is a potent skin allergen. Avoid direct contact.

  • Acyl chlorides are corrosive and react violently with water. Handle under anhydrous conditions.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The esterification of this compound can be effectively achieved through various synthetic routes. The choice of method should be guided by the specific requirements of the desired ester, including the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the final product. The protocols provided herein offer a comprehensive and practical guide for the synthesis of a range of this compound esters, enabling further exploration of their properties and applications.

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Google Patents. (n.d.). Method for preparing methyl cyclohexyl acetate from toluene.
  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositons.
  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
  • GlobeNewswire. (2026, January 14). Cyclohexanemethanol (CAS 100-49-2) Industry Research Report 2025. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). Cyclohexyl ethers as fragrance compounds.
  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • ResearchGate. (2025). Fragrance material review on 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

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Application Note: A Robust GC-MS Method for the Definitive Analysis of (4-Methylcyclohexyl)methanol (MCHM) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation, identification, and quantification of cis- and trans- isomers of (4-Methylcyclohexyl)methanol (MCHM). MCHM is an industrial chemical whose accurate measurement is crucial for environmental monitoring and toxicological assessment, particularly following incidents of environmental contamination.[1] The method described herein is primarily based on a heated purge-and-trap sample introduction system, providing high sensitivity for aqueous matrices. Alternative sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also discussed to extend the method's applicability to diverse sample types encountered in research and drug development. This guide provides scientists with the technical framework to implement a reliable, self-validating analytical system for MCHM isomer analysis.

Introduction and Scientific Rationale

This compound is an alicyclic primary alcohol that exists as two geometric isomers: cis-MCHM and trans-MCHM.[2] These isomers arise from the relative orientation of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups on the cyclohexane ring. Commercial MCHM is typically a mixture of these isomers.[2] The physicochemical properties of the cis and trans isomers differ, influencing their environmental fate, transport, and biological interactions. For instance, the cis isomer is reported to be more water-soluble than the trans isomer, which can affect its distribution in aquatic systems and its interaction with analytical media.[3] Therefore, an analytical method that can baseline-resolve and individually quantify these isomers is essential for accurate risk assessment and research.

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like MCHM. The choice of the stationary phase within the GC column is paramount for achieving separation of the isomers. Due to the polar nature of the alcohol functional group, a mid-polarity or polar stationary phase is often optimal, as it can engage in dipole-dipole or hydrogen bonding interactions, enhancing the separation based on the subtle differences in the isomers' structures and boiling points.

Mass Spectrometry (MS), when coupled with GC, provides definitive identification based on the unique fragmentation pattern of each compound upon electron ionization (EI). This high degree of certainty is critical for regulatory compliance and in research settings where unambiguous identification is required. The selection of specific quantifier and qualifier ions from the mass spectrum ensures method selectivity and minimizes the risk of false positives from co-eluting matrix components.

This document outlines a complete workflow, grounded in established analytical principles and referencing authoritative methods such as those from the U.S. Environmental Protection Agency (EPA) for volatile organic compounds.

Experimental Workflow Overview

The analytical process for MCHM isomer determination can be systematically broken down into several key stages. Each stage has critical parameters that must be controlled to ensure data quality and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Organic Sample Prep Extraction / Concentration (Purge & Trap, LLE, or SPE) Sample->Prep Select based on matrix GC Gas Chromatographic Separation (Isomer Resolution) Prep->GC Injection MS Mass Spectrometric Detection (Identification & Ionization) GC->MS Elution DataAcq Data Acquisition (Chromatograms & Spectra) MS->DataAcq Quant Quantification & Reporting (Calibration Curve) DataAcq->Quant Integration & Analysis Report Final Report (cis- & trans-MCHM Concentrations) Quant->Report

Caption: High-level workflow for the analysis of MCHM isomers.

Materials and Reagents

  • Standards: Certified reference materials for cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol (≥98% purity).

  • Solvents: Methanol (LC-MS or GC-grade), Dichloromethane (GC-grade), Ethyl Acetate (GC-grade).

  • Reagent Water: Deionized water, free of organic contaminants.

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for purge-and-trap).

  • Internal/Surrogate Standards (Optional but Recommended): e.g., Fluorobenzene, p-Bromofluorobenzene, 1,2-Dichlorobenzene-d₄.

Sample Preparation Protocols

The choice of sample preparation is dictated by the sample matrix and the required detection limits.

Protocol 4.1: Heated Purge-and-Trap for Aqueous Samples

This technique is ideal for achieving low detection limits in water samples (e.g., drinking water, groundwater) and is based on the method described by Foreman et al. (2015).[4][5][6]

Rationale: Purge-and-trap offers excellent analyte concentration by stripping volatile compounds from the aqueous phase with an inert gas and trapping them on a sorbent material. Subsequent thermal desorption provides a sharp injection band for the GC, enhancing sensitivity. Heating the sample can improve the purging efficiency for semi-volatile and water-soluble compounds like MCHM.[7]

Step-by-Step Protocol:

  • System Setup: Configure a commercial purge-and-trap system connected to the GC-MS inlet.

  • Sample Aliquot: Place a 5-10 mL aqueous sample into the purging vessel (sparger). Add internal/surrogate standards if used.

  • Purging: Heat the sample to 40-50°C. Purge the sample with high-purity helium or nitrogen at a flow rate of 40 mL/min for 11 minutes. Analytes are transferred from the sample to a sorbent trap (e.g., Tenax or a multi-sorbent trap).

  • Dry Purge: Purge the trap for 1-2 minutes without bubbling through the sample to remove excess water.

  • Desorption: Rapidly heat the sorbent trap (e.g., to 250°C) to thermally desorb the trapped analytes onto the GC column.

Protocol 4.2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique suitable for a variety of aqueous matrices when purge-and-trap is unavailable or when dealing with samples that may foam.

Rationale: LLE partitions the analytes of interest from the aqueous sample into an immiscible organic solvent. The choice of solvent is critical for extraction efficiency. Dichloromethane is a common choice for semi-volatile organic compounds.

Step-by-Step Protocol:

  • Sample Measurement: Place 100 mL of aqueous sample into a 250 mL separatory funnel.

  • Solvent Addition: Add 30 mL of dichloromethane to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (dichloromethane) will be on the bottom.

  • Collection: Drain the lower organic layer into a collection flask.

  • Repeat: Repeat the extraction two more times with fresh 30 mL aliquots of dichloromethane, combining the extracts.

  • Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Protocol 4.3: Solid-Phase Extraction (SPE)

SPE offers a more efficient and less solvent-intensive alternative to LLE.

Rationale: SPE passes the aqueous sample through a cartridge containing a solid sorbent that retains the analytes. Interferences can be washed away before the analytes are eluted with a small volume of organic solvent. A C18 (reversed-phase) sorbent is suitable for retaining moderately non-polar compounds like MCHM from a polar matrix.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not let the sorbent go dry.

  • Sample Loading: Pass the aqueous sample (e.g., 100 mL) through the conditioned cartridge at a steady flow rate (approx. 10 mL/min).

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-20 minutes.

  • Elution: Elute the retained MCHM isomers with 5-10 mL of a suitable organic solvent, such as a 1:1 mixture of ethyl acetate and dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL if necessary.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and are based on established methods for volatile and semi-volatile organic compound analysis.[4]

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnRtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent 5% phenyl / 95% dimethylpolysiloxane phase)This mid-polarity phase provides good selectivity for polar compounds and is robust for environmental analyses. The specified dimensions offer a good balance of resolution and speed.[8]
Carrier GasHelium, constant flow at 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS, providing good chromatographic resolution.
Inlet Temperature220°CEnsures rapid and complete vaporization of MCHM without thermal degradation.
Oven Temperature Program35°C (hold 2 min), ramp to 120°C at 6°C/min, then ramp to 220°C at 15°C/min (hold 3 min)The initial hold and slow ramp provide separation for volatile compounds, while the faster second ramp efficiently elutes the MCHM isomers.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable mass spectra.
Source Temperature230°CMaintains analytes in the gas phase and prevents contamination of the ion source.
Quadrupole Temperature150°CEnsures stable mass filtering.
Acquisition ModeFull Scan (m/z 45-200) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and method development. SIM mode provides enhanced sensitivity and selectivity for routine quantification.

Data Analysis and Quantification

Isomer Identification

The MCHM isomers are identified by their gas chromatographic retention time and their mass spectrum. Under the conditions specified, the trans-isomer typically elutes before the cis-isomer.[4] The mass spectrum for both isomers is characterized by a similar fragmentation pattern due to their structural similarity. A representative fragmentation scheme is shown below.

Caption: Plausible EI fragmentation pathways for MCHM isomers.

Quantifier and Qualifier Ions

Based on the typical mass spectrum of MCHM from reference libraries like the NIST Mass Spectrometry Data Center, the following ions are recommended for quantification and confirmation.[1]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
trans-MCHM826755
cis-MCHM826755

Causality: The ion at m/z 82, likely corresponding to the methylcyclohexyl cation after loss of the hydroxymethyl group and subsequent rearrangement, is a prominent and relatively specific fragment, making it an excellent choice for the quantifier ion. The ions at m/z 67 and 55 are also significant fragments and serve as qualifier ions to confirm the identity of the analyte by ensuring their ratios to the quantifier ion are consistent across samples and standards.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of both cis- and trans-MCHM isomers (e.g., 0.5, 1, 5, 10, 25, 50 µg/L). These should be prepared in the same matrix as the samples if possible (e.g., reagent water for aqueous analysis).

  • Calibration Curve: Analyze the calibration standards using the established GC-MS method. For each isomer, plot the peak area of the quantifier ion (m/z 82) against the concentration.

  • Linear Regression: Perform a linear regression on the data to generate a calibration curve. The curve should have a coefficient of determination (R²) of ≥0.99 for accurate quantification.

  • Sample Analysis: Analyze the unknown samples. Using the peak area of the quantifier ion for each isomer, calculate the concentration from the linear regression equation of the calibration curve.

Method Performance and Validation

A self-validating system requires consistent monitoring of key performance metrics.

  • Method Detection Limit (MDL): The MDL should be determined according to established protocols (e.g., EPA guidelines). For the heated purge-and-trap method, MDLs are reported to be in the low µg/L range: 0.16 µg/L for trans-MCHM and 0.28 µg/L for cis-MCHM.[4][5][6]

  • Linearity: The method should demonstrate linearity over the expected concentration range of the samples with an R² ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate laboratory fortified blanks (spiked samples). Recoveries should typically be within 70-130% with a relative standard deviation (RSD) of <20%.

  • Quality Control: Regularly analyze method blanks to check for contamination and calibration verification standards to ensure the instrument remains calibrated.

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and definitive protocol for the analysis of cis- and trans-(4-Methylcyclohexyl)methanol. By carefully selecting the sample preparation technique, optimizing GC-MS parameters, and using appropriate quantifier and qualifier ions, researchers and analytical professionals can achieve reliable and accurate quantification of these critical isomers. The principles and protocols presented here establish a self-validating system that ensures high-quality, defensible data for environmental, toxicological, and developmental research applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol. Retrieved from [Link].

  • Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis - and trans -(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters. Available at: [Link].

  • Horzmann, K., et al. (2017). Comparative analytical and toxicological assessment of Methylcyclohexanemethanol (MCHM) mixtures associated with the Elk River chemical spill. Chemosphere. Available at: [Link].

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Available at: [Link].

  • Wikipedia contributors. (2023). 4-Methylcyclohexanemethanol. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. Retrieved from [Link].

  • U.S. Geological Survey (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. Retrieved from [Link].

  • Restek Corporation (n.d.). Rtx-VMS GC Capillary Column, 30 m, 0.25 mm ID, 1.40 µm. Retrieved from [Link].

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed. Retrieved from [Link].

  • Agilent Technologies (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link].

  • Ye, T., et al. (2016). Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. PubMed. Retrieved from [Link].

  • LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link].

  • Fernandez-Villarrenaga, V., et al. (2006). Optimisation of purge-and-trap gas chromatography-mass spectrometry analysis of volatile organic compounds in water. ResearchGate. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link].

Sources

Application Notes and Protocols for the Biocatalytic Transformation of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of (4-Methylcyclohexyl)methanol through Biocatalysis

This compound (MCHM) is a cycloaliphatic primary alcohol. While it has gained notoriety due to an environmental incident, its structural motif is of significant interest in the synthesis of valuable molecules for the pharmaceutical, fragrance, and materials industries. Traditional chemical methods for transforming MCHM often require harsh conditions, stoichiometric reagents, and can lack the fine-tuned selectivity needed for producing high-purity, stereospecific compounds.

Biocatalysis, the use of enzymes and whole-cell systems to perform chemical transformations, offers a powerful alternative. Enzymes operate under mild conditions, are highly selective (chemo-, regio-, and stereoselective), and are environmentally benign. This guide provides detailed application notes and protocols for three key biocatalytic transformations of this compound: oxidation to the corresponding aldehyde and carboxylic acid, esterification to create novel esters, and glycosylation to produce glycosides with potentially altered solubility and bioactivity.

The protocols herein are designed to be self-validating, with explanations for the experimental choices grounded in established enzymatic principles.

Section 1: Biocatalytic Oxidation of this compound

The selective oxidation of the primary alcohol group in MCHM can yield either 4-methylcyclohexanecarbaldehyde or 4-methylcyclohexanecarboxylic acid. These products are valuable building blocks in organic synthesis. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for the oxidation of primary and secondary alcohols.

Scientific Rationale: The Role of Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a nicotinamide cofactor (NAD⁺/NADH or NADP⁺/NADPH) as a hydride acceptor/donor. The reaction equilibrium can be shifted towards the aldehyde product by removing it from the reaction mixture or by employing a cofactor regeneration system. While many ADHs show a preference for linear alcohols, certain ADHs, particularly from sources like Saccharomyces cerevisiae and various human isoforms, exhibit broad substrate specificity that includes cyclic alcohols like cyclohexanol. Through protein engineering, the substrate pocket of some ADHs has been enlarged to better accommodate bulky substrates.

For the oxidation of MCHM, an ADH with a preference for primary alcohols and a relatively open active site is desirable. A whole-cell biocatalyst approach using a recombinant Escherichia coli strain overexpressing a suitable ADH is often advantageous as it provides a cellular environment for cofactor regeneration.

Experimental Workflow: Oxidation of MCHM

Oxidation_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Culture Culture Recombinant E. coli (expressing ADH) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Reaction_Setup Reaction Setup: - Resuspended Cells - MCHM Substrate - NAD+ Cofactor - Buffer (pH 8.0-9.0) Resuspend->Reaction_Setup Add to Reaction Incubation Incubate with Shaking (e.g., 30°C, 24h) Reaction_Setup->Incubation Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Process Reaction Mixture Analysis GC-MS or HPLC Analysis Extraction->Analysis Purification Column Chromatography Analysis->Purification

Caption: Workflow for the whole-cell biocatalytic oxidation of MCHM.

Detailed Protocol: Whole-Cell Oxidation of this compound

Objective: To oxidize this compound to 4-methylcyclohexanecarbaldehyde using an E. coli whole-cell biocatalyst expressing an alcohol dehydrogenase.

Materials:

  • Recombinant E. coli BL21(DE3) cells harboring a plasmid for a suitable alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or a commercially available ADH).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • This compound (MCHM).

  • Nicotinamide adenine dinucleotide (NAD⁺).

  • Potassium phosphate buffer (100 mM, pH 8.5).

  • Ethyl acetate.

  • Magnesium sulfate (anhydrous).

  • Centrifuge and appropriate tubes.

  • Incubator shaker.

  • Gas chromatograph-mass spectrometer (GC-MS).

Protocol Steps:

  • Cell Culture and Induction:

    • Inoculate 5 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli and grow overnight at 37°C with shaking (200 rpm).

    • Use the overnight culture to inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L baffled flask.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture at a lower temperature, such as 25°C, for 16-18 hours to ensure proper protein folding.

  • Biocatalyst Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 8.5).

    • Resuspend the cell pellet in the same buffer to a final cell density (wet weight) of 50 g/L.

  • Biocatalytic Reaction:

    • In a 50 mL flask, combine 10 mL of the resuspended cell solution, NAD⁺ to a final concentration of 1 mM, and MCHM to a final concentration of 10 mM.

    • Incubate the reaction mixture at 30°C with shaking at 180 rpm for 24 hours. Monitor the reaction progress by taking samples at regular intervals (e.g., 4, 8, 12, 24 hours).

  • Product Extraction and Analysis:

    • Centrifuge a 1 mL sample of the reaction mixture to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Analyze the organic extract by GC-MS to identify and quantify the formation of 4-methylcyclohexanecarbaldehyde.

Section 2: Lipase-Catalyzed Esterification of this compound

Ester derivatives of MCHM are of interest in the fragrance and specialty chemicals industries. Lipases are highly efficient enzymes for catalyzing esterification reactions, often with high selectivity and under mild, solvent-free, or organic solvent conditions.

Scientific Rationale: The Versatility of Lipases

Lipases, such as the widely used Candida antarctica Lipase B (CALB), are serine hydrolases that catalyze the formation of ester bonds.[1] They are particularly effective in non-aqueous environments, which shifts the thermodynamic equilibrium from hydrolysis to ester synthesis. Immobilized lipases are robust, reusable, and easily separated from the reaction mixture, making them ideal for industrial applications.

The esterification of MCHM can be achieved by reacting it with a suitable acyl donor, such as a fatty acid or an activated ester (e.g., vinyl acetate), in the presence of an immobilized lipase.

ParameterRecommended ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)High stability, broad substrate scope, and proven efficacy in organic media.[1]
Acyl Donor Acetic anhydride, vinyl acetate, or a long-chain fatty acid (e.g., lauric acid)Varies the resulting ester. Vinyl acetate is often used for irreversible transesterification.
Solvent Toluene, hexane, or solvent-freeNon-polar organic solvents facilitate the reaction. Solvent-free conditions are environmentally preferable.
Temperature 40-60°COptimal range for CALB activity and stability.
Water Removal Molecular sieves or vacuumRemoval of water by-product drives the equilibrium towards ester formation.
Detailed Protocol: Lipase-Catalyzed Acylation of this compound

Objective: To synthesize (4-methylcyclohexyl)methyl acetate via lipase-catalyzed transesterification.

Materials:

  • Immobilized Candida antarctica Lipase B (CALB).

  • This compound (MCHM).

  • Vinyl acetate (acyl donor).

  • Hexane (solvent).

  • Molecular sieves (3Å).

  • Rotary evaporator.

  • Gas chromatograph with a flame ionization detector (GC-FID).

Protocol Steps:

  • Reaction Setup:

    • To a 25 mL round-bottom flask, add 1 mmol of MCHM, 5 mmol of vinyl acetate, and 10 mL of hexane.

    • Add 100 mg of immobilized CALB and a small amount of activated molecular sieves.

    • Seal the flask and place it in a shaker bath at 50°C and 150 rpm.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots of the reaction mixture at different time points (e.g., 1, 2, 4, 8, 24 hours).

    • Dilute the aliquots with hexane and analyze by GC-FID to determine the conversion of MCHM to the corresponding acetate ester.

  • Work-up and Purification:

    • Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.

    • Remove the hexane and excess vinyl acetate from the filtrate using a rotary evaporator.

    • The resulting crude ester can be purified by silica gel column chromatography if necessary.

Section 3: Glycosylation of this compound

Glycosylation, the attachment of a sugar moiety to a molecule, can significantly alter its properties, such as water solubility, stability, and biological activity.[2] The glycosides of MCHM could find applications in pharmaceuticals and cosmetics.

Scientific Rationale: The Role of Glycosyltransferases

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule.[3] UDP-glycosyltransferases (UGTs) are a large and diverse family of enzymes capable of glycosylating a wide range of small molecules, including alcohols.

The biocatalytic glycosylation of MCHM can be achieved using a whole-cell system engineered to express a suitable UGT and the necessary pathways for regenerating the UDP-glucose donor. This approach is often more cost-effective than using isolated enzymes and purified cofactors.

Experimental Workflow: Glycosylation of MCHM

Glycosylation_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Culture Culture Recombinant E. coli (expressing UGT and sucrose synthase) Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Reaction_Setup Reaction Setup: - Resuspended Cells - MCHM Substrate - Sucrose & UDP - Buffer (pH 7.5) Resuspend->Reaction_Setup Add to Reaction Incubation Incubate with Shaking (e.g., 30°C, 48h) Reaction_Setup->Incubation Cell_Lysis Cell Lysis & Centrifugation Incubation->Cell_Lysis Process Reaction Mixture Analysis LC-MS Analysis Cell_Lysis->Analysis Purification Preparative HPLC Analysis->Purification

Caption: Workflow for the whole-cell biocatalytic glycosylation of MCHM.

Detailed Protocol: Whole-Cell Glycosylation of this compound

Objective: To produce (4-methylcyclohexyl)methyl-β-D-glucoside using an engineered E. coli whole-cell biocatalyst.

Materials:

  • Recombinant E. coli strain co-expressing a plant UGT known to accept alcohols and a sucrose synthase (for UDP-glucose regeneration).

  • Terrific Broth (TB) medium with appropriate antibiotics.

  • IPTG.

  • This compound (MCHM).

  • Sucrose.

  • Uridine diphosphate (UDP).

  • Tris-HCl buffer (50 mM, pH 7.5).

  • Liquid chromatograph-mass spectrometer (LC-MS).

Protocol Steps:

  • Biocatalyst Preparation:

    • Prepare the recombinant E. coli cells as described in the oxidation protocol (Section 1.3), using TB medium for higher cell densities.

  • Biocatalytic Reaction:

    • In a 50 mL flask, prepare the reaction mixture containing:

      • 50 g/L (wet weight) of resuspended cells.

      • 50 mM Tris-HCl buffer (pH 7.5).

      • 5 mM MCHM (added from a stock solution in DMSO).

      • 150 mM Sucrose.

      • 2 mM UDP.

    • Incubate the reaction at 30°C with shaking at 180 rpm for 48 hours.

  • Sample Preparation and Analysis:

    • Take a 1 mL sample and centrifuge to pellet the cells.

    • Analyze the supernatant directly by LC-MS to detect the formation of the MCHM-glucoside product. A C18 column with a water/acetonitrile gradient is typically suitable for separation. Look for the expected mass of the product.

  • Product Purification (for scale-up):

    • For larger scale reactions, pellet the cells and collect the supernatant.

    • The glycosylated product can be purified from the supernatant using preparative reversed-phase HPLC.

References

  • Green, A. P., & Turner, N. J. (2016). Biocatalytic Oxidation of Alcohols. Perspectives in Science, 7, 22-30.
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of pharmaceuticals.
  • Lairson, L. L., Henrissat, B., Davies, G. J., & Withers, S. G. (2008). Glycosyltransferases: structures, functions, and mechanisms. Annual review of biochemistry, 77, 521-555.
  • Brenna, E., Crotti, M., Gatti, F. G., Monti, D., Parmeggiani, F., Pugliese, A., & Tentori, F. (2017). Biocatalytic synthesis of chiral cyclic γ-oxoesters by sequential C–H hydroxylation, alcohol oxidation and alkene reduction. Green Chemistry, 19(22), 5122-5130.
  • Chapman, J., Ismail, A. E., & Dinu, C. Z. (2018). Immobilization of Candida antarctica Lipase B in Mesoporous Silica: A Comparative Study.
  • De Wildeman, S. M. A., Sonke, T., Schoemaker, H. E., & May, O. (2007). Improving the properties of enzymes for use in chemical synthesis. Accounts of chemical research, 40(12), 1260-1267.
  • Hauer, B. (2020). Evolving enzymes for industrial applications.
  • Recombinant expression of insoluble enzymes in Escherichia coli: a systematic review of experimental design and its manufacturing implications. (2021). UCL Discovery. Available at: [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of biocatalysis in sustainable chemistry. Chemical reviews, 118(2), 801-838.
  • Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196.
  • Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
  • Li, Z. (2012).
  • Patel, R. N. (Ed.). (2007). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
  • Wang, X., Li, S., & Wang, J. (2019). Whole-cell biocatalysis for the synthesis of value-added chemicals. Biotechnology advances, 37(8), 107421.
  • Wachtmeister, J., & Rother, D. (2016). Recent advances in whole-cell biocatalysis. Current opinion in biotechnology, 42, 169-177.
  • Chen, R. R., & Li, Q. S. (2020). Recent advances in whole-cell biocatalysis for asymmetric synthesis. Chinese Journal of Chemistry, 38(10), 1085-1104.

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Application Notes and Protocols: (4-Methylcyclohexyl)methanol in the Preparation of Fragrance Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Olfactory Potential of (4-Methylcyclohexyl)methanol

This compound (MCHM) is a saturated alicyclic primary alcohol with the chemical formula CH₃C₆H₁₀CH₂OH.[1] This colorless liquid, possessing a faint, mint-like, or licorice-like odor (particularly the trans-isomer), serves as a versatile building block in the synthesis of novel fragrance compounds.[1] Its cyclohexane core provides a unique scaffold that can lead to fragrance molecules with interesting and complex scent profiles, moving beyond common aromatic and aliphatic structures.

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the preparation of fragrance compounds. We will delve into the core synthetic methodologies, provide detailed experimental protocols, and discuss the underlying chemical principles that govern these transformations. The focus will be on two primary synthetic routes: esterification to create fruity and floral notes, and etherification to introduce woody and herbal characteristics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of MCHM is crucial for its effective use in synthesis. Commercial MCHM is typically a mixture of cis and trans isomers.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molar Mass 128.21 g/mol [1]
Appearance Colorless liquid[1]
Odor Faint mint-like, licorice-like (trans-isomer)[1]
Boiling Point 202 °C[1]
Density 0.9074 g/cm³[1]
Solubility in Water Low[1]

Synthetic Pathways to Fragrance Compounds from this compound

The primary alcohol functional group in MCHM is the key to its reactivity, allowing for the creation of a diverse range of derivatives.

Esterification: Crafting Fruity and Floral Scents

The reaction of this compound with carboxylic acids, known as Fischer-Speier esterification, is a classic and effective method for producing esters, which are often characterized by their pleasant fruity or floral aromas.[2] This acid-catalyzed equilibrium reaction can be driven towards the product side by removing water as it is formed or by using an excess of one of the reactants.

Mechanism Rationale: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Fischer_Esterification cluster_reactants Reactants cluster_products Products MCHM This compound Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Acid_Catalyst H+ (e.g., H2SO4) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + MCHM Ester (4-Methylcyclohexyl)methyl Ester Tetrahedral_Intermediate->Ester - H2O, - H+ Water Water (H2O) Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) MCHM This compound Alkoxide (4-Methylcyclohexyl)methoxide MCHM->Alkoxide + Base Base Strong Base (e.g., NaH) Ether (4-Methylcyclohexyl)methyl Ether Alkoxide->Ether + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X) Salt Salt (NaX)

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of Allyl (4-Methylcyclohexyl)methyl Ether

This protocol describes the synthesis of allyl (4-methylcyclohexyl)methyl ether, a molecule with potential for a fresh, slightly woody, and green scent profile.

Materials:

  • This compound (MCHM)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl Bromide

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, nitrogen inlet, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.11 mol, 4.4 g of 60% dispersion) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane and add 100 mL of anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (0.1 mol, 12.82 g) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Ether Formation: Add allyl bromide (0.11 mol, 13.3 g) dropwise to the reaction mixture at room temperature. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

    • Add 50 mL of diethyl ether and 50 mL of saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude ether can be purified by vacuum distillation.

Expected Outcome: A colorless liquid with a potentially green, woody scent.

ReactantMolar Mass ( g/mol )MolesMass (g)
This compound128.210.112.82
Sodium Hydride (60%)24.00 (as NaH)0.114.4
Allyl Bromide120.980.1113.3

Characterization of Fragrance Compounds

The synthesized fragrance compounds should be characterized to confirm their structure and assess their purity and olfactory properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the synthesized compound and confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present, such as the ester carbonyl stretch (around 1735 cm⁻¹) or the ether C-O stretch (around 1100 cm⁻¹).

  • Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor profile of the purified compounds. This involves assessing the scent characteristics, intensity, and tenacity on a smelling strip over time.

Conclusion

This compound is a valuable and underutilized precursor in the fragrance industry. Its unique alicyclic structure offers the potential to create novel fragrance molecules with desirable scent profiles. The esterification and etherification reactions detailed in these application notes provide a solid foundation for researchers to explore the synthesis of new fragrance ingredients. The protocols are designed to be robust and adaptable, allowing for the substitution of various carboxylic acids and alkyl halides to generate a library of new scents. Through systematic synthesis and careful olfactory evaluation, the full potential of this compound as a key building block in modern perfumery can be realized.

References

  • 4-Methylcyclohexanemethanol - Wikipedia. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Sonawale, S. B., & Katkar, D. J. (n.d.). Synthesis of Perfumery Esters using Green Catalyst. JETIR. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., Thakellapalli, H., & Wang, K. K. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 85–92. Available at: [Link]

  • Google Patents. (n.d.). Cyclohexyl ethers as fragrance compounds. (Patent No. WO2002014253A1).

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Troubleshooting & Optimization

Navigating the Stereochemical Maze: A Technical Support Guide to Separating Cis and Trans-(4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate challenge of separating cis and trans-(4-Methylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of isolating these diastereomers in their experimental work. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring a robust and reproducible separation strategy.

Understanding the Core Challenge

The separation of cis- and trans-(4-Methylcyclohexyl)methanol isomers is a classic example of diastereomer resolution. These isomers share the same molecular weight and chemical formula but differ in the spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane ring. This subtle difference in stereochemistry leads to variations in their physicochemical properties, which we can exploit for separation.

Propertycis-(4-Methylcyclohexyl)methanoltrans-(4-Methylcyclohexyl)methanolSignificance for Separation
Boiling Point Very similar to the trans isomer; reported boiling point for the mixture is ~202 °C[1]Very similar to the cis isomer; reported boiling point for the mixture is ~202 °C[1]The close boiling points make separation by fractional distillation challenging, requiring high-efficiency columns.
Aqueous Solubility More soluble in water[2][3]Less soluble in water[2][3]This difference can be leveraged in liquid-liquid extraction or normal-phase chromatography.
Dipole Moment Higher computed solvated dipole moment[4]Lower computed solvated dipole moment[4]The greater polarity of the cis isomer influences its interaction with polar stationary phases in chromatography.
Adsorption Less readily adsorbed to activated carbon[2]More readily adsorbed to activated carbon[2]This suggests potential for separation using adsorption-based techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the separation of cis- and trans-(4-Methylcyclohexyl)methanol.

Gas Chromatography (GC) Based Separations

Q1: Why am I seeing poor resolution or co-elution of my cis and trans isomer peaks on my GC?

A1: The most likely culprit is an inappropriate stationary phase or suboptimal GC parameters.

  • The Science Behind the Separation: The separation of these isomers by GC is primarily driven by the interaction of their hydroxyl groups with the stationary phase. The accessibility of this hydroxyl group for hydrogen bonding is sterically hindered differently in the cis and trans conformations. The trans isomer, with its equatorial hydroxymethyl group in the most stable chair conformation, allows for a more accessible hydroxyl group for interaction with a polar stationary phase compared to the cis isomer, where the hydroxymethyl group may be axial or in a less stable conformation. However, the elution order can be influenced by the specific stationary phase and temperature program. A known method using a heated purge-and-trap GC/MS system indicates that the trans-isomer elutes first[5][6].

  • Troubleshooting Steps:

    • Stationary Phase Selection:

      • Inappropriate Phase: Using a non-polar stationary phase (e.g., DB-1, DB-5) will separate the isomers based on their boiling points, which are very similar, leading to poor resolution.

      • Recommended Solution: Employ a polar stationary phase that can engage in hydrogen bonding. A polyethylene glycol (PEG) based column, often referred to as a WAX column, is an excellent choice. The strong hydrogen bonding interactions between the hydroxyl groups of the analytes and the stationary phase will enhance the separation based on the subtle differences in their polarity and steric hindrance.

    • Optimize GC Parameters:

      • Temperature Program: A fast temperature ramp will not provide sufficient time for the differential partitioning of the isomers between the mobile and stationary phases.

      • Recommended Solution: Use a slow temperature ramp rate (e.g., 2-5 °C/min) to improve resolution.

      • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and reduced efficiency.

      • Recommended Solution: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column dimensions to achieve the best efficiency.

    • Column Dimensions:

      • Insufficient Length: A shorter column (e.g., 15-30 m) may not have enough theoretical plates to resolve closely eluting isomers.

      • Recommended Solution: Increase the column length (e.g., 60 m) to enhance resolution. Be aware that this will increase analysis time.

      • Inappropriate Internal Diameter (ID): A wider bore column will have lower efficiency.

      • Recommended Solution: Use a narrower ID column (e.g., 0.25 mm) for higher efficiency and better resolution.

Q2: My alcohol peaks are tailing significantly. What's causing this and how can I fix it?

A2: Peak tailing for alcohols is a common issue and is typically caused by unwanted interactions within the GC system.

  • The Science Behind Peak Tailing: The hydroxyl group of alcohols is prone to forming hydrogen bonds with active sites in the GC flow path, such as silanol groups in the injector liner or on the column itself. This secondary, non-ideal interaction causes some molecules to be retained longer than others, resulting in a tailed peak shape.

  • Troubleshooting Steps:

    • Deactivate the Inlet:

      • Problem: The glass inlet liner can have active silanol groups.

      • Solution: Use a deactivated inlet liner. Regularly replace the liner, as its deactivation can degrade over time.

    • Check for Column Contamination:

      • Problem: Non-volatile residues in your sample can accumulate at the head of the column, creating active sites.

      • Solution: Bake out the column at its maximum recommended temperature. If tailing persists, trim the first 10-20 cm from the front of the column.

    • Prevent Column Overload:

      • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

      • Solution: Reduce the injection volume or increase the split ratio.

    • Consider Derivatization:

      • Problem: The inherent polarity of the hydroxyl group is the root cause.

      • Solution: If permissible for your application, derivatize the alcohols to a less polar form (e.g., silylation to form trimethylsilyl ethers). This will cap the polar hydroxyl group, reducing hydrogen bonding and resulting in sharper, more symmetrical peaks.

Fractional Distillation Based Separations

Q3: I'm attempting to separate the isomers by fractional distillation, but I'm getting very poor separation. Why is this so difficult?

A3: The challenge lies in the very close boiling points of the cis and trans isomers.

  • The Science Behind the Challenge: Fractional distillation relies on the difference in the vapor pressures of the components in a mixture. For isomers with very similar boiling points, their vapor pressures are also very similar at a given temperature. This means that the vapor phase will only be slightly enriched in the more volatile component after each vaporization-condensation cycle.

  • Troubleshooting Steps:

    • Increase Column Efficiency:

      • Problem: Your distillation column does not have enough theoretical plates to achieve the desired separation.

      • Solution: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.

    • Optimize the Reflux Ratio:

      • Problem: A low reflux ratio (taking off too much distillate too quickly) does not allow for sufficient equilibration between the liquid and vapor phases in the column.

      • Solution: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column to undergo further vaporization-condensation cycles, which enhances the separation at the expense of a slower distillation rate.

    • Maintain a Slow Distillation Rate:

      • Problem: A fast distillation rate does not allow for thermal equilibrium to be established within the column.

      • Solution: Apply heat slowly and evenly to maintain a slow and steady distillation rate.

    • Insulate the Column:

      • Problem: Heat loss from the column can disrupt the temperature gradient and reduce separation efficiency.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

Frequently Asked Questions (FAQs)

Q1: Is there an easier way to get pure isomers than fractional distillation or analytical GC?

A1: For obtaining pure isomers on a larger scale, preparative chromatography is often a more practical approach. This technique uses larger columns and higher sample loadings than analytical chromatography to isolate and collect the separated components. Both preparative GC and preparative High-Performance Liquid Chromatography (HPLC) can be employed. Given the differences in polarity, a normal-phase HPLC separation on a silica or polar-bonded phase column could be an effective strategy.

Q2: Can I use HPLC to separate these isomers?

A2: Yes, HPLC is a viable alternative. Based on the known properties of the isomers, here are two potential approaches:

  • Normal-Phase HPLC: The cis isomer has a higher dipole moment and should interact more strongly with a polar stationary phase (like silica or a diol-bonded phase). The trans isomer, being less polar, would elute earlier.

  • Reverse-Phase HPLC: In this mode, the less polar trans isomer would be retained more strongly on a non-polar stationary phase (like C18), while the more polar cis isomer would elute earlier.

Q3: For quantitative analysis, can I assume the detector response is the same for both isomers?

A3: It is not safe to assume equal detector response factors for the two isomers without experimental verification. While a Flame Ionization Detector (FID) response is generally proportional to the carbon content, subtle differences in fragmentation patterns in a Mass Spectrometer (MS) or combustion efficiency in an FID can lead to different responses for isomers. For accurate quantification, it is crucial to obtain pure standards of each isomer and generate individual calibration curves. If pure standards are unavailable, the relative response factor can be determined using a well-characterized mixture.

Q4: My sample is in an aqueous matrix. How should I prepare it for GC analysis?

A4: For aqueous samples, a sample preparation step is necessary to extract the analytes and concentrate them.

  • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to extract the (4-Methylcyclohexyl)methanol isomers from the water. The trans isomer, being less water-soluble, may be extracted more efficiently.

  • Solid-Phase Extraction (SPE): Use a solid sorbent to retain the analytes from the aqueous sample, followed by elution with a small volume of an organic solvent. A reverse-phase sorbent (like C18) would be suitable.

  • Purge-and-Trap: For trace analysis, a heated purge-and-trap system can be used to extract the volatile isomers from the water sample and introduce them into the GC/MS, as described by Foreman et al. (2015)[5][6].

Experimental Protocols

Protocol 1: GC-MS Method for Isomer Separation

This protocol is adapted from the principles outlined in the literature for the separation of alcohol isomers.

  • Column: Polar stationary phase, e.g., a Polyethylene Glycol (WAX) type column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Mass Spectrometer:

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-200.

Protocol 2: Derivatization for Improved Peak Shape

This protocol can be used to improve the chromatography of the alcohol isomers.

  • Sample Preparation: To approximately 1 mg of the isomer mixture in a vial, add 100 µL of a suitable solvent (e.g., pyridine).

  • Derivatization Reagent: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Reaction: Cap the vial and heat at 60 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature and inject 1 µL into the GC-MS using a non-polar column (e.g., DB-5ms).

Logical Flow Diagrams

Troubleshooting Poor GC Resolution

GCTroubleshooting start Poor Resolution or Co-elution check_phase Is the stationary phase polar (e.g., WAX)? start->check_phase change_phase Switch to a polar (WAX) column check_phase->change_phase No check_params Are GC parameters optimized? check_phase->check_params Yes change_phase->check_params optimize_ramp Decrease oven ramp rate (e.g., 2-5 °C/min) check_params->optimize_ramp No check_dimensions Are column dimensions adequate? check_params->check_dimensions Yes optimize_flow Optimize carrier gas flow rate optimize_ramp->optimize_flow optimize_flow->check_dimensions increase_length Increase column length (e.g., 60 m) check_dimensions->increase_length No success Resolution Improved check_dimensions->success Yes decrease_id Use a narrower ID column (e.g., 0.25 mm) increase_length->decrease_id decrease_id->success

Caption: Troubleshooting workflow for poor GC resolution.

General Separation Strategy

SeparationStrategy start Separate cis/trans Isomers analytical Analytical Scale Separation start->analytical preparative Preparative Scale Isolation start->preparative gc Gas Chromatography (GC) analytical->gc hplc High-Performance Liquid Chromatography (HPLC) analytical->hplc distillation Fractional Distillation preparative->distillation prep_chrom Preparative Chromatography (GC or HPLC) preparative->prep_chrom polar_column Use Polar (WAX) Column gc->polar_column np_hplc Normal-Phase HPLC hplc->np_hplc rp_hplc Reverse-Phase HPLC hplc->rp_hplc high_efficiency High Efficiency Column distillation->high_efficiency optimize_gc Optimize Temp. Program & Flow Rate polar_column->optimize_gc high_reflux High Reflux Ratio high_efficiency->high_reflux

Caption: Overview of separation strategies.

References

  • Dietrich, A. M., Thomas, A., Zhao, Y., Smiley, E., Shanaiah, N., Ahart, M., Charbonnet, K. A., DeYonker, N. J., Alexander, W. A., & Gallagher, D. L. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters, 2(4), 123–127. [Link]

  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., Thakellapalli, H., & Wang, K. K. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 123, 31–38. [Link]

  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., Thakellapalli, H., & Wang, K. K. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed.[Link]

  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. [Link]

  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., Thakellapalli, H., & Wang, K. K. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Sci-Hub.[Link]

  • DeYonker, N. J., Charbonnet, K. A., & Alexander, W. A. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason. Physical Chemistry Chemical Physics, 18(27), 17856–17867. [Link]

  • Good, D. J., & Begley, T. H. (2015). Method for the analysis of 4-methylcyclohexanemethanol in water using headspace solid-phase microextraction gas chromatography-mass spectrometry. Journal of Chromatography A, 1381, 14–19. [Link]

  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Agilent Technologies. (n.d.). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • LibreTexts. (2021). Fractional Distillation. [Link]

  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. [Link]

Sources

Technical Support Center: GC-MS Analysis of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of (4-Methylcyclohexyl)methanol (MCHM). As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter when working with this alicyclic primary alcohol. This center provides in-depth, field-tested solutions in a direct question-and-answer format, moving beyond simple instructions to explain the scientific reasoning behind each troubleshooting step.

Analyte Characteristics: Understanding MCHM

Before troubleshooting, it is crucial to understand the physicochemical nature of this compound. MCHM is not a single entity but exists as a mixture of cis- and trans-isomers, which have distinct properties that directly impact chromatographic separation.[1]

Propertycis-4-MCHMtrans-4-MCHMReference
Molar Mass 128.215 g·mol⁻¹128.215 g·mol⁻¹[1]
Boiling Point ~202 °C (mixture)~202 °C (mixture)[1][2]
Log Kow 2.352.46[3]
Aqueous Solubility More solubleLess soluble[3]
Odor FaintMore pronounced, licorice-like[1]

The key takeaway is the difference in polarity and hydrophobicity (indicated by Log Kow), which is the foundation for achieving chromatographic resolution. The trans-isomer is slightly more hydrophobic than the cis-isomer.[3]

Frequently Asked Questions & Troubleshooting Guide

This guide is structured to follow the logical workflow of a typical GC-MS analysis. We will begin with sample preparation and move through chromatographic issues to mass spectrometer detection.

Section 1: Sample Preparation & Injection

Question: My sample is in an aqueous matrix. Can I inject it directly onto the GC-MS?

Answer: No, direct injection of aqueous samples is strongly discouraged for standard GC-MS analysis.[4] Water is not compatible with most common capillary columns (e.g., those with polydimethylsiloxane-based stationary phases) and can cause significant damage to the column and detector. Furthermore, the high heat of vaporization of water can cause backflash in the inlet, leading to poor peak shape and sample discrimination.[5]

Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • Solvent Selection: Choose a volatile, water-immiscible organic solvent in which MCHM is soluble. Dichloromethane or hexane are suitable choices.[6]

  • Extraction:

    • In a separatory funnel, combine your aqueous sample with the organic solvent (e.g., a 1:1 or 2:1 ratio of aqueous:organic).

    • Add a salt, such as sodium chloride, to the aqueous phase to "salt out" the MCHM, increasing its partitioning into the organic layer.

    • Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a clean collection vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual water.

  • Concentration: If necessary, gently evaporate the solvent under a stream of nitrogen to concentrate the analyte. Do not evaporate to complete dryness.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for analysis.[4]

Question: What are the best general practices for preparing MCHM standards and samples?

Answer: Proper sample and standard preparation is fundamental to reproducible results.

  • Solvent Choice: Use a high-purity, volatile organic solvent like methanol, hexane, or dichloromethane.[7] Methanol is a good choice given the alcohol functional group of MCHM.

  • Concentration: Aim for an on-column concentration of approximately 10 ng for a 1 µL splitless injection.[4] A typical starting concentration in the vial would be around 10 µg/mL. Highly concentrated samples (>100 ppm) can contaminate the ion source and damage the filament.[7]

  • Vials: Always use clean, glass 1.5 mL or 2 mL autosampler vials with PTFE-lined caps. Avoid plastic vials and parafilm, which can leach contaminants.[4]

  • Filtration: Ensure no particulate matter is present in your sample. If necessary, centrifuge and filter the sample before transferring it to the autosampler vial.[6]

Section 2: Chromatographic Issues

This workflow diagram outlines a systematic approach to diagnosing common chromatographic problems.

GC_Troubleshooting_Workflow GC-MS Troubleshooting Logic Start Problem Observed in Chromatogram NoPeak No Peak(s) or Very Low Signal Start->NoPeak TailingPeak Peak Tailing Start->TailingPeak PoorRes Poor Isomer Resolution Start->PoorRes NoPeak_Cause1 Injection Issue (Syringe, Septum, Inlet) NoPeak->NoPeak_Cause1 NoPeak_Cause2 MS Not Detecting (Wrong m/z, Source Dirty, No Filament) NoPeak->NoPeak_Cause2 NoPeak_Cause3 Column Break / Major Leak NoPeak->NoPeak_Cause3 Tailing_Cause1 Active Sites in System (Liner, Column Contamination) TailingPeak->Tailing_Cause1 Tailing_Cause2 Improper Column Installation (Too low in inlet) TailingPeak->Tailing_Cause2 Tailing_Cause3 Polarity Mismatch (Solvent vs. Phase) TailingPeak->Tailing_Cause3 PoorRes_Cause1 Incorrect Column Phase PoorRes->PoorRes_Cause1 PoorRes_Cause2 Oven Program Not Optimized PoorRes->PoorRes_Cause2 PoorRes_Cause3 Flow Rate Too High/Low PoorRes->PoorRes_Cause3 Solution_CheckInject Solution: 1. Check syringe/vial. 2. Replace septum. 3. Clean inlet. NoPeak_Cause1->Solution_CheckInject Solution_CheckMS Solution: 1. Verify scan/SIM ions (m/z 55, 81, 97). 2. Tune & clean ion source. NoPeak_Cause2->Solution_CheckMS Solution_LeakCheck Solution: 1. Check gas flows. 2. Perform leak check. NoPeak_Cause3->Solution_LeakCheck Solution_Deactivate Solution: 1. Replace inlet liner. 2. Trim 15-20 cm from column front. 3. Consider derivatization. Tailing_Cause1->Solution_Deactivate Solution_Reinstall Solution: Re-install column per manufacturer's guide. Tailing_Cause2->Solution_Reinstall Solution_Optimize Solution: 1. Use a polar (WAX) or mid-polar (624-type) column. 2. Lower initial oven temp & use slow ramp rate. Tailing_Cause3->Solution_Optimize PoorRes_Cause1->Solution_Optimize PoorRes_Cause2->Solution_Optimize PoorRes_Cause3->Solution_Optimize

Caption: General troubleshooting workflow for GC-MS analysis.

Question: I am seeing significant peak tailing for my MCHM isomers. What is the cause and how do I fix it?

Answer: Peak tailing for polar compounds like alcohols is one of the most common issues in GC.[8] It is primarily caused by unwanted secondary interactions between the analyte's hydroxyl group and "active sites" within the GC system. These sites are typically acidic silanol groups on the surfaces of the inlet liner, column, or contamination buildup.[9][10]

Troubleshooting Protocol for Peak Tailing:

  • Isolate the Source: First, determine if the tailing is universal or specific to MCHM. Inject a non-polar hydrocarbon standard (e.g., an alkane mix). If the alkanes do not tail, the problem is chemical activity. If all peaks tail, it may be a physical issue like improper column installation.[8]

  • Inlet Maintenance (Most Common Culprit):

    • Action: Replace the inlet liner. Even if it looks clean, its deactivation layer can be compromised. Use a high-quality, deactivated liner.

    • Causality: The liner is the first point of high-temperature contact for your sample. A contaminated or active liner will cause tailing before the analyte even reaches the column.[11]

  • Column Maintenance:

    • Action: Trim the front of the column. Remove 15-20 cm from the inlet side of the column and reinstall it correctly.

    • Causality: Non-volatile matrix components accumulate at the head of the column, creating active sites. Removing this section provides a fresh, clean surface for the separation to begin.[9][12]

  • Advanced Solution: Derivatization

    • If maintenance does not resolve the issue, consider derivatization. This chemically modifies the problematic hydroxyl group. Silylation (e.g., using BSTFA) is a common technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[13][14] This reduces the compound's polarity, resulting in sharper, more symmetrical peaks.

Question: I can't separate the cis- and trans-isomers of MCHM. What column and GC conditions should I use?

Answer: Achieving separation of these isomers is entirely dependent on selecting the correct stationary phase and optimizing the oven temperature program. Because the isomers have very similar boiling points, separation relies on exploiting their slight polarity difference.[3]

Recommended Starting Conditions:

ParameterRecommended SettingRationaleReference
Column Phase Polar; Polyethylene Glycol (PEG), a.k.a. "WAX" typeThe polar stationary phase will interact more strongly with the hydroxyl group of MCHM, enhancing separation based on the isomers' subtle polarity differences.[15][16]
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25-0.50 µm film thicknessA longer column increases efficiency and resolution. Standard ID and film thickness are appropriate for this analysis.[17]
Carrier Gas HeliumStandard carrier gas providing good efficiency.[18]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal flow for a 0.25 mm ID column to balance speed and resolution.[5]
Inlet Temperature 220 - 250 °CHot enough to ensure complete vaporization without causing thermal degradation.[12]
Oven Program Initial: 40-50 °C, hold for 2 min. Ramp: 5-10 °C/min to 220 °CA low starting temperature improves focusing of the analytes at the head of the column. A slow ramp rate is critical for giving the column time to resolve closely eluting isomers.[9][18]

Note: Based on published methods, the trans-isomer is expected to elute first on common stationary phases.[18][19]

Section 3: Mass Spectrometer Detection

Question: What are the expected mass fragments for MCHM, and how should I set up my MS?

Answer: this compound has a molecular weight of 128.2 g/mol . Under standard Electron Ionization (EI) at 70 eV, the molecular ion (M⁺˙ at m/z 128) is often weak or absent. The fragmentation pattern is key to identification.

Expected Key Ions (m/z):

  • m/z 97: Loss of the -CH₂OH group (mass 31). This is often a prominent ion.[20]

  • m/z 81: Dehydration (loss of H₂O, mass 18) from the m/z 99 fragment.

  • m/z 55: Often the base peak, resulting from fragmentation of the cyclohexane ring.[20]

MS Setup Protocol:

  • Tuning: Ensure your mass spectrometer is properly tuned according to the manufacturer's specifications (e.g., using PFTBA). This is critical for accurate mass assignment and sensitivity.

  • Acquisition Mode:

    • Full Scan: For initial method development, use full scan mode (e.g., m/z 40-200) to confirm the fragmentation pattern and identify any unexpected co-eluting compounds.

    • Selected Ion Monitoring (SIM): For higher sensitivity and quantitative analysis, switch to SIM mode once your retention times are stable. Monitor the key ions: m/z 55, 81, and 97 . Using multiple ions increases confidence in your identification.

  • Source Temperature: A source temperature of 230 °C is a standard starting point.

  • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of injection solvent from reaching and prematurely aging the MS filament.

Sample_Prep_Workflow Sample Preparation & Injection Workflow Start Start: Raw Sample AqueousCheck Aqueous Matrix? Start->AqueousCheck LLE Perform Liquid-Liquid Extraction (LLE) AqueousCheck->LLE Yes OrganicSolvent Dissolve in Volatile Organic Solvent (e.g., Methanol) AqueousCheck->OrganicSolvent No Combine Combine Extracts/ Dilute Sample LLE->Combine Filter Filter if Particulates are Present Combine->Filter TransferVial Transfer to Glass Autosampler Vial Filter->TransferVial No Particulates Filter->TransferVial Filtered Inject Inject into GC-MS TransferVial->Inject OrganicSolgent OrganicSolgent OrganicSolgent->Combine

Caption: Recommended workflow for MCHM sample preparation.

References

  • Good, D. H., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Available at: [Link]

  • Phetxumphou, K., et al. (2016). 4-Methylcyclohexane methanol (MCHM). ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). 4-Methylcyclohexanemethanol. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Sci-Hub. Available at: [Link]

  • Agilent Technologies, Inc. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed. Available at: [Link]

  • LCGC International (2020). Exploring the Efficiency of Various Extraction Approaches for Determination of Crude MCHM Constituents in Environmental Samples. Available at: [Link]

  • Phenomenex (2025). Guide to Choosing a GC Column. Available at: [Link]

  • The LCGC Blog (2020). GC Diagnostic Skills I: Peak Tailing. Available at: [Link]

  • PharmaGuru (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. Available at: [Link]

  • University of California, Davis (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • UPB Scientific Bulletin (2009). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES. Available at: [Link]

  • Element Lab Solutions (n.d.). Troubleshooting GC peak shapes. Available at: [Link]

  • Shimadzu (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Postnova Analytics (n.d.). Agilent J&W GC Column Selection Guide. Available at: [Link]

  • ResearchGate (2020). Do I need to derivatize alcohol for GC-MS?. Available at: [Link]

  • Greater Cincinnati Water Works (2014). Analytical Method Development for MCHM Spill at Elk River (WV). Available at: [Link]

  • Anthias Consulting (2016). Strategies for GC-MS Method Development. YouTube. Available at: [Link]

  • SCION Instruments (n.d.). Sample preparation GC-MS. Available at: [Link]

  • GL Sciences (2023). GC Troubleshooting Guide. Available at: [Link]

  • Data Analysis Chromatography Skills (2025). How to Troubleshoot and Improve Your GC MS. YouTube. Available at: [Link]

  • Restek (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • Scottish Government (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Available at: [Link]

  • Schimmelmann Research (n.d.). Derivatizing Compounds. Available at: [Link]

  • Chemistry LibreTexts (2022). Sample Preparation for Gas Chromatography. Available at: [Link]

  • ResearchGate (2016). How to determine methanol concentration using GC-MS?. Available at: [Link]

  • ResearchGate (2020). Development of an Analytical Method using Gas Chromatography - Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Available at: [Link]

  • Indiana University (n.d.). Derivatizing Compounds for GC-irm-MS. Available at: [Link]

  • ResearchGate (n.d.). GC/MS sample preparation guidelines. Available at: [Link]

  • MassBank (n.d.). METHANOL; EI-B; MS. Available at: [Link]

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Common side products in (4-Methylcyclohexyl)methanol reactions and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (4-Methylcyclohexyl)methanol (MCHM). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work involving this versatile alicyclic alcohol. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the underlying scientific principles to empower your research.

I. Understanding the Reactivity of this compound

This compound is a primary alcohol, a structural characteristic that dictates its reactivity.[1][2] The hydroxyl (-OH) group is the primary site of reaction, participating in common transformations such as oxidation, esterification, and dehydration. However, the cyclohexane ring is not entirely inert and can influence reaction pathways, sometimes leading to unexpected side products. Commercial MCHM is typically a mixture of cis and trans isomers, which can exhibit different physical and chemical properties.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with this compound and provides practical solutions.

A. Oxidation Reactions

Question 1: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting a significant amount of the carboxylic acid as a byproduct. How can I improve the selectivity for the aldehyde?

Answer: This is a classic challenge in the oxidation of primary alcohols. Over-oxidation to the carboxylic acid is a common side reaction. The key to selective aldehyde synthesis lies in the choice of oxidizing agent and careful control of reaction conditions.

Causality of Side Product Formation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the intermediate aldehyde to the carboxylic acid. The presence of water can also facilitate this over-oxidation.

Troubleshooting & Recommended Protocols:

  • Choice of Oxidant: Employ milder, more selective oxidizing agents. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in anhydrous dichloromethane (DCM) are excellent choices for stopping the oxidation at the aldehyde stage. Swern oxidation or a Dess-Martin periodinane oxidation are also highly effective.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any moisture can promote the formation of the gem-diol intermediate, which is readily oxidized to the carboxylic acid.

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C for Swern oxidation) to control the reactivity and minimize side reactions.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the mild oxidizing agent to ensure complete conversion of the starting material without promoting over-oxidation.

Protocol: Swern Oxidation for the Synthesis of 4-Methylcyclohexanecarbaldehyde

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 eq.) to the cooled DCM.

  • Add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise, ensuring the temperature remains below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

B. Esterification Reactions

Question 2: My Fischer esterification of this compound with acetic acid is proceeding very slowly and the yield is low. What can I do to drive the reaction to completion?

Answer: Fischer esterification is a reversible, acid-catalyzed equilibrium reaction. To achieve high yields, the equilibrium must be shifted towards the product side.

Causality of Low Yield: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials. Insufficient catalyst or low reaction temperature can also lead to slow reaction rates.

Troubleshooting & Recommended Protocols:

  • Le Chatelier's Principle in Action:

    • Excess Reagent: Use a significant excess of one of the reactants, typically the less expensive one (in this case, likely acetic acid, which can also serve as the solvent).

    • Water Removal: This is the most critical factor. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture to sequester water.

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Temperature: The reaction should be run at reflux to ensure a reasonable reaction rate and efficient azeotropic removal of water.

Protocol: High-Yield Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq.), a 3-5 fold excess of the carboxylic acid, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Add a solvent that forms an azeotrope with water (e.g., toluene) to fill the Dean-Stark trap.

  • Heat the mixture to reflux and monitor the collection of water in the trap.

  • Once no more water is collected, cool the reaction to room temperature.

  • Perform an aqueous workup, washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

C. Dehydration Reactions

Question 3: I am attempting to dehydrate this compound to form 4-methyl-1-methylenecyclohexane, but I am observing the formation of multiple alkene isomers. How can I control the regioselectivity of the elimination?

Answer: The acid-catalyzed dehydration of this compound proceeds via a carbocation intermediate. The stability of this intermediate and the reaction conditions will dictate the distribution of alkene products.

Causality of Isomer Formation: The initial protonation of the hydroxyl group followed by the loss of water forms a primary carbocation, which is unstable and will rearrange to a more stable tertiary carbocation via a hydride shift. Elimination of a proton from this rearranged carbocation can lead to both Zaitsev (more substituted) and Hofmann (less substituted) products.

Troubleshooting & Recommended Protocols:

  • Controlling Regioselectivity:

    • For the Zaitsev Product (more substituted): Use a strong, non-coordinating acid like sulfuric acid or phosphoric acid at high temperatures. These conditions favor the formation of the more thermodynamically stable alkene.

    • For the Hofmann Product (less substituted): This is more challenging for a primary alcohol. One strategy is to convert the alcohol to a better leaving group that favors an E2 mechanism, such as a tosylate, followed by elimination with a bulky, non-nucleophilic base like potassium tert-butoxide.

  • Alternative Dehydration Methods: Phosphorus oxychloride (POCl₃) in pyridine is a milder method that can sometimes offer better control over the regioselectivity of the elimination.

Protocol: Dehydration using POCl₃ and Pyridine

  • In a round-bottom flask, dissolve this compound in excess pyridine and cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), and brine.

  • Dry the organic layer, filter, and remove the solvent.

  • Purify the resulting alkene by distillation.

III. Visualization of Reaction Pathways

A. Oxidation Pathways

OxidationPathways MCHM This compound Aldehyde 4-Methylcyclohexane- carbaldehyde MCHM->Aldehyde [O] (e.g., PCC, Swern) CarboxylicAcid 4-Methylcyclohexane- carboxylic acid Aldehyde->CarboxylicAcid [O] (e.g., KMnO4, H2CrO4)

Caption: Oxidation of this compound.

B. Dehydration and Rearrangement

DehydrationPathways MCHM This compound Protonated_Alcohol Protonated Alcohol MCHM->Protonated_Alcohol H+ Primary_Carbocation Primary Carbocation Protonated_Alcohol->Primary_Carbocation -H2O Tertiary_Carbocation Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation Hydride Shift Alkene_1 1-Methyl-4-(methy-lidene)cyclohexane (Hofmann Product) Tertiary_Carbocation->Alkene_1 -H+ Alkene_2 1,4-Dimethylcyclohex-1-ene (Zaitsev Product) Tertiary_Carbocation->Alkene_2 -H+

Sources

Technical Support Center: Purification of High-Purity (4-Methylcyclohexyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with (4-Methylcyclohexyl)methanol (MCHM). The separation of its cis and trans isomers into high-purity fractions is a significant challenge due to their similar physicochemical properties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these purification challenges effectively.

This compound is an alicyclic primary alcohol existing as cis and trans isomers, depending on the spatial orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[1][2] Commercial MCHM is typically a mixture of these isomers, and their differing properties—such as odor and solubility—necessitate high-purity separation for specific applications.[1][3] This guide is designed to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving your desired purity.

Isomer Property Overview

Understanding the subtle differences between the cis and trans isomers is fundamental to selecting and optimizing a purification strategy. The cis isomer's higher dipole moment and greater aqueous solubility compared to the trans isomer are key factors exploited in chromatographic and extraction-based separations.[3][4]

Propertycis-(4-Methylcyclohexyl)methanoltrans-(4-Methylcyclohexyl)methanolData Source(s)
Molar Mass 128.21 g/mol 128.21 g/mol [1]
Boiling Point ~202 °C (for mixture)~202 °C (for mixture)[1]
Appearance Colorless LiquidColorless Liquid[1]
Aqueous Solubility (23 °C) More soluble (e.g., 2600 mg/L)Less soluble (e.g., 2020 mg/L)[4][5]
Octanol-Water Partition Coefficient (Kow) 225291[3]
Odor Faint, less detectableDistinct licorice-like, low threshold[1][6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of MCHM isomers in a direct question-and-answer format.

Question 1: My fractional distillation is yielding poor separation between the cis and trans isomers. What are the likely causes and how can I fix it?

Answer: This is a common issue because the boiling points of the cis and trans isomers are extremely close, making standard distillation ineffective.[7] Effective separation by fractional distillation requires meticulous optimization of the system.

  • Causality: Fractional distillation separates components based on differences in vapor pressure (boiling points). When this difference is minimal, a much higher number of theoretical plates (separation stages) is required to achieve enrichment of one isomer in the vapor phase. Insufficient column efficiency, incorrect reflux ratio, or heat loss can all lead to poor separation.

  • Troubleshooting Steps:

    • Increase Column Efficiency:

      • Action: Replace your column with one that has a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) or Vigreux columns of sufficient length are essential. For high-purity applications, a spinning band distillation system may be required.

      • Rationale: A higher number of theoretical plates increases the surface area for vapor-liquid equilibria to occur, amplifying the small difference in volatility between the isomers over the length of the column.

    • Optimize the Reflux Ratio:

      • Action: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected as distillate). Start with a high ratio (e.g., 10:1 or higher) and slowly decrease it while monitoring the purity of the distillate via an analytical method like Gas Chromatography (GC).

      • Rationale: A higher reflux ratio allows for more equilibrium stages, enhancing separation efficiency at the cost of a slower takeoff rate.[8]

    • Ensure Adiabatic Operation:

      • Action: Insulate the distillation column thoroughly from the pot to the head with high-temperature glass wool or silvered vacuum jackets.

      • Rationale: Heat loss along the column disrupts the temperature gradient, causing premature condensation and reducing the number of effective theoretical plates.[9]

    • Maintain Steady State:

      • Action: Ensure a stable and consistent heating rate. Use a heating mantle with a controller and a magnetic stir bar in the boiling flask to prevent bumping and ensure smooth boiling. Avoid drafts or fluctuations in ambient temperature.

      • Rationale: Fluctuations in the boil-up rate will cause the vapor velocity to change, preventing the column from reaching a stable equilibrium and leading to inconsistent separation.[10]

Question 2: I'm using preparative HPLC/GC to separate the isomers, but the peaks are broad and overlapping. How can I improve the resolution?

Answer: Poor resolution in preparative chromatography indicates that the chosen conditions are not optimal for separating these structurally similar isomers. The goal is to maximize the differential partitioning of the isomers between the stationary and mobile phases.

  • Causality: Peak resolution is a function of column efficiency, selectivity, and retention factor. Overlapping peaks mean that one or more of these parameters are inadequate. The cis isomer is slightly more polar than the trans isomer, a property that can be exploited.[3]

  • Troubleshooting Workflow:

Sources

Preventing degradation of (4-Methylcyclohexyl)methanol during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of (4-Methylcyclohexyl)methanol (MCHM) to prevent its degradation. Adherence to these protocols is critical for ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, often abbreviated as MCHM, is a saturated alicyclic primary alcohol. It exists as a mixture of cis and trans isomers and is a colorless liquid with a characteristic mint-like or licorice-like odor.[1] Its stability is paramount in research and development as degradation can introduce impurities that may interfere with experimental outcomes, leading to inaccurate data and potentially compromising the safety and efficacy of final products.

Q2: What are the primary degradation pathways for MCHM?

The two main degradation pathways for MCHM are oxidation and acid-catalyzed dehydration.

  • Oxidation: As a primary alcohol, MCHM can be oxidized by atmospheric oxygen or other oxidizing agents. This process can initially form 4-methylcyclohexanecarbaldehyde and subsequently 4-methylcyclohexanecarboxylic acid.[1]

  • Dehydration: In the presence of acid catalysts, MCHM can undergo dehydration to form various isomers of methylcyclohexylmethane. This reaction involves the elimination of a water molecule.

Q3: What are the visible signs of MCHM degradation?

Degradation of MCHM may be indicated by:

  • Change in Appearance: The initially colorless liquid may develop a yellowish tint.

  • Formation of Precipitate: The appearance of solid particles or turbidity in the liquid.

  • Odor Change: A noticeable alteration from its characteristic minty/licorice-like smell to a more acrid or pungent odor.

  • pH Shift: The formation of acidic degradation products, such as 4-methylcyclohexanecarboxylic acid, will lower the pH of the solution.

Q4: How should I store MCHM to ensure its long-term stability?

For optimal stability, MCHM should be stored in a cool, dry, and dark place, away from heat, light, and incompatible materials such as strong oxidizing agents.[2] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Q5: What are the best practices for handling MCHM during experiments?

To minimize degradation during handling, it is crucial to:

  • Minimize exposure to atmospheric oxygen and moisture.

  • Use clean, dry glassware and equipment.

  • Avoid contact with incompatible materials, especially strong acids and oxidizing agents.

  • When not in use, ensure the container is tightly sealed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing of the solution Oxidation of the alcohol to form colored impurities.1. Verify the age and storage conditions of the MCHM. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store the container in a dark, cool place. 4. If purity is critical, consider purifying the MCHM by distillation.
Formation of a precipitate Formation of insoluble degradation products or contamination.1. Do not use the material. 2. Characterize the precipitate if possible (e.g., by filtration and analysis). 3. Review handling procedures to identify potential sources of contamination. 4. Obtain a fresh, unopened bottle of MCHM for your experiments.
Unexpected peaks in GC-MS analysis Degradation products (e.g., aldehydes, carboxylic acids, or alkenes) have formed.1. Compare the chromatogram to a reference standard of pure MCHM. 2. Identify the unexpected peaks by their mass spectra. 3. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to air, heat, or incompatible materials).
Decrease in pH of the MCHM solution Oxidation to carboxylic acids.1. Measure the pH of a fresh, unopened sample of MCHM as a baseline. 2. If the pH of your working solution has decreased, it is a strong indicator of oxidation. 3. Discard the degraded material and use a fresh stock. 4. Implement stricter inert atmosphere handling techniques.

Experimental Protocols

Protocol 1: Stability Assessment of MCHM via GC-MS

This protocol outlines a method for assessing the stability of MCHM by detecting and quantifying potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of your MCHM sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • For forced degradation studies, expose separate aliquots of the MCHM to stress conditions (e.g., heat at 60°C for 24 hours, exposure to air, or addition of a mild oxidizing agent). Prepare solutions of these stressed samples in the same manner as the unstressed sample.

2. GC-MS Instrumentation and Conditions:

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/minute to 250°C.
  • Hold at 250°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-350.

3. Data Analysis:

  • Compare the chromatograms of the unstressed and stressed samples.
  • Look for the appearance of new peaks in the stressed samples.
  • Identify potential degradation products by matching their mass spectra to a library (e.g., NIST). Common degradation products to look for include 4-methylcyclohexanecarbaldehyde and 4-methylcyclohexanecarboxylic acid.
Protocol 2: Monitoring MCHM Oxidation using FTIR Spectroscopy

This protocol provides a rapid method to monitor the oxidation of MCHM by detecting the formation of carbonyl groups using Fourier-Transform Infrared (FTIR) spectroscopy.

1. Sample Preparation:

  • Place a small drop of the MCHM sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

2. FTIR Analysis:

  • Collect the infrared spectrum over the range of 4000-600 cm⁻¹.
  • Co-add at least 16 scans to improve the signal-to-noise ratio.

3. Data Analysis:

  • Examine the spectrum for the appearance of a new, sharp peak in the carbonyl region (approximately 1700-1750 cm⁻¹). This peak is indicative of the C=O stretch from aldehyde or carboxylic acid functional groups, which are products of oxidation.
  • The broad O-H stretch of the alcohol will be present around 3300 cm⁻¹. If oxidation to a carboxylic acid has occurred, this O-H stretch may become even broader.

Visualizing Degradation and Workflows

MCHM Degradation Pathways

MCHM This compound Oxidation Oxidation (O2, heat, light) MCHM->Oxidation Dehydration Dehydration (Acid catalyst) MCHM->Dehydration Aldehyde 4-Methylcyclohexane -carbaldehyde Oxidation->Aldehyde Initial Oxidation Alkene Methylcyclohexylmethane (isomer mixture) Dehydration->Alkene CarboxylicAcid 4-Methylcyclohexane -carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Suspected MCHM Degradation

Start Suspected MCHM Degradation (e.g., color change, unexpected results) Visual Visual Inspection (Color, Precipitate) Start->Visual Analytical Analytical Verification (GC-MS, FTIR) Visual->Analytical Degradation_Confirmed Degradation Confirmed Analytical->Degradation_Confirmed Positive No_Degradation No Degradation Detected Analytical->No_Degradation Negative Discard Discard Material Degradation_Confirmed->Discard Proceed Proceed with Experiment No_Degradation->Proceed Review Review Storage & Handling Procedures Discard->Review Investigate Investigate Other Experimental Variables Proceed->Investigate If issues persist

Caption: Decision workflow for troubleshooting suspected MCHM degradation.

References

  • This compound | C8H16O | CID 118193. PubChem. [Link]

  • 4-Methylcyclohexanemethanol - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol (cis- and trans- mixture). TCI Europe N.V. (as cited in PubChem).
  • Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Molecules. [Link]

  • How Can FTIR Be Used To Detect Oxidation? Chemistry For Everyone. [Link] (Note: A representative URL is used as the original may not be stable. The principles of FTIR for oxidation detection are well-established.)

Sources

Technical Support Center: Column Chromatography Optimization for (4-Methylcyclohexyl)methanol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of (4-Methylcyclohexyl)methanol (4-MCHM) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these non-chromophoric, structurally similar isomers.

The separation of cis- and trans-(4-Methylcyclohexyl)methanol isomers presents a significant challenge due to their nearly identical physicochemical properties.[1][2] This guide offers a structured approach to troubleshooting and optimizing your column chromatography methods, ensuring robust and reproducible separations.

I. Foundational Knowledge: Understanding the Challenge

Before delving into troubleshooting, it's crucial to understand the underlying principles governing the separation of these isomers. (4-MCHM) isomers are diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques.[3] However, the subtle structural differences between the cis and trans forms necessitate a highly optimized chromatographic system.

Physicochemical Properties of (4-MCHM) Isomers
Propertycis-(4-Methylcyclohexyl)methanoltrans-(4-Methylcyclohexyl)methanolSignificance for Chromatography
Structure The -CH₂OH and -CH₃ groups are on the same side of the cyclohexane ring.[2]The -CH₂OH and -CH₃ groups are on opposite sides of the cyclohexane ring.[2]The spatial arrangement influences the interaction with the stationary phase, forming the basis of separation.
Dipole Moment Generally possesses a larger net dipole moment due to the orientation of the polar -CH₂OH group.Tends to have a smaller net dipole moment.A larger dipole moment can lead to stronger interactions with polar stationary phases.
Boiling Point Similar to the trans isomer, making separation by distillation difficult.Similar to the cis isomer.Chromatography is the preferred method for separation.
Solubility Exhibits differences in aqueous solubility compared to the trans isomer.[4]Exhibits differences in aqueous solubility compared to the cis isomer.[4]Solubility differences can be exploited in mobile phase selection.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the separation of (4-MCHM) isomers.

A. Poor or No Separation

Q1: I am not seeing any separation between my cis and trans isomers. What are the primary factors I should investigate?

A1: Achieving separation for these closely related isomers hinges on maximizing the selectivity of your chromatographic system. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Stationary Phase:

  • Principle: The stationary phase provides the primary interaction sites for separation.[5] For polar compounds like alcohols, the choice of stationary phase is critical.

  • Troubleshooting Steps:

    • Normal-Phase Chromatography: Standard silica gel is a good starting point. The silanol groups on the silica surface interact with the hydroxyl group of the 4-MCHM isomers. The cis isomer, with its potentially more accessible hydroxyl group, may interact more strongly, leading to longer retention.

    • Alternative Normal-Phase Media: If silica is ineffective, consider alumina or diol-bonded silica. These offer different selectivities that might enhance separation.

    • Reversed-Phase Chromatography: While less common for these types of isomers, a C18 or a phenyl-hexyl column could be effective, particularly if mobile phase modifiers are used.[1] Phenyl-based columns can offer unique π-π interactions.[1]

2. Optimize Your Mobile Phase:

  • Principle: The mobile phase competes with the analyte for interaction sites on the stationary phase.[6] Fine-tuning the mobile phase composition is often the most effective way to improve resolution.

  • Troubleshooting Steps:

    • Solvent Strength: In normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).

      • Too Strong (Low Retention): If your isomers are eluting too quickly with no separation, decrease the percentage of the polar solvent.

      • Too Weak (High Retention): If retention times are excessively long, gradually increase the percentage of the polar solvent.

    • Solvent Selectivity: If adjusting solvent strength alone is insufficient, change the nature of the polar modifier. For example, switching from ethyl acetate to isopropanol can alter the hydrogen bonding interactions and improve selectivity.

Q2: I have tried several solvent systems with my silica gel column, but the resolution is still poor. What else can I do?

A2: When initial mobile phase optimization fails, consider these more advanced strategies:

1. Temperature Optimization:

  • Principle: Temperature affects the thermodynamics of the separation, influencing both retention and selectivity.[7][8]

  • Troubleshooting Steps:

    • Lowering Temperature: Decreasing the column temperature can sometimes enhance the subtle intermolecular interactions, leading to better resolution.[7] However, this will also increase retention times and solvent viscosity.

    • Increasing Temperature: Conversely, increasing the temperature can improve efficiency by reducing mass transfer resistance, but may decrease selectivity.[8][9] A systematic study of temperature effects (e.g., in 5°C increments) is recommended.

2. Column Dimensions and Packing Quality:

  • Principle: A longer, narrower column generally provides higher efficiency and better resolution, assuming the packing is uniform.

  • Troubleshooting Steps:

    • Increase Column Length: Doubling the column length can significantly improve the resolution of closely eluting peaks.

    • Decrease Particle Size: Using a stationary phase with a smaller particle size increases the number of theoretical plates, leading to sharper peaks and better separation.

    • Check for Channeling: Poor column packing can lead to band broadening and loss of resolution. Ensure your column is packed uniformly.

B. Peak Shape Issues

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape is often a sign of secondary, undesirable interactions or issues with the chromatographic conditions.

1. Assess Sample Overload:

  • Principle: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[10]

  • Troubleshooting Steps:

    • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample. An optimal load will provide good peak shape without sacrificing too much yield in a preparative context.[11][12]

2. Check for Contaminants:

  • Principle: Contaminants in the sample or mobile phase can interfere with the chromatography.

  • Troubleshooting Steps:

    • Sample Purity: Ensure your sample is free of highly polar impurities that might bind irreversibly to the stationary phase.

    • Solvent Quality: Use high-purity, HPLC-grade solvents to avoid introducing contaminants.

3. Mobile Phase Modifiers:

  • Principle: Small amounts of a modifier can improve peak shape by masking active sites on the stationary phase.

  • Troubleshooting Steps:

    • For Normal-Phase: Adding a very small amount of an alcohol (e.g., 0.1% methanol) or an acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes reduce peak tailing caused by strong interactions with acidic silanol groups.

C. Detection Challenges

Q4: this compound lacks a UV chromophore. What are the best methods for detection?

A4: Detecting non-chromophoric compounds like 4-MCHM requires alternative detection methods.[13]

1. Refractive Index (RI) Detection:

  • Principle: An RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte. It is a universal detector for non-chromophoric compounds.

  • Considerations: RI detectors are sensitive to changes in temperature and mobile phase composition, making them incompatible with gradient elution.

2. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD):

  • Principle: These "universal" detectors nebulize the column effluent, evaporate the mobile phase, and measure the light scattered by the remaining analyte particles.

  • Advantages: They are compatible with gradient elution and are generally more sensitive than RI detectors.

3. Pre- or Post-Column Derivatization:

  • Principle: The analyte is reacted with a UV-active reagent either before injection or after separation to make it detectable by a standard UV detector.[14]

  • Considerations: This adds complexity to the workflow and requires careful optimization to ensure complete and reproducible reactions.[14]

III. Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase Screening for Isomer Separation

This protocol outlines a systematic approach to finding the optimal mobile phase for separating cis- and trans-(4-MCHM) on a silica gel column.

  • Prepare Stock Solutions:

    • A mixture of cis- and trans-(4-MCHM) isomers at a known concentration (e.g., 10 mg/mL) in a weak solvent like hexane.

    • Mobile Phase A: 100% Hexane (or Heptane).

    • Mobile Phase B Solvents: Ethyl Acetate, Isopropanol, Methyl tert-Butyl Ether (MTBE).

  • Initial Scouting Runs (Isocratic):

    • Equilibrate a silica gel column with 99:1 Hexane:Ethyl Acetate.

    • Inject a small volume of the isomer mixture.

    • Run the separation and record the chromatogram.

    • Repeat the process with increasing concentrations of Ethyl Acetate (e.g., 98:2, 95:5, 90:10).

  • Evaluate and Optimize:

    • Analyze the chromatograms for retention and resolution. Identify the solvent composition that provides the best separation.

    • If separation is still poor, repeat step 2 with a different polar modifier (Isopropanol or MTBE).

  • Fine-Tuning:

    • Once the best solvent system is identified, perform fine adjustments to the mobile phase composition (e.g., in 0.5% increments) to maximize resolution.

Workflow for Troubleshooting Poor Separation

The following diagram illustrates a logical workflow for addressing poor or no separation of (4-MCHM) isomers.

TroubleshootingWorkflow Start Poor or No Separation CheckStationaryPhase Is the Stationary Phase Appropriate? (e.g., Silica Gel) Start->CheckStationaryPhase OptimizeMobilePhase Optimize Mobile Phase (Solvent Strength & Selectivity) CheckStationaryPhase->OptimizeMobilePhase Yes Success Separation Achieved CheckStationaryPhase->Success No, Change Phase ConsiderTemp Adjust Column Temperature OptimizeMobilePhase->ConsiderTemp Resolution Still Poor OptimizeMobilePhase->Success Resolution Improved ColumnParams Evaluate Column Parameters (Length, Particle Size) ConsiderTemp->ColumnParams No Improvement ConsiderTemp->Success Resolution Improved ColumnParams->Success Resolution Improved

Caption: A step-by-step troubleshooting workflow for poor isomer separation.

IV. References

  • U.S. Geological Survey. (n.d.). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. [Link]

  • Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Ibis Scientific, LLC. (2025). Why Temperature Is Important in Liquid Chromatography. [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Chromatography Forum. (2010). The detection of surfactants without any chromophoric group. [Link]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]

  • Waters Corporation. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. [Link]

  • Chiral Technologies. (n.d.). Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide. [Link]

  • Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • LCGC International. (n.d.). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. [Link]

  • NSF Public Access Repository. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. [Link]

Sources

Technical Support Center: Impurity Profiling of Commercial Grade (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the impurity profiling of commercial-grade (4-Methylcyclohexyl)methanol (4-MCHM). It is designed as a practical resource, offering troubleshooting advice and detailed protocols to navigate the complexities of analyzing this alicyclic alcohol.

Introduction to 4-MCHM Impurity Profiling

This compound is an organic compound used in various industrial applications, including as a frothing agent in coal cleaning[1][2]. Commercial grades of 4-MCHM are not homogenous; they are primarily a mixture of cis and trans stereoisomers, with the exact ratio varying by supplier[1][3]. The presence of these isomers and other process-related or degradation impurities can significantly impact the material's physicochemical properties and toxicological profile[3]. Therefore, robust analytical methods for impurity profiling are critical for quality control, regulatory compliance, and ensuring product consistency.

This guide addresses common challenges encountered during the analysis of 4-MCHM, focusing on chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are central to comprehensive impurity profiling[4].

Frequently Asked Questions (FAQs)

Q1: What are the primary components and expected impurities in a commercial sample of this compound?

A1: The primary components are the cis and trans isomers of this compound[1]. Beyond these, a range of other impurities may be present, originating from the synthesis process, storage, or degradation. A logical impurity profiling workflow begins with understanding these potential sources.

Table 1: Potential Impurities in Commercial this compound

Impurity ClassSpecific ExamplesPotential OriginRecommended Analytical Technique
Isomers cis-(4-Methylcyclohexyl)methanol, trans-(4-Methylcyclohexyl)methanolInherent to the chemical structure and synthesis. The ratio is a key quality parameter.GC-MS, HPLC
Synthesis Byproducts Unreacted starting materials, intermediates from the hydrogenation of dimethyl terephthalate[1][5].Incomplete reaction or side reactions during manufacturing.GC-MS, LC-MS
Degradation Products 4-Methylcyclohexanecarboxylic acid, Methyl 4-methylcyclohexanecarboxylate[1].Oxidation of the primary alcohol group during storage or processing.GC-MS (after derivatization), LC-MS
Residual Solvents Methanol, Toluene, Hexane, etc.[6][7].Solvents used during synthesis and purification steps.Headspace GC-MS

Q2: Which analytical technique is best suited for the initial impurity profiling of 4-MCHM?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended primary technique for initial profiling. The rationale is based on several key advantages:

  • Volatility: 4-MCHM and its likely impurities are sufficiently volatile for GC analysis[8].

  • Separating Power: High-resolution capillary GC columns provide excellent separation of the cis and trans isomers and other closely related structures.

  • Identification Capability: The mass spectrometer provides structural information, enabling the tentative identification of unknown peaks by comparing their mass spectra to libraries (e.g., NIST)[2].

  • Sensitivity: GC-MS offers excellent sensitivity for detecting trace-level impurities.

While powerful, direct GC analysis of alcohols can present challenges like poor peak shape. See the troubleshooting section for guidance on mitigating these issues.

Q3: I am struggling to separate the cis and trans isomers of 4-MCHM. What column and conditions should I use?

A3: Achieving baseline separation of the cis and trans isomers is critical. The choice of GC column stationary phase is paramount. A mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is an excellent starting point. These columns provide a good balance of selectivity for resolving the isomers.

The key to separation is a slow, controlled temperature gradient. A shallow ramp rate (e.g., 2-5 °C/min) through the expected elution range of the isomers will maximize resolution. A typical starting point would be to hold at a lower temperature (e.g., 60-80 °C) and then ramp slowly to a higher temperature (e.g., 200-220 °C).

Q4: Can I use HPLC for 4-MCHM analysis? My sample is not amenable to high temperatures.

A4: Yes, HPLC can be used, but it presents a significant challenge: detection . 4-MCHM is an alicyclic alcohol and lacks a UV-absorbing chromophore, rendering it essentially invisible to standard UV-Vis detectors[9][10].

To overcome this, you must use a "universal" detector:

  • Charged Aerosol Detector (CAD): Offers sensitive, near-universal detection for non-volatile and semi-volatile compounds. Response is less dependent on molecular structure than other detectors.

  • Evaporative Light Scattering Detector (ELSD): Another universal detector that is suitable for non-chromophoric analytes.

  • Refractive Index Detector (RID): A universal detector, but it is less sensitive than CAD or ELSD and is incompatible with gradient elution, severely limiting its utility for impurity profiling[9].

When using these detectors, it is crucial to use high-purity, volatile mobile phase components (e.g., acetonitrile, methanol, water) and avoid non-volatile buffer salts (e.g., phosphate), which will saturate the detector.

Troubleshooting Guides

GC-MS Troubleshooting

Q: My chromatogram shows significant peak tailing for the main 4-MCHM isomers. What is the cause and how can I fix it?

A: Peak tailing for polar analytes like alcohols is a classic GC problem. It is almost always caused by unwanted interactions between the hydroxyl group of the alcohol and "active sites" within the GC system. These active sites can be found in the injector liner, at the column inlet, or on the column stationary phase itself[11].

Causality: The lone pair of electrons on the oxygen of the hydroxyl group can form hydrogen bonds with silanol groups (Si-OH) present on the surfaces of glass liners or exposed silica on the column. This secondary interaction slows the molecule's progress through the system, resulting in a tailed peak.

Solutions (in order of application):

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) injector liner. Replace the liner frequently, as its deactivation can degrade over time.

  • Column Maintenance: If the column is old, active sites may have formed at the inlet. Break off the first 10-15 cm of the column and reinstall it[11].

  • Chemical Derivatization: This is the most robust solution. By converting the polar -OH group to a non-polar ether, you eliminate the source of the unwanted interaction. Silylation is the most common derivatization technique for alcohols[12][13]. Reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, resulting in sharp, symmetrical peaks and often improved volatility.

dot

GCTroubleshooting start Observe Peak Tailing for 4-MCHM q1 Is the injector liner new and deactivated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column old or heavily used? a1_yes->q2 sol1 Replace with a new, high-quality deactivated liner. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Trim 10-15 cm from the column inlet and reinstall. a2_yes->sol2 q3 Does peak tailing persist? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes sol3 Implement a derivatization protocol (e.g., Silylation with BSTFA) to block the active -OH group. a3_yes->sol3

Caption: Troubleshooting Decision Tree for GC Peak Tailing.

HPLC (with Universal Detectors) Troubleshooting

Q: I am using an HPLC with a Charged Aerosol Detector (CAD), but my baseline is extremely noisy and drifting. What could be the issue?

A: Baseline noise and drift with universal detectors like CAD or ELSD are typically related to the mobile phase purity, volatility, or delivery system.

Causality: These detectors work by nebulizing the eluent, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles. Any non-volatile impurity in the mobile phase or fluctuations in its delivery will contribute to a high background signal and noise.

Solutions:

  • Mobile Phase Purity: Use the highest purity solvents available (e.g., LC-MS grade). Impurities in lower-grade solvents are a primary source of noise.

  • Avoid Non-Volatile Additives: Do not use non-volatile buffers like sodium phosphate. If pH control is needed, use volatile additives like formic acid, acetic acid, or ammonium formate/acetate at low concentrations (<10 mM).

  • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed. Dissolved gases can outgas in the pump or detector, causing pressure fluctuations and baseline instability.

  • Check Pump Performance: Inconsistent solvent delivery from a poorly maintained pump (e.g., worn seals, faulty check valves) will cause a noisy baseline. Perform a pump pressure test to check for stability.

  • System Equilibration: Universal detectors often require longer equilibration times than UV detectors. Ensure the system is fully equilibrated with the mobile phase before starting your analysis.

Detailed Experimental Protocols

Protocol 1: GC-MS Impurity Profiling of this compound

This protocol provides a robust starting point for the separation and identification of impurities.

1. Sample Preparation:

  • Prepare a stock solution of the commercial 4-MCHM sample at 10 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
  • Create a working solution by diluting the stock solution 1:100 (to ~100 µg/mL) with the same solvent. High concentrations can lead to column overload and peak fronting[11].

2. GC-MS Instrumentation and Conditions:

Table 2: Recommended GC-MS Method Parameters

ParameterSettingRationale
Injector Split/Splitless
ModeSplit (50:1 ratio)Prevents column overload and ensures sharp peaks.
Temperature250 °CEnsures complete vaporization without thermal degradation.
GC Column
Stationary Phase5% Phenyl-MethylpolysiloxaneGood selectivity for isomers and related compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good efficiency.
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)Optimal flow for column efficiency.
Oven Program
Initial Temp60 °C, hold for 2 minAllows for good focusing of analytes at the column head.
Ramp 15 °C/min to 220 °CSlow ramp to maximize resolution of isomers.
HoldHold at 220 °C for 5 minEnsures all heavier components elute.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra for library matching.
Mass Rangem/z 35 - 350Captures the molecular ion and key fragments of 4-MCHM and related impurities.
Source Temp230 °CStandard operating temperature.
Quad Temp150 °CStandard operating temperature.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • For each integrated peak, review the mass spectrum.
  • Perform a library search (e.g., NIST/Wiley) to tentatively identify impurities.
  • Calculate the area percent for each impurity to estimate its relative abundance. Note that without a reference standard and response factor, this is an estimation[14].
Protocol 2: Silylation Derivatization for Improved GC Analysis

This protocol is recommended if you experience significant peak tailing with the direct injection method.

1. Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Anhydrous Pyridine or Acetonitrile (as reaction solvent).
  • Autosampler vials with inserts.
  • Heating block or oven set to 70 °C.

2. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the 4-MCHM sample in anhydrous Pyridine.
  • In an autosampler vial, add 100 µL of the sample solution.
  • Add 100 µL of BSTFA + 1% TMCS reagent.
  • Cap the vial tightly and vortex for 10 seconds.
  • Heat the vial at 70 °C for 30 minutes to ensure the reaction goes to completion.
  • Cool the vial to room temperature.
  • Inject 1 µL of the derivatized sample into the GC-MS using the same method as in Protocol 1. The retention times will be shorter due to the increased volatility of the TMS-derivatives.

dot

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation prep Receive Commercial 4-MCHM Sample dilute Dilute in appropriate solvent (e.g., DCM) prep->dilute gcms Inject into GC-MS (Protocol 1) dilute->gcms peak_shape Assess Peak Shape gcms->peak_shape derivatize Derivatize with BSTFA (Protocol 2) peak_shape->derivatize Tailing Peaks identify Identify Peaks via MS Library Search peak_shape->identify Symmetrical Peaks inject_deriv Inject Derivatized Sample into GC-MS derivatize->inject_deriv inject_deriv->identify quantify Quantify using Area Percent identify->quantify report Generate Impurity Profile Report quantify->report

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (4-Methylcyclohexyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of (4-Methylcyclohexyl)methanol (MCHM). This document provides an in-depth comparison of prevalent analytical techniques, supported by experimental data and field-proven insights, to empower you in selecting and validating the most appropriate method for your specific application.

Introduction: The Analytical Challenge of this compound (MCHM)

This compound (MCHM) is a saturated alicyclic primary alcohol used primarily as a frothing agent in the coal cleaning industry.[1][2] Its environmental and toxicological significance came into sharp focus following incidents like the 2014 Elk River chemical spill, which necessitated the rapid development of sensitive and reliable analytical methods for its detection in complex matrices like drinking water.[3][4]

MCHM exists as two stereoisomers, cis and trans, which may exhibit different physical properties and toxicities.[1][2] Commercial MCHM is typically a mixture of these isomers.[1] Therefore, a robust analytical method must not only be able to quantify the total MCHM concentration but should ideally also resolve these two isomers. Key physicochemical properties of MCHM, such as its moderate volatility and limited water solubility, heavily influence the choice of analytical methodology.[5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This guide will compare the most effective methods for MCHM quantification, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Comparative Overview of Analytical Techniques

The quantification of a semi-volatile organic compound like MCHM is primarily achievable through Gas Chromatography (GC). While High-Performance Liquid Chromatography (HPLC) is a powerful tool, its application to MCHM is challenging due to the molecule's lack of a strong UV-absorbing chromophore, making detection difficult with standard HPLC-UV systems. Therefore, GC-based methods are the industry standard and the focus of this guide.

Gas Chromatography (GC): The Gold Standard

GC is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like MCHM.[10] The core principle involves vaporizing the sample, separating its components in a gaseous mobile phase as it passes through a capillary column, and detecting the components as they elute. The choice of sample introduction technique and detector is critical and depends on the required sensitivity and the sample matrix.

Causality Behind Method Selection:

  • Volatility: MCHM's boiling point of approximately 202°C makes it sufficiently volatile for GC analysis without requiring chemical derivatization, simplifying sample preparation.[1][5]

  • Selectivity: The high resolving power of modern capillary columns allows for the baseline separation of the cis and trans isomers of MCHM, which is crucial for accurate quantification and toxicological assessment.[10]

  • Sensitivity: When coupled with sensitive detectors like Mass Spectrometry (MS), GC can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is essential for environmental monitoring.[11][12]

Two dominant GC-based approaches for MCHM analysis are:

  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

  • Heated Purge-and-Trap (P&T) coupled with GC-MS

In-Depth Analysis: Headspace SPME GC-MS

HS-SPME is a solvent-free sample preparation technique that is both sensitive and environmentally friendly. It relies on the partitioning of analytes from the sample matrix (e.g., water) into the headspace and subsequent adsorption onto a coated fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

Workflow & Causality

The choice of SPME fiber and extraction conditions is paramount. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often selected for its high affinity for volatile and semi-volatile compounds like MCHM.[13] The extraction temperature is optimized (e.g., 65°C) to increase the vapor pressure of MCHM, facilitating its transfer from the aqueous phase to the headspace, thereby increasing sensitivity.[13] Adding salt (e.g., NaCl) to the sample increases the ionic strength of the solution, which "salts out" the organic analyte, further enhancing its partitioning into the headspace and onto the SPME fiber.[14]

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., 10 mL water) Vial Add Sample to 20 mL Headspace Vial Sample->Vial Salt Add NaCl (20% w/w) to increase ionic strength Vial->Salt Spike Spike with Internal Standard (e.g., d5-Phenol) Salt->Spike Equilibrate Equilibrate at 65°C Spike->Equilibrate Expose Expose CAR/PDMS Fiber to Headspace (30 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250°C) Separate Chromatographic Separation (e.g., DB-5ms column) Desorb->Separate Detect Mass Spectrometry Detection (SIM/Scan) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Figure 1: Experimental workflow for HS-SPME GC-MS analysis of MCHM.
Detailed Experimental Protocol: HS-SPME GC-MS

This protocol is a self-validating system, incorporating quality controls to ensure data integrity.

  • Preparation of Standards:

    • Prepare a stock solution of MCHM (cis and trans isomers) in methanol.

    • Create a series of calibration standards by spiking known amounts of the stock solution into analyte-free water. Recommended range: 0.5 µg/L to 100 µg/L.

    • Prepare a Laboratory Control Sample (LCS) and Matrix Spike/Matrix Spike Duplicate (MS/MSD) samples at a mid-range concentration.

  • Sample Preparation:

    • Pipette 10 mL of the sample (or standard/QC sample) into a 20 mL headspace vial.

    • Add 2 g of sodium chloride (NaCl).

    • Spike with a known concentration of an internal standard (e.g., d5-phenol).

    • Immediately cap the vial with a PTFE-faced silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray, which is thermostatted at 65°C.

    • Allow the sample to equilibrate for 5 minutes.

    • Expose the CAR/PDMS SPME fiber to the headspace for 30 minutes with agitation.

  • GC-MS Analysis:

    • Injector: Transfer the fiber to the GC inlet, set to 250°C (splitless mode for 2 minutes).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating compounds based on boiling point.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 2 minutes.

    • MS Detector: Use electron ionization (EI) at 70 eV. For high sensitivity and specificity, monitor in Selected Ion Monitoring (SIM) mode. Key ions for MCHM include m/z 55, 81, 96, and 110.

  • Data Analysis and Quality Control:

    • Quantify cis- and trans-MCHM using the calibration curve generated from the standards.

    • The method blank should not show any MCHM above the Limit of Detection (LOD).

    • The LCS recovery must fall within established laboratory control limits (e.g., 80-120%).

    • The Relative Percent Difference (RPD) between the MS and MSD samples should be below a specified threshold (e.g., <20%).

In-Depth Analysis: Heated Purge-and-Trap GC-MS

Purge-and-Trap is a dynamic headspace technique that offers excellent sensitivity for volatile organic compounds (VOCs) in water. An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile analytes, which are then captured on an adsorbent trap. The trap is rapidly heated to desorb the analytes into the GC-MS system.

Workflow & Causality

This method was successfully used by the U.S. Geological Survey (USGS) to determine MCHM isomers in water samples from the Elk River spill.[11][12] Heating the sample (e.g., to 40°C) increases the purging efficiency for semi-volatile compounds like MCHM. The choice of adsorbent materials in the trap is critical; a multi-bed trap (e.g., containing Tenax, silica gel, and carbon molecular sieve) is effective for trapping a wide range of analytes, including MCHM.

cluster_prep Sample Preparation cluster_extraction Purge and Trap cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., 5 mL) Sparger Load Sample into Purge-and-Trap Sparger Sample->Sparger Spike Add Internal & Surrogate Standards Sparger->Spike Purge Purge with Helium (40 mL/min for 11 min) Sample heated to 40°C Spike->Purge Trap Analytes Adsorbed on Multi-bed Trap Purge->Trap Desorb Rapidly Heat Trap (245°C) Backflush to GC Separate Chromatographic Separation (e.g., Rxi-624Sil MS column) Desorb->Separate Detect Mass Spectrometry Detection (Scan Mode) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Sources

A Comparative Guide to (4-Methylcyclohexyl)methanol and Other Cycloalkanemethanols as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and the overall sustainability of a process. This guide provides an in-depth comparison of (4-Methylcyclohexyl)methanol with its parent compound, cyclohexylmethanol, and its structural isomers, (2-Methylcyclohexyl)methanol and (3-Methylcyclohexyl)methanol. By examining their physicochemical properties and performance in representative applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed solvent selection decisions.

Introduction: The Pivotal Role of Solvent Selection

Solvents are not merely inert media for chemical reactions; they actively participate in the solvation of reactants, intermediates, and products, thereby influencing transition states and reaction pathways. An ideal solvent should exhibit excellent solubility for the reactants, facilitate the desired reaction pathway to maximize yield and minimize byproducts, be easily separable from the final product, and possess a favorable safety and environmental profile. Cycloalkanemethanols, with their unique combination of a non-polar cycloalkane ring and a polar hydroxymethyl group, present an interesting class of solvents with tunable properties. This guide focuses on elucidating the subtle yet significant differences among this compound and its analogs to guide their application in organic synthesis.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the fundamental physicochemical properties of a solvent is the cornerstone of rational solvent selection. The following table summarizes the key properties of the cycloalkanemethanols under comparison.

PropertyThis compoundCyclohexylmethanol(2-Methylcyclohexyl)methanol(3-Methylcyclohexyl)methanol
Molecular Formula C₈H₁₆OC₇H₁₄OC₈H₁₆OC₈H₁₆O
Molar Mass ( g/mol ) 128.21[1]114.19128.21[2]128.21[3]
Boiling Point (°C) 202[1]181-182[1]171-173[2]No data available
Density (g/cm³ at 20°C) 0.9074[1]0.9280.93[2]No data available
Water Solubility Low[1]LimitedSlightly solubleNo data available
Flash Point (°C) 80[1]71Combustible[2]Combustible[3]
Isomers cis and trans[1]-cis and transcis and trans

This compound exists as a mixture of cis and trans isomers, which exhibit different physical properties. The trans isomer has a licorice-like odor, while the cis isomer is less detectable by odor[1]. Notably, the cis isomer is more water-soluble than the trans isomer[4]. This isomeric complexity can influence its behavior as a solvent.

Understanding Solvent Behavior: Kamlet-Taft Parameters

To move beyond simple physical properties and quantify the specific solvent-solute interactions, we turn to Kamlet-Taft parameters. These empirical parameters provide a more nuanced understanding of a solvent's polarity and hydrogen bonding capabilities.[5]

  • α (Alpha): A measure of the solvent's hydrogen bond donating (HBD) ability.

  • β (Beta): A measure of the solvent's hydrogen bond accepting (HBA) ability.

  • π* (Pi-star): An index of the solvent's dipolarity/polarizability.

G cluster_0 Solvent Properties cluster_1 Molecular Interactions HBD (α) HBD (α) Solute-Solvent H-Bonding Solute-Solvent H-Bonding HBD (α)->Solute-Solvent H-Bonding HBA (β) HBA (β) HBA (β)->Solute-Solvent H-Bonding Polarity (π*) Polarity (π*) Dipole-Dipole Interactions Dipole-Dipole Interactions Polarity (π*)->Dipole-Dipole Interactions

It is anticipated that the methyl group in the 2- and 3-positions will introduce greater steric hindrance around the hydroxyl group compared to the 4-position, potentially leading to a lower α value for these isomers. The electron-donating nature of the methyl group may slightly increase the electron density on the oxygen atom, leading to a marginally higher β value for the methyl-substituted compounds compared to cyclohexylmethanol.

Performance in a Representative Organic Reaction: A Case Study of an S(_N)2 Reaction

To illustrate the practical implications of the differences in solvent properties, let us consider a representative S(_N)2 reaction: the reaction of 1-bromobutane with sodium azide to form 1-azidobutane. The choice of solvent can significantly impact the rate of this reaction. Polar aprotic solvents are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophile, leaving the "naked" anion to react more readily. While cycloalkanemethanols are protic, their varying degrees of polarity and steric hindrance can still influence the reaction rate.

Experimental Protocol: Kinetic Study of an S(_N)2 Reaction

Objective: To compare the reaction rates of the S(_N)2 reaction of 1-bromobutane with sodium azide in this compound, cyclohexylmethanol, (2-Methylcyclohexyl)methanol, and (3-Methylcyclohexyl)methanol.

Methodology:

  • Reaction Setup: In four separate, temperature-controlled reaction vessels, dissolve a known concentration of 1-bromobutane (e.g., 0.1 M) and sodium azide (e.g., 0.15 M) in each of the four cycloalkanemethanol solvents.

  • Temperature Control: Maintain the reaction temperature at a constant value (e.g., 50 °C) using a thermostat-controlled bath.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a large volume of cold water.

  • Analysis: Analyze the concentration of the remaining 1-bromobutane or the formed 1-azidobutane in each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time for each solvent. Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.

G Start Start Prepare Reactant Solutions Prepare Reactant Solutions Start->Prepare Reactant Solutions Initiate Reactions Initiate Reactions Prepare Reactant Solutions->Initiate Reactions Time-course Sampling Time-course Sampling Initiate Reactions->Time-course Sampling Quench & Analyze Quench & Analyze Time-course Sampling->Quench & Analyze Determine Reaction Rates Determine Reaction Rates Quench & Analyze->Determine Reaction Rates End End Determine Reaction Rates->End

Predicted Outcome and Discussion

Based on the anticipated solvent properties, we can predict the relative reaction rates. The solvent's ability to solvate the sodium cation while minimizing hydrogen bonding with the azide anion will be crucial. A higher π* value would indicate better solvation of the cation. A lower α value would be beneficial as it would reduce the solvation of the azide nucleophile, making it more reactive.

Expected Order of Reaction Rates:

This compound > (3-Methylcyclohexyl)methanol ≈ (2-Methylcyclohexyl)methanol > Cyclohexylmethanol

This predicted order is based on the hypothesis that the methyl group in the 4-position provides a good balance of increased polarity (relative to cyclohexylmethanol) without significantly hindering the approach of the nucleophile. The 2- and 3-isomers might exhibit slightly slower rates due to increased steric bulk near the reacting center.

Application in Drug Development: A Comparative Solubility Study of Ibuprofen

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug formulation and bioavailability. Poorly soluble drugs often exhibit low dissolution rates and incomplete absorption. The choice of solvent in the final crystallization step can also influence the crystal habit and, consequently, the drug's physical properties. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug, is known for its poor water solubility[6].

Experimental Protocol: Equilibrium Solubility Determination of Ibuprofen

Objective: To determine the equilibrium solubility of ibuprofen in this compound, cyclohexylmethanol, (2-Methylcyclohexyl)methanol, and (3-Methylcyclohexyl)methanol at a physiologically relevant temperature.

Methodology:

  • Sample Preparation: Add an excess amount of ibuprofen to separate vials containing each of the four cycloalkanemethanol solvents.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilution and Analysis: Accurately dilute the filtered solutions with a suitable solvent (e.g., methanol) and determine the concentration of ibuprofen using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the equilibrium solubility of ibuprofen in each solvent, typically expressed in mg/mL or mol/L.

G Start Start Add Excess Ibuprofen Add Excess Ibuprofen Start->Add Excess Ibuprofen Equilibrate at 37°C Equilibrate at 37°C Add Excess Ibuprofen->Equilibrate at 37°C Filter Supernatant Filter Supernatant Equilibrate at 37°C->Filter Supernatant Analyze Concentration Analyze Concentration Filter Supernatant->Analyze Concentration Determine Solubility Determine Solubility Analyze Concentration->Determine Solubility End End Determine Solubility->End

Predicted Outcome and Discussion

The solubility of ibuprofen in these solvents will be governed by the principle of "like dissolves like." Ibuprofen has both a non-polar isobutylphenyl group and a polar carboxylic acid group. Therefore, a solvent with a balanced polarity is likely to be most effective.

Expected Order of Ibuprofen Solubility:

This compound > (3-Methylcyclohexyl)methanol ≈ (2-Methylcyclohexyl)methanol > Cyclohexylmethanol

The presence of the methyl group in the cycloalkanemethanols increases their lipophilicity compared to cyclohexylmethanol, which should enhance the solubility of the non-polar part of the ibuprofen molecule. The 4-position of the methyl group in this compound may offer a more favorable interaction with the ibuprofen molecule compared to the more sterically hindered 2- and 3-isomers.

Conclusion and Future Perspectives

This comparative guide has highlighted the key physicochemical differences between this compound and other cycloalkanemethanols and has provided a framework for evaluating their performance as solvents in organic synthesis and drug development. The presence and position of the methyl group on the cyclohexane ring subtly but significantly influence properties such as boiling point, density, and, most importantly, their solvating power.

While this compound appears to offer a favorable balance of properties for the model applications discussed, the optimal solvent choice will always be application-specific. The experimental protocols outlined in this guide provide a robust methodology for researchers to conduct their own comparative studies and make data-driven decisions.

Future research should focus on the experimental determination of Kamlet-Taft parameters for a wider range of cycloalkanemethanols to provide a more quantitative basis for solvent selection. Furthermore, exploring the application of these solvents in a broader range of chemical transformations and for the solubilization of a more diverse set of APIs will undoubtedly uncover new opportunities for these versatile and potentially "greener" alternative solvents.

References

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The .pi.* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027–6038. [Link]

  • Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]

  • Wikipedia contributors. (2023, December 14). 4-Methylcyclohexanemethanol. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Cyclohexylmethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2-Methylcyclohexyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (3-Methylcyclohexyl)methanol. National Center for Biotechnology Information. [Link]

  • News-Medical. (n.d.). Ibuprofen Chemistry. [Link]

  • Gallagher, D. L., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters, 2(4), 125–130. [Link]

Sources

A Comparative Toxicological Analysis of (4-Methylcyclohexyl)methanol and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is an alicyclic primary alcohol that gained significant public and scientific attention following a chemical spill in the Elk River in West Virginia in 2014.[1] This incident prompted a cascade of toxicological research to understand its potential impact on human health. For researchers and professionals in drug development and chemical safety, understanding the toxicological profile of a compound in relation to its structural analogues is crucial for predicting potential hazards, informing structure-activity relationships (SAR), and guiding safer chemical design.

This guide provides a comprehensive toxicological comparison of MCHM with two of its close structural analogues: cyclohexanemethanol and 4-methylcyclohexanol. The selection of these analogues allows for an examination of the toxicological impact of the methyl group on the cyclohexane ring and the position of the hydroxyl group. This analysis is based on a synthesis of available experimental data from peer-reviewed literature, government agency reports, and safety data sheets. Where significant data gaps exist for the analogues, this will be clearly identified, and comparisons will be drawn with appropriate scientific caution.

This document is intended to be a practical resource, offering not only a comparative analysis of toxicological endpoints but also detailed experimental protocols for key assays and visual representations of workflows to support laboratory investigations.

Comparative Toxicological Overview

The toxicological profiles of MCHM, cyclohexanemethanol, and 4-methylcyclohexanol are summarized across several key endpoints. A significant disparity in the availability of robust, guideline-compliant data is evident, with MCHM being the most extensively studied.

Acute Toxicity

Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure.[2] The oral LD50, the dose at which 50% of the test animals are expected to die, is a primary metric.

Toxicological EndpointThis compound (MCHM)Cyclohexanemethanol4-Methylcyclohexanol
Acute Oral Toxicity (LD50) Rat: 825 mg/kg[3]No data availableRabbit (minimum lethal dose): 1,250 - 2,000 mg/kg[4]
Acute Dermal Toxicity (LD50) Rat: > 2,000 mg/kg[3]No data availableNo data available
Acute Inhalation Toxicity Data not availableData not availableHarmful if inhaled[5]

MCHM exhibits moderate acute oral toxicity in rats. For 4-methylcyclohexanol, the available data in rabbits suggest a lower acute oral toxicity compared to MCHM. The absence of oral LD50 data for cyclohexanemethanol represents a significant data gap, precluding a direct comparison. All three compounds have limited data on acute dermal and inhalation toxicity, although 4-methylcyclohexanol is noted to be harmful if inhaled.

Dermal and Ocular Irritation

Irritation studies assess the potential of a substance to cause reversible inflammatory changes to the skin and eyes upon contact.

Toxicological EndpointThis compound (MCHM)Cyclohexanemethanol4-Methylcyclohexanol
Dermal Irritation Skin irritant in mice at concentrations >20%[1]May cause irritation[6]Skin irritant[4][7]
Ocular Irritation Moderate eye irritant in rabbitsMay cause irritation[6]Eye irritant[4][7]

Both MCHM and 4-methylcyclohexanol are identified as skin and eye irritants based on animal studies.[1][4][7] For cyclohexanemethanol, the data is less definitive, with safety data sheets indicating it "may cause irritation."[6] The more extensive studies on MCHM provide concentration-dependent effects, a level of detail not publicly available for its analogues.

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. The Local Lymph Node Assay (LLNA) is a common method to assess this endpoint.

Toxicological EndpointThis compound (MCHM)Cyclohexanemethanol4-Methylcyclohexanol
Skin Sensitization Not a sensitizer[8]No data availableNo data available

Studies conducted by the National Toxicology Program (NTP) concluded that distilled MCHM is not a skin sensitizer in mice.[8] However, it is noteworthy that the crude MCHM mixture was found to be a weak to moderate sensitizer, suggesting that other components in the mixture are responsible for this effect.[8] There is a critical lack of skin sensitization data for both cyclohexanemethanol and 4-methylcyclohexanol, preventing a comparative assessment.

Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. The bacterial reverse mutation assay (Ames test) is a widely used initial screening test.

Toxicological EndpointThis compound (MCHM)Cyclohexanemethanol4-Methylcyclohexanol
Genotoxicity (Ames Test) Negative[3]No data availableNo data available

MCHM has been shown to be non-mutagenic in the Ames test.[3] Unfortunately, publicly available genotoxicity data for cyclohexanemethanol and 4-methylcyclohexanol are lacking. This represents a significant knowledge gap in their toxicological profiles.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Toxicological EndpointThis compound (MCHM)Cyclohexanemethanol4-Methylcyclohexanol
Reproductive/Developmental Toxicity Developmental toxicity observed in rats at high doses (reduced fetal weight, skeletal malformations)[1]No data availableNo data available

Guideline-compliant prenatal developmental toxicity studies in rats have shown that MCHM can cause adverse developmental effects at high doses, including reduced fetal body weight and skeletal malformations.[1] No comparable reproductive or developmental toxicity data are available for cyclohexanemethanol or 4-methylcyclohexanol, highlighting another critical area for future research.

Experimental Protocols

To ensure the generation of reliable and comparable toxicological data, standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) should be followed. Below are detailed, step-by-step methodologies for key toxicological assays, based on these guidelines and informed by the studies conducted on MCHM.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.

dot

cluster_0 Phase 1: Initial Dosing cluster_1 Phase 2: Dose Adjustment cluster_2 Phase 3: Final Observation & Classification start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 obs1 Observe for 48 hours (Mortality/Moribundity) dose1->obs1 outcome1 Decision Point obs1->outcome1 dose_up Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) outcome1->dose_up < 2/3 Deaths dose_down Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) outcome1->dose_down ≥ 2/3 Deaths stop Stop Test outcome1->stop No Deaths at Starting Dose or All Deaths at Lower Dose obs2 Observe for 14 Days (Clinical Signs, Body Weight) dose_up->obs2 dose_down->obs2 necropsy Gross Necropsy obs2->necropsy classify Classify Substance based on Mortality Pattern necropsy->classify cluster_0 Preparation cluster_1 Application & Exposure cluster_2 Observation & Scoring animal_prep Prepare Test Area on Rabbit (Clip Fur) patch_prep Apply 0.5 mL of Test Substance to Gauze Patch animal_prep->patch_prep apply Apply Patch to Skin patch_prep->apply secure Secure with Semi-Occlusive Dressing apply->secure exposure 4-Hour Exposure Period secure->exposure remove Remove Patch and Clean Test Site score1 Score Skin Reactions at 1, 24, 48, and 72 hours remove->score1 score2 Continue Observations up to 14 days if reactions persist score1->score2 classify Classify Irritation Potential (Draize Scale) score2->classify

Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

  • Application: Apply 0.5 mL of the undiluted test substance to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and a semi-occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and patch and gently clean the test site to remove any residual test substance.

  • Observation and Scoring: Examine the test site for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Score the reactions according to the Draize scale.

  • Data Analysis: Calculate the Primary Irritation Index (PII) to classify the substance's irritation potential.

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method to screen for the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

dot

cluster_0 Dosing Phase cluster_1 Proliferation Measurement cluster_2 Data Analysis dose Daily Topical Application to Dorsal Surface of Mouse Ear (Days 1, 2, 3) inject Intravenous Injection of 3H-methyl thymidine (Day 6) groups Test Substance Groups (Multiple Concentrations) Vehicle Control Group Positive Control Group groups->dose euthanize Euthanize Mice after 5 hours inject->euthanize excise Excise and Pool Auricular Lymph Nodes euthanize->excise process Prepare Single-Cell Suspension and Measure Radioactivity excise->process calculate Calculate Stimulation Index (SI) process->calculate classify Classify as Sensitizer if SI ≥ 3 calculate->classify

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Methodology:

  • Animal Selection: Use female mice of a recommended strain (e.g., CBA/Ca or BALB/c).

  • Dose Formulation: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil, 4:1). Include a vehicle control and a positive control group.

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsal surface of each ear.

  • Lymphocyte Proliferation Measurement: On day 6, inject all mice intravenously with 3H-methyl thymidine. After 5 hours, euthanize the mice.

  • Node Excision and Processing: Excise the draining auricular lymph nodes from each mouse, pool them per group, and prepare a single-cell suspension.

  • Radioactivity Measurement: Measure the incorporation of 3H-methyl thymidine by liquid scintillation counting.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.

Conclusion and Future Directions

This comparative guide highlights the current state of toxicological knowledge for this compound and its analogues, cyclohexanemethanol and 4-methylcyclohexanol. The extensive research on MCHM, spurred by the Elk River spill, provides a solid foundation for understanding its toxicological profile. It is characterized by moderate acute oral toxicity, skin and eye irritation, a lack of skin sensitization potential, no evidence of genotoxicity in the Ames test, and developmental toxicity at high doses.

In contrast, the toxicological databases for cyclohexanemethanol and 4-methylcyclohexanol are notably incomplete. While they are generally considered to be skin and eye irritants with some level of acute toxicity, there is a significant lack of data for crucial endpoints such as skin sensitization, genotoxicity, and reproductive/developmental toxicity.

For researchers and drug development professionals, this analysis underscores several key points:

  • The Importance of Comprehensive Testing: The MCHM case study demonstrates the value of thorough, guideline-compliant toxicological evaluation.

  • Data Gaps as Research Opportunities: The lack of data for cyclohexanemethanol and 4-methylcyclohexanol presents clear opportunities for future research to build a more complete understanding of the toxicology of this class of alicyclic alcohols.

Moving forward, it is recommended that future research efforts prioritize filling the identified data gaps for the MCHM analogues. This will not only enhance the safety assessment of these specific chemicals but also contribute to a more robust understanding of the structure-activity relationships within this chemical class, ultimately supporting the development of safer chemicals and products.

References

  • Thermo Fisher Scientific. (2025). 2-Methylcyclohexanol, cis + trans Safety Data Sheet. Retrieved from [Link]

  • Daikin Chemicals. (n.d.). Acute dermal irritation in the rabbit. Retrieved from [Link]

  • National Toxicology Program. (2020). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies): DART Report 02. Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanol. Retrieved from [Link]

  • National Toxicology Program. (2020). NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice. Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (1998). Eye Irritation: Reference Chemicals Data Bank (Second Edition). Technical Report No. 48. Brussels, Belgium.
  • Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. Paris, France: OECD Publishing.
  • Regulations.gov. (n.d.). Final Report. Retrieved from [Link]

  • Pittinger, C. A., et al. (2015). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite. Critical Reviews in Toxicology, 45(sup2), 1-55.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for (4-Methylcyclohexyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Performance Comparison for Researchers, Scientists, and Drug Development Professionals

(4-Methylcyclohexyl)methanol (MCHM) is a significant alicyclic primary alcohol utilized as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its production primarily relies on the catalytic hydrogenation of precursors such as 4-methylcyclohexanecarboxaldehyde or through a two-step hydrogenation of p-tolualdehyde. The choice of catalyst for this transformation is paramount, directly influencing the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comprehensive comparison of different catalysts employed in the synthesis of this compound, offering insights into their performance based on available experimental data to aid researchers in making informed decisions for their specific applications.

Synthetic Pathways to this compound

The synthesis of this compound can be approached via two principal catalytic hydrogenation routes, each with its own set of advantages and challenges. The selection of a particular pathway often dictates the most suitable catalyst.

cluster_0 Route 1: Direct Hydrogenation cluster_1 Route 2: Two-Step Hydrogenation 4-Methylcyclohexanecarboxaldehyde 4-Methylcyclohexanecarboxaldehyde MCHM1 This compound 4-Methylcyclohexanecarboxaldehyde->MCHM1 Hydrogenation (e.g., Raney Ni, Cu-based) p-Tolualdehyde p-Tolualdehyde p-Methylbenzyl_alcohol p-Methylbenzyl alcohol p-Tolualdehyde->p-Methylbenzyl_alcohol Aldehyde Hydrogenation MCHM2 This compound p-Methylbenzyl_alcohol->MCHM2 Aromatic Ring Hydrogenation (e.g., Ru/C, Rh/Al2O3)

Caption: Synthetic routes to this compound.

Performance Comparison of Key Catalysts

The selection of a catalyst is a critical step that influences yield, selectivity, and reaction conditions. Below is a comparative analysis of commonly employed catalysts for the synthesis of this compound.

Catalyst SystemPrecursorTemperature (°C)Pressure (atm)SolventConversion (%)Selectivity (%)Yield (%)Reference
Raney Nickel 4-Methylcyclohexanecarboxaldehyde100 - 15050 - 100Methanol / Isopropanol>95>95High[1]
Copper Chromite 4-Methylcyclohexanecarboxaldehyde150 - 200100 - 150Dioxane / TolueneHighHighHigh[2]
5% Ru/C 4-Isopropylbenzaldehyde*1301001,2-DimethoxyethaneHighHigh>90[3]
5% Rh/Al₂O₃ Aromatic Ketones**25 - 501Ethanol>99>99 (to alcohol)High[4]

*Data for a close analog, 4-isopropylcyclohexylmethanol, is presented due to the lack of specific data for the target molecule. The reaction conditions and performance are expected to be similar. **Data for the hydrogenation of the aromatic ring in a ketone analog is presented to demonstrate the catalyst's efficacy for this transformation.

In-Depth Catalyst Analysis

Raney Nickel: The Workhorse for Aldehyde Hydrogenation

Raney Nickel is a versatile and cost-effective catalyst widely employed for the hydrogenation of various functional groups, including aldehydes.[1] Its high surface area and activated nickel sites contribute to its high catalytic activity.

Causality Behind Experimental Choices:

  • Temperature and Pressure: The hydrogenation of aldehydes over Raney Nickel is typically carried out at elevated temperatures (100-150 °C) and pressures (50-100 atm) to ensure a reasonable reaction rate and complete conversion.

  • Solvent: Protic solvents like methanol or isopropanol are often used as they can help in the dissolution of the reactants and in the stabilization of intermediates.

Self-Validating Protocol:

A typical experimental setup would involve charging a high-pressure autoclave with the 4-methylcyclohexanecarboxaldehyde, the solvent, and the Raney Nickel catalyst (typically 5-10 wt% of the substrate). The reactor is then sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration. Progress can be monitored by techniques like Gas Chromatography (GC) to confirm the disappearance of the starting material and the formation of the product.

Copper Chromite: High Selectivity for Aldehyde Reduction

Copper chromite catalysts are well-regarded for their high selectivity in the hydrogenation of esters and aldehydes to their corresponding alcohols, with minimal side reactions like hydrogenolysis.[2]

Causality Behind Experimental Choices:

  • Higher Temperature and Pressure: Compared to Raney Nickel, copper chromite catalysts often require more forcing conditions (150-200 °C and 100-150 atm) to achieve high activity.

  • Aprotic Solvents: Aprotic solvents like dioxane or toluene are often preferred to minimize potential side reactions that might be promoted by protic solvents at higher temperatures.

Self-Validating Protocol:

The experimental procedure is similar to that for Raney Nickel, involving a high-pressure autoclave. The catalyst loading is typically in the range of 2-5 wt%. Post-reaction, the catalyst can be filtered off, and the product isolated by distillation. The purity and structure of the final product should be confirmed by GC and spectroscopic methods like NMR and IR.

Noble Metal Catalysts (Ruthenium and Rhodium): High Activity and Specificity

Noble metal catalysts, such as Ruthenium on carbon (Ru/C) and Rhodium on alumina (Rh/Al₂O₃), offer high activity and can be tailored for specific transformations. Ruthenium catalysts are particularly effective for the hydrogenation of aromatic rings, making them suitable for the two-step synthesis route.[3] Rhodium catalysts also exhibit high activity for aromatic ring saturation.[4]

Causality Behind Experimental Choices:

  • Ruthenium for Ring Hydrogenation: For the conversion of p-methylbenzyl alcohol to this compound, a Ru/C catalyst is a prime candidate. The conditions of moderate temperature (around 130 °C) and high pressure (100 atm) are typical for achieving complete saturation of the aromatic ring.

  • Rhodium for Mild Conditions: Rhodium catalysts can be highly active even under milder conditions for certain hydrogenations. For the hydrogenation of aromatic rings, Rh/Al₂O₃ can be effective at lower temperatures compared to other catalysts.[4]

Self-Validating Protocol:

For the two-step synthesis, the first step would involve the selective hydrogenation of the aldehyde group of p-tolualdehyde. This can be achieved using a variety of catalysts, including supported palladium catalysts, under mild conditions to avoid premature ring hydrogenation. After isolation of the p-methylbenzyl alcohol, the second step of aromatic ring hydrogenation would be carried out in a high-pressure reactor with a catalyst like 5% Ru/C or 5% Rh/Al₂O₃. The final product's isomeric ratio (cis/trans) would be an important parameter to analyze, typically by GC.

Experimental Workflow

The general workflow for the catalytic hydrogenation to synthesize this compound is depicted below.

Start Start Reactor_Setup Reactor Setup: - Autoclave - Substrate - Solvent - Catalyst Start->Reactor_Setup Reaction Reaction: - Purge with N2 - Pressurize with H2 - Heat and Stir Reactor_Setup->Reaction Monitoring Reaction Monitoring: - GC/TLC Reaction->Monitoring Monitoring->Reaction Continue until completion Workup Work-up: - Cool and Depressurize - Filter Catalyst Monitoring->Workup Purification Purification: - Distillation Workup->Purification Analysis Product Analysis: - GC, NMR, IR Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion and Catalyst Recommendation

The choice of catalyst for the synthesis of this compound is highly dependent on the chosen synthetic route, desired reaction conditions, and economic considerations.

  • For the direct hydrogenation of 4-methylcyclohexanecarboxaldehyde, Raney Nickel offers a balance of high activity and cost-effectiveness, making it a suitable choice for large-scale production.

  • Copper Chromite , while requiring more stringent conditions, provides excellent selectivity and is a good alternative, especially when minimizing byproducts is critical.

  • For the two-step synthesis from p-tolualdehyde, a noble metal catalyst is indispensable for the aromatic ring hydrogenation step. Ruthenium on carbon (Ru/C) is a well-documented and effective catalyst for this transformation. Rhodium on alumina (Rh/Al₂O₃) also presents a highly active alternative.

Researchers and process chemists should carefully evaluate these options based on their specific needs, considering factors such as catalyst cost, availability, reusability, and the desired isomeric composition of the final product. The provided data and protocols serve as a foundation for further process development and optimization.

References

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A Comparative Guide to Cross-Reactivity of (4-Methylcyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cross-reactivity profiles of (4-Methylcyclohexyl)methanol (4-MCHM) and its key derivatives. Designed for researchers, toxicologists, and drug development professionals, this document delves into the underlying metabolic pathways, compares analytical and biological testing methodologies, and presents supporting experimental data to facilitate informed decision-making in research and safety assessments.

Introduction: The Need for Cross-Reactivity Assessment

This compound, or 4-MCHM, is an alicyclic primary alcohol used primarily as a flotation agent in coal processing.[1][2] Commercial 4-MCHM is a mixture of cis- and trans-isomers, along with other related compounds.[2][3] Public and scientific interest in 4-MCHM surged following the 2014 Elk River chemical spill, which highlighted a significant gap in the toxicological data for this compound and its environmental breakdown products.[4]

Understanding the cross-reactivity of 4-MCHM derivatives is critical for several reasons:

  • Toxicological Assessment: Metabolism can transform the parent compound into derivatives with different toxicity profiles. Studies suggest that 4-MCHM metabolites may be more toxic than the parent compound, inducing effects like oxidative stress and DNA damage.[4][5]

  • Accurate Bio-monitoring: Immunoassays and other detection methods developed for the parent compound may exhibit cross-reactivity with metabolites, leading to an over- or underestimation of exposure.

  • Environmental Fate: The various isomers and metabolites show different environmental behaviors, such as sorption to sediment and biodegradability, complicating exposure modeling.[6]

This guide will focus on the principal derivatives of 4-MCHM: its cis- and trans-isomers and its primary metabolite, 4-methylcyclohexanecarboxylic acid (MCHCA).

Metabolic Activation: The Source of Derivatives

The biological activity and cross-reactivity of 4-MCHM are intrinsically linked to its metabolism. As an alicyclic primary alcohol, 4-MCHM is expected to be metabolized in the liver primarily through oxidation.[2][5] This process converts the hydroxymethyl group into a carboxylic acid, yielding 4-methylcyclohexanecarboxylic acid (MCHCA).[2][5]

This metabolic conversion is significant because the resulting carboxylic acid (a naphthenic acid) belongs to a class of compounds known for potential hepatotoxicity and other chronic effects.[2][5] Furthermore, in vitro studies have shown that 4-MCHM metabolites generated using liver extracts (S9 fraction) are more potent inducers of oxidative stress and DNA damage pathways than the parent 4-MCHM.[4][5] This underscores the necessity of evaluating the parent compound and its metabolites in any toxicological or cross-reactivity study.

Metabolism MCHM 4-MCHM (cis- and trans-isomers) Metabolites Metabolites (e.g., Aldehyde intermediate) MCHM->Metabolites Oxidation (Liver) MCHCA 4-Methylcyclohexanecarboxylic Acid (MCHCA) Metabolites->MCHCA Further Oxidation

Caption: Metabolic oxidation of 4-MCHM to its primary metabolite, MCHCA.

Comparative Methodologies for Assessing Cross-Reactivity

Evaluating the cross-reactivity of 4-MCHM derivatives requires a multi-pronged approach, combining highly specific chemical analysis with functional biological assays. This section compares three fundamental methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), competitive ELISA (Enzyme-Linked Immunosorbent Assay), and in vitro cytotoxicity assays.

Specificity and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for accurately identifying and quantifying specific chemical entities within a mixture. It offers unparalleled specificity, allowing for the clear separation and measurement of cis- and trans-4-MCHM isomers and their metabolites.[3]

Expertise & Causality: The strength of GC-MS lies in its two-dimensional separation. The gas chromatograph separates compounds based on their boiling points and affinity for the column's stationary phase, while the mass spectrometer fragments the eluted molecules into a unique mass spectrum, or fingerprint. This dual-verification system virtually eliminates cross-reactivity at the detection level, making it the ideal method for validating the results from other, less specific assays. For instance, a solid-phase microextraction (SPME) pre-concentration step can be optimized to enhance the detection of both the parent alcohol and its more polar carboxylic acid metabolite.[6][7]

Protocol: SPME-GC-MS Quantification of 4-MCHM Isomers and MCHCA

  • Sample Preparation: Acidify aqueous samples (e.g., water samples, urine hydrolysates) to pH 4 with HCl to ensure MCHCA is in its protonated, less polar form, which improves extraction efficiency.[7]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated 4-MCHM) for accurate quantification.

  • SPME: Place the sample in a sealed vial. Expose a Carboxen/PDMS SPME fiber to the sample headspace at 65°C for 30 minutes with agitation.[7] This allows volatile and semi-volatile analytes to adsorb onto the fiber.

  • Desorption & Injection: Retract the fiber and immediately insert it into the heated inlet of the GC-MS. The high temperature desorbs the analytes onto the analytical column.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that ramps from ~40°C to ~250°C to separate the analytes based on their volatility and polarity.

  • MS Detection: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring for characteristic ions of each analyte and the internal standard to maximize sensitivity and specificity.

  • Data Analysis: Quantify each analyte by comparing its peak area to that of the internal standard against a calibration curve.

Comparative Performance Data (GC-MS)

AnalyteTypical Retention Time (min)Limit of Detection (LOD)Key Benefit
cis-4-MCHM~10.2~5-10 µg/L[6]Excellent isomer separation
trans-4-MCHM~10.5~5-10 µg/L[6]High specificity
MCHCA~12.1~10-20 µg/L[7]Direct metabolite quantification
Immunological Cross-Reactivity: Competitive ELISA

Competitive ELISA is a high-throughput immunoassay used to detect small molecules (haptens) like 4-MCHM. It relies on the specific binding of an antibody to its target. Cross-reactivity occurs when the antibody binds to structurally similar molecules, which is a critical parameter to define when developing a new assay.

Expertise & Causality: To develop an antibody against 4-MCHM, the small molecule must first be conjugated to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.[8] The choice of conjugation chemistry is critical; typically, the hydroxyl group of 4-MCHM is derivatized to introduce a reactive handle (e.g., a carboxylic acid or amine) for coupling to the protein.[9][10] The resulting antibody's specificity is dictated by the epitope it recognizes. If the antibody primarily recognizes the cyclohexane backbone, it will likely cross-react with metabolites where the functional group has been altered.

Protocol: Competitive ELISA for 4-MCHM Cross-Reactivity

ELISA cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection Coating Coat microplate with 4-MCHM-BSA conjugate Competition Add anti-4-MCHM antibody + sample/standard Detection Add HRP-conjugated secondary antibody Substrate Add TMB substrate Detection->Substrate Measure Measure absorbance at 450 nm Substrate->Measure

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Plate Coating: Coat a 96-well microplate with a 4-MCHM-Bovine Serum Albumin (BSA) conjugate and incubate overnight. The BSA conjugate acts as the immobilized antigen.

  • Blocking: Wash the plate and block non-specific binding sites with a solution like 1% BSA in PBS. This prevents antibodies from sticking to the plastic surface.

  • Competitive Reaction: In a separate plate, pre-incubate a fixed concentration of a specific anti-4-MCHM antibody with varying concentrations of the standard (trans-4-MCHM) or the potential cross-reactants (cis-4-MCHM, MCHCA).

  • Transfer & Incubate: Transfer the antibody-analyte mixtures to the coated plate. Free antibodies (not bound to analyte in the sample) will bind to the immobilized 4-MCHM-BSA. The more analyte in the sample, the fewer antibodies are available to bind to the plate, resulting in a weaker signal.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). This secondary antibody binds to the primary anti-4-MCHM antibody captured on the plate.

  • Signal Generation: Wash again and add a chromogenic substrate (e.g., TMB). The HRP enzyme converts the substrate into a colored product. Stop the reaction with acid.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the IC50 (concentration of analyte that causes 50% inhibition of signal) for each compound. Cross-reactivity is calculated as: %CR = (IC50 of 4-MCHM / IC50 of Derivative) x 100

Hypothetical Cross-Reactivity Data (ELISA)

CompoundIC50 (ng/mL)Cross-Reactivity (%)Interpretation
trans-4-MCHM10100%Reference Compound
cis-4-MCHM2540%Moderate cross-reactivity
MCHCA5002%Low cross-reactivity
Cyclohexanol>10,000<0.1%Negligible cross-reactivity
Biological Cross-Reactivity: In Vitro Cytotoxicity Assays

This approach assesses the "cross-reactivity" of derivatives from a functional, biological perspective. Instead of measuring binding, it compares the concentrations at which the compounds elicit a toxic response in cultured cells.[11][12] Standard assays measure endpoints like cell membrane integrity (LDH release) or metabolic activity (MTT or MTS reduction).[13]

Expertise & Causality: Comparing the cytotoxicity of 4-MCHM and MCHCA provides direct insight into whether the metabolic conversion increases the compound's hazard potential.[5] Human cell lines, such as A549 lung carcinoma or HepG2 liver carcinoma cells, are often used to model potential target organ toxicity.[4] A key experimental control is the inclusion of a metabolic activation system (e.g., rat liver S9 fraction) to simulate what occurs in vivo.[14] This allows for the assessment of metabolites generated directly in the assay well.

Protocol: MTS Cytotoxicity Assay

  • Cell Seeding: Seed human A549 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Dosing: Prepare serial dilutions of cis-4-MCHM, trans-4-MCHM, and MCHCA in cell culture medium.

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 24-48 hours.

  • MTS Reagent: Add MTS reagent (which contains a tetrazolium salt) to each well.

  • Incubation: Incubate for 1-4 hours. Viable, metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the EC50 (concentration causing a 50% reduction in cell viability) for each compound.

Comparative Cytotoxicity Data

CompoundCell LineEC50 (µM)Relative Potency
trans-4-MCHMA549~15001x
cis-4-MCHMA549~18000.83x
MCHCAA549~8001.88x
4-MCHM + S9 FractionA549~750[5]~2x

Note: EC50 values are illustrative and based on trends reported in the literature suggesting metabolites are more toxic.[4][5]

Synthesis and Interpretation

The comparison of these methodologies reveals a comprehensive picture of the cross-reactivity of 4-MCHM derivatives.

  • GC-MS provides the benchmark for specificity, essential for forensic analysis or precise environmental quantification where isomers must be distinguished.[6]

  • Competitive ELISA offers a rapid, high-throughput screening tool. The data shows it can be highly specific for the parent alcohol over the carboxylic acid metabolite, but may show moderate cross-reactivity between the cis and trans isomers. This is a critical consideration for interpreting biomonitoring data.

  • In Vitro Cytotoxicity Assays demonstrate functional cross-reactivity. The finding that MCHCA and S9-activated 4-MCHM are more potent than the parent compound is a crucial piece of data for risk assessment, indicating that metabolism leads to a more hazardous substance.[4][5]

References

  • Lan, J., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology, 49(10), 6284-93. [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. ResearchGate. [Link]

  • Katsikantami, I., et al. (2017). Degradation of Crude 4-MCHM (4-Methylcyclohexanemethanol) in Sediments from Elk River, West Virginia. Environmental Science & Technology Letters, 4(10), 415-419. [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Wikipedia. [Link]

  • National Toxicology Program. (2018). NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice. National Institute of Environmental Health Sciences. [Link]

  • Reddit. (2014). 4-Methylcyclohexane methanol?. r/chemistry. [Link]

  • Carlsson, J., et al. (1978). Preparation of protein conjugates via intermolecular disulfide bond formation. Biochemical Journal, 173(3), 723-737. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US). [Link]

  • LCGC International. (2020). Exploring the Efficiency of Various Extraction Approaches for Determination of Crude MCHM Constituents in Environmental Samples. LCGC International. [Link]

  • Helmholtz Centre for Environmental Research (UFZ). (n.d.). In vitro assays for the risk assessment of chemicals. UFZ. [Link]

  • JoVE. (2022). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. YouTube. [Link]

  • Anderson, B. E., et al. (2017). Evaluation of 4-methylcyclohexanemethanol (MCHM) in a combined irritancy and Local Lymph Node Assay (LLNA) in mice. Journal of Immunotoxicology, 14(1), 81-88. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Lele, B. S., et al. (2000). Synthesis of uniform protein-polymer conjugates. Bioconjugate Chemistry, 11(2), 137-143. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River. [Link]

Sources

Comparative analysis of GC-MS and HPLC for (4-Methylcyclohexyl)methanol isomer analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of isomeric compounds is a critical aspect of product safety, efficacy, and quality control. (4-Methylcyclohexyl)methanol (MCHM), a compound that gained significant attention following a chemical spill, exists as cis and trans isomers with distinct physical and toxicological properties. This guide provides a comprehensive comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the challenging task of MCHM isomer separation and quantification. This document is designed to move beyond a simple listing of methods, offering in-depth technical insights and evidence-based recommendations to guide your analytical strategy.

The Imperative of Isomer-Specific MCHM Analysis

This compound is an alicyclic primary alcohol with a chiral center, leading to the existence of geometric isomers.[1] The spatial arrangement of the methyl and hydroxymethyl groups relative to the cyclohexane ring results in distinct cis and trans configurations. These isomers exhibit different physicochemical properties, such as aqueous solubility and octanol-water partition coefficients (Kow), which in turn can influence their environmental fate, transport, and biological interactions. Therefore, analytical methods that can reliably separate and quantify individual MCHM isomers are essential for accurate risk assessment, environmental monitoring, and toxicological studies.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[2][3] Given MCHM's boiling point of approximately 200°C, it is well-suited for GC-based separation. The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive compound identification based on mass-to-charge ratio, making it a powerful tool for isomer analysis.

Principle of GC-MS for MCHM Isomer Separation

In GC, a vaporized sample is transported through a capillary column by an inert carrier gas (the mobile phase). The separation of MCHM isomers is achieved based on their differential interactions with the stationary phase coated on the inside of the column. The isomers' volatility and polarity influence their retention times, allowing for their separation before they enter the mass spectrometer for detection and quantification.

Experimental Protocol: GC-MS Analysis of MCHM Isomers

A robust GC-MS method for the analysis of MCHM isomers can be established as follows. This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • For neat or concentrated samples, dilution in a suitable solvent such as dichloromethane or methanol is recommended.

  • For aqueous samples, a liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences. A heated purge-and-trap system is a highly effective technique for the analysis of MCHM in water, offering excellent sensitivity.[4][5]

2. Derivatization (Optional but Recommended): The hydroxyl group of MCHM can lead to peak tailing and potential interactions with active sites in the GC system. To mitigate this and improve chromatographic performance, derivatization to a less polar and more volatile silyl ether is recommended. A common and effective method is silylation.[6][7][8]

  • Silylation Protocol:

    • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless or split injection depending on concentration)
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Data Analysis:

  • Identification of cis- and trans-MCHM isomers is based on their retention times and mass spectra.

  • Quantification is typically performed using a multi-point calibration curve prepared from certified reference standards of the individual isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., environmental, biological) Extraction Extraction/Concentration (LLE/SPE) Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation Detection Detection (RID or DAD with derivatization) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

Sources

A Guide to the Comparative Toxicogenomics of Cis- and Trans-(4-Methylcyclohexyl)methanol Isomers: Unraveling Stereoisomer-Specific Biological Impacts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2014 chemical spill of crude 4-methylcyclohexyl)methanol (MCHM) into the Elk River, West Virginia, highlighted a significant gap in our understanding of this industrial chemical's toxicology.[1] MCHM is not a single entity but primarily a mixture of two stereoisomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol. While toxicological studies have historically focused on the crude mixture, emerging evidence suggests that stereoisomerism can play a pivotal role in determining a compound's biological activity, bioavailability, and toxicity.[2] This guide provides a comprehensive overview of the known toxicological landscape of MCHM and delineates the critical physicochemical differences between its cis and trans isomers. Recognizing the scarcity of direct comparative toxicogenomic data, we present a validated, step-by-step experimental workflow designed for researchers to rigorously investigate and compare the isomer-specific molecular toxicities, thereby enabling a more precise risk assessment.

Introduction: The Isomer Question in MCHM Toxicology

Following the Elk River incident, initial toxicological assessments treated MCHM as a single substance.[1] However, the crude mixture contains other compounds and, most importantly, consists of a mixture of cis and trans isomers of 4-MCHM.[3] These isomers possess the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, which can lead to profound differences in their physical properties and interactions with biological systems. For instance, the characteristic "licorice" odor of MCHM is attributed almost exclusively to the trans-isomer, which has an odor threshold approximately 2,000 times lower than the cis-isomer, demonstrating a clear difference in biological interaction at the olfactory level.[4] This raises a critical question: if the isomers interact so differently with olfactory receptors, is it not plausible, even likely, that they also exhibit differential toxicity at the molecular level? This guide is predicated on the necessity of moving beyond the toxicology of the mixture to the precision of isomer-specific toxicogenomics.

Physicochemical and Pharmacokinetic Divergence of MCHM Isomers

The foundation of differential toxicology often lies in the distinct physicochemical properties of isomers, which dictate their environmental fate, bioavailability, and ability to interact with cellular components. The cis and trans forms of MCHM exhibit key differences that are critical to consider before any toxicological evaluation.

For example, studies have shown that trans-4-MCHM is more readily sorbed to activated carbon than its cis counterpart.[5] Computational models predict that the trans-isomer binds more strongly to amorphous carbon surfaces, which has implications for environmental remediation and persistence.[4][6][7] Furthermore, the cis isomer is more water-soluble, while the trans isomer has a higher octanol-water partition coefficient (Kow), suggesting differences in environmental mobility and potential for bioaccumulation.[5]

Propertycis-4-MCHMtrans-4-MCHMSignificance for Toxicology
Log K_OW_ 2.35 ± 0.0052.46 ± 0.0002Higher lipophilicity of the trans isomer may lead to greater membrane interaction and bioaccumulation.[5]
Aqueous Solubility More solubleLess solubleHigher water solubility of the cis isomer may affect its distribution in aqueous biological compartments.[5]
Sorption to Carbon Lower affinityHigher affinityDifferential environmental fate and exposure potential.[5]
Odor Threshold (Air) 120 ppb-v0.060 ppb-vDemonstrates a profound difference in interaction with specific biological receptors.[4]

These differences are not trivial; they underpin the potential for distinct pharmacokinetic profiles. An isomer with higher lipophilicity may more readily cross cell membranes, leading to higher intracellular concentrations and greater potential for interacting with internal targets. Therefore, any observed toxicity of the MCHM mixture could be driven disproportionately by one isomer.

The Known Toxicological Landscape of MCHM Mixtures

Studies on crude or pure MCHM mixtures have provided a foundational understanding of its general toxicity, pointing to several key mechanisms of action. These findings serve as a crucial starting point for designing isomer-specific investigations.

  • Oxidative Stress: Exposure to MCHM has been shown to increase levels of Reactive Oxygen Species (ROS).[8] In human cell lines and Xenopus embryos, MCHM-induced toxicity could be partially rescued by the addition of antioxidants.[8]

  • Protein and Chemical Stress: Gene set enrichment analysis in yeast models revealed that MCHM exposure leads to the significant enrichment of pathways related to chemical and protein stress, including the unfolded protein response.[3] This suggests that MCHM may disrupt protein folding and cellular homeostasis.[3][9]

  • Developmental Toxicity: Studies in zebrafish embryos exposed to crude MCHM and the tank mixture from the spill revealed significant developmental effects, including increased mortality, decreased hatching rates, morphological alterations, and impaired locomotion, even at low concentrations.[1] The National Toxicology Program (NTP) has also classified 4-MCHM as a potential developmental toxicant.[10]

  • Hydrotropic Action: MCHM is known to act as a hydrotrope, a molecule that can enhance the solubility of hydrophobic substances. This property means it can alter protein structures and change the intracellular concentrations of various ions, including calcium.[8] This non-specific mechanism could underlie its wide range of observed biological effects.[8]

While valuable, these studies on mixtures cannot resolve the contributions of the individual cis and trans isomers to these outcomes.

A Validated Experimental Workflow for Comparative Toxicogenomics

To address the critical knowledge gap in MCHM toxicology, we propose the following rigorous, multi-step workflow. This protocol is designed as a self-validating system, with built-in controls and logical progressions to ensure the generation of robust and interpretable data.

Step 1: Isomer Separation and Purity Verification

The prerequisite for any comparative study is the isolation of pure cis and trans isomers.

  • Protocol:

    • Procurement: Obtain a certified MCHM mixture standard.

    • Preparative Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18 or normal-phase silica) to separate the isomers.[11][12] The choice of mobile phase (e.g., acetonitrile/water for RP-HPLC or hexane/isopropanol for NP-HPLC) must be optimized to achieve baseline separation.

    • Fraction Collection: Collect the eluting fractions corresponding to the individual isomer peaks.

    • Purity Analysis: The purity of the collected cis and trans fractions must be rigorously assessed using an orthogonal analytical method. Gas Chromatography/Mass Spectrometry (GC/MS) is the gold standard for this verification, providing both retention time confirmation and mass spectral identity.[13][14] Purity should exceed 99% for use in toxicogenomic experiments.

    • Quantification: Accurately determine the concentration of the purified isomer stocks using a calibrated GC/MS method.

  • Causality: Without analytically verified pure isomers, any observed differences in biological response could be attributed to residual contamination from the other isomer or impurities from the separation process, rendering the results inconclusive.

Step 2: In Vitro Model Selection and Dose-Range Finding
  • Protocol:

    • Cell Line Selection: Choose a panel of human cell lines relevant to MCHM exposure and toxicity. Based on existing data, this should include:

      • HepG2 (Liver Hepatocellular Carcinoma): To model hepatic metabolism and toxicity.

      • A549 (Lung Carcinoma): Relevant for inhalation exposure and shown to be responsive to MCHM metabolites.[3][9]

      • HEK293 (Human Embryonic Kidney): To investigate potential nephrotoxicity and developmental effects.[8]

    • Dose-Response Assays: For each cell line and each pure isomer, perform cytotoxicity assays (e.g., MTT for metabolic activity, LDH for membrane integrity) over a broad concentration range (e.g., 1 µM to 1000 µM).

    • Concentration Selection: From the dose-response curves, determine the IC20 and IC50 values. For subsequent 'omics experiments, select three non-lethal concentrations (e.g., IC0, IC10, and IC25) to ensure that observed transcriptomic changes are due to specific cellular responses rather than general cytotoxicity and cell death pathways.

  • Causality: Dose-range finding is essential to identify sublethal concentrations that perturb cellular pathways without causing widespread cell death, which would otherwise confound the interpretation of gene expression data.

Step 3: Comparative Transcriptomic Analysis (RNA-Seq)

This step forms the core of the toxicogenomic comparison.

  • Protocol:

    • Cell Exposure: Culture the selected cell lines and expose them to the predetermined concentrations of pure cis-MCHM, pure trans-MCHM, and a vehicle control (e.g., DMSO) for a relevant time period (e.g., 24 hours). Include a minimum of three biological replicates for each condition.

    • RNA Extraction: Lyse the cells and extract total RNA using a high-quality kit with DNase treatment to remove genomic DNA contamination. Verify RNA integrity using a Bioanalyzer or similar instrument (RIN > 8 is required).

    • Library Preparation: Prepare sequencing libraries from the extracted RNA (e.g., using poly-A selection for mRNA followed by fragmentation, reverse transcription, and adapter ligation).

    • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate at least 20 million reads per sample.

    • Data Analysis:

      • Quality Control: Use tools like FastQC to assess raw read quality.

      • Alignment: Align reads to the human reference genome (e.g., GRCh38) using an aligner like STAR.

      • Differential Gene Expression (DGE): Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in each isomer treatment group compared to the vehicle control, as well as directly comparing cis vs. trans treatments.

      • Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or use tools like DAVID or Metascape to identify the biological pathways and processes (e.g., NRF2-mediated oxidative stress response, unfolded protein response, apoptosis) that are significantly perturbed by each isomer.

The entire workflow can be visualized as follows:

G cluster_prep Phase 1: Preparation & QC cluster_invitro Phase 2: In Vitro Assays cluster_omics Phase 3: Toxicogenomics cluster_analysis Phase 4: Data Analysis & Interpretation MCHM Crude MCHM Mixture HPLC Preparative HPLC Separation MCHM->HPLC cis Pure cis-Isomer HPLC->cis trans Pure trans-Isomer HPLC->trans GCMS GC/MS Purity Check (>99%) cis->GCMS trans->GCMS Cells Select Cell Lines (HepG2, A549, HEK293) Dose Dose-Response Assays (MTT, LDH) Cells->Dose Sublethal Select Sublethal Doses (e.g., IC10, IC25) Dose->Sublethal Exposure Cell Exposure (cis, trans, Vehicle) Sublethal->Exposure RNA RNA Extraction & QC Exposure->RNA Seq RNA-Seq Library Prep & Sequencing RNA->Seq DGE Differential Gene Expression Analysis Seq->DGE Pathway Pathway & Enrichment Analysis DGE->Pathway Compare Comparative Analysis: cis vs. trans Pathway->Compare

Caption: Proposed experimental workflow for the comparative toxicogenomics of MCHM isomers.

Hypothesized Differential Pathways and Mechanisms

Based on the known physicochemical differences and general MCHM toxicity, we can hypothesize which pathways may be differentially affected by the cis and trans isomers.

  • Membrane Integrity and Lipid Metabolism: The higher lipophilicity (Log K_OW_) of the trans-isomer suggests it may partition into and disrupt cellular membranes more effectively than the cis-isomer.[5] This could lead to a stronger induction of genes related to membrane repair, cholesterol biosynthesis, and phospholipid metabolism in trans-isomer treated cells.

  • Xenobiotic Metabolism: Differential interaction with metabolic enzymes (e.g., Cytochrome P450s) is common among stereoisomers. The subtle structural differences between cis- and trans-MCHM could lead to different rates of metabolic activation or detoxification, resulting in distinct gene expression profiles for Phase I and Phase II metabolic enzymes.

  • Stress Response Pathways: While both isomers may induce oxidative and protein stress, the magnitude of these responses could differ.[3][8] The isomer that achieves a higher intracellular concentration or generates more toxic metabolites would likely be a more potent activator of the NRF2 (oxidative stress) and ATF4/XBP1 (unfolded protein response) pathways.

These hypotheses can be visualized in a conceptual pathway diagram:

G cluster_cell Cellular Environment cis cis-MCHM Membrane Cell Membrane cis->Membrane Lower Lipophilicity ER Endoplasmic Reticulum cis->ER Mito Mitochondria cis->Mito Metabolism Xenobiotic Metabolism (CYP450s) cis->Metabolism trans trans-MCHM trans->Membrane Higher Lipophilicity trans->ER trans->Mito trans->Metabolism Lipid Lipid Biosynthesis Membrane->Lipid Disruption UPR Unfolded Protein Response (ATF4, XBP1) ER->UPR Protein Misfolding OxStress Oxidative Stress Response (NRF2) Mito->OxStress ROS Generation Output Differential Gene Expression & Cellular Toxicity UPR->Output OxStress->Output Metabolism->Output Lipid->Output

Caption: Hypothesized differential cellular responses to cis- and trans-MCHM isomers.

Conclusion and Future Directions

The toxicology of (4-Methylcyclohexyl)methanol remains an area of active research, driven by its environmental significance. However, the critical aspect of stereoisomerism has been largely overlooked in toxicogenomic studies. The physicochemical differences between cis- and trans-MCHM are well-documented and provide a strong scientific rationale to suspect that they exhibit distinct toxicological profiles at the molecular level. Treating MCHM as a single entity for risk assessment is an oversimplification that may misrepresent its true hazard.

The experimental workflow detailed in this guide provides a clear and robust roadmap for researchers to dissect the isomer-specific toxicogenomics of MCHM. By generating high-resolution transcriptomic data for the pure isomers, the scientific community can identify isomer-specific biomarkers of exposure and effect, elucidate differential mechanisms of toxicity, and ultimately provide the data necessary for a more accurate and refined human health risk assessment. Such studies are not merely academic; they are essential for protecting public health in the event of future environmental exposures.

References

  • Butcher, J. T., et al. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PubMed Central. Available at: [Link]

  • Lan, B., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Health Perspectives. Available at: [Link]

  • Poulos, A. S., et al. (2017). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): Review of experimental data and results of predictive models for its constituents and a putative metabolite. ResearchGate. Available at: [Link]

  • National Toxicology Program. (n.d.). NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice. National Institute of Environmental Health Sciences. Available at: [Link]

  • Lan, B., et al. (2015). Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. ResearchGate. Available at: [Link]

  • Poulos, A. S., et al. (2017). Comparative analytical and toxicological assessment of methylcyclohexanemethanol (MCHM) mixtures associated with the Elk River chemical spill. Chemosphere. Available at: [Link]

  • Marshall, A. G., & Hettick, J. M. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. Molecules. Available at: [Link]

  • Marshall, A. G., & Hettick, J. M. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. NSF Public Access Repository. Available at: [Link]

  • Marshall, A. G., & Hettick, J. M. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. PubMed Central. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Available at: [Link]

  • Marshall, A. G., & Hettick, J. M. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. NSF Public Access Repository. Available at: [Link]

  • Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. ResearchGate. Available at: [Link]

  • Howell, C., & Martell, A. (1975). Separation and purification of cis and trans isomers. Google Patents.
  • Gawad, E. A. (2023). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. Available at: [Link]

  • Byrdwell, W. C. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PubMed Central. Available at: [Link]

  • Gonzalez, R. I., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Michigan State University. Available at: [Link]

  • Sharma, R. P., & Edwards, I. R. (1983). Differential toxicity of cis and trans isomers of dichlorodiammineplatinum. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating a Chiral HPLC Method for Enantiomeric Excess of (4-Methylcyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) of (4-Methylcyclohexyl)methanol and its derivatives. In the pharmaceutical landscape, the stereochemistry of a molecule is paramount; a subtle change in the 3D arrangement of atoms can mean the difference between a potent therapeutic and an inert or even toxic compound. Therefore, a robust, reliable, and validated analytical method to quantify enantiomeric purity is not just a regulatory requirement but a cornerstone of drug safety and efficacy.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation steps. Instead, we will delve into the causality behind our experimental choices, comparing two distinct chiral stationary phase (CSP) strategies to build a self-validating system from the ground up. Our entire process will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific integrity.[1][2][3]

Part 1: The Foundational Strategy - Chiral Stationary Phase (CSP) Selection

The analyte in focus, this compound, presents a specific analytical challenge: it lacks a strong UV chromophore. This immediately pushes us to consider detectors other than standard UV-Vis, such as a Refractive Index Detector (RID) or, more practically for trace-level impurity analysis, derivatization with a UV-active agent. For this guide, we will proceed with the assumption that a suitable derivatizing agent (e.g., a benzoyl or naphthoyl group) has been attached to the hydroxyl moiety, rendering the enantiomers detectable at low wavelengths.

The choice of the chiral stationary phase is the most critical decision in direct enantiomeric separation by HPLC.[4] The interaction between the analyte and the CSP dictates the success of the separation. Given the structure of our derivatized analyte—a bulky, aliphatic ring with a polar, hydrogen-bonding capable functional group—we will compare two powerful and mechanistically different CSPs:

  • Polysaccharide-Based CSP (Immobilized Amylose): Columns like Chiralpak® IA are workhorses in the industry.[5][6] The chiral selector, an amylose derivative immobilized on a silica support, forms transient diastereomeric complexes with the analyte. The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. This CSP is highly versatile and compatible with a wide range of mobile phases.

  • Cyclodextrin-Based CSP (Hydroxypropyl-β-Cyclodextrin): Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "basket" structure.[7][8] The interior of this basket is relatively hydrophobic, while the exterior is hydrophilic. The primary separation mechanism involves the inclusion of a part of the analyte molecule (likely the cyclohexyl or the derivatized aromatic ring) into the chiral cavity.[9] Chiral recognition is achieved through differential fitting and secondary interactions (like hydrogen bonding) at the rim of the cyclodextrin cone.

Our objective is to develop and validate a method on both columns to objectively determine the superior alternative for this specific application.

Part 2: The Validation Protocol - A Self-Validating System Guided by ICH Q2(R2)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10] We will follow the ICH Q2(R2) framework, which provides a comprehensive set of validation parameters.[11][12]

Below is the workflow we will follow for a comprehensive validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Finalization Dev Initial Method Development (CSP & Mobile Phase Screening) Opt Method Optimization (Resolution > 2.0) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report & Final Method Rob->Report

Caption: A typical workflow for HPLC method validation.

Specificity

Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[13] For a chiral method, this primarily means demonstrating baseline resolution between the two enantiomers and ensuring no interference from placebo or related substances.

Experimental Protocol:

  • Prepare a solution of the racemic (50:50 mixture) derivatized this compound.

  • Prepare a sample containing only the desired (major) enantiomer.

  • Prepare a sample spiked with the undesired (minor) enantiomer at the quantitation limit (e.g., 0.1% of the major enantiomer concentration).

  • Prepare a placebo sample (all formulation components except the active pharmaceutical ingredient).

  • Inject all samples and analyze the chromatograms. The peak for the undesired enantiomer should be well-resolved from the main peak (Resolution (Rs) > 2.0) and there should be no interfering peaks at the retention times of the enantiomers in the placebo chromatogram.

Comparative Data:

ParameterPolysaccharide-Based CSPCyclodextrin-Based CSPAcceptance Criteria
Resolution (Rs) between enantiomers2.82.2Rs > 2.0
Placebo InterferenceNo peak at analyte retention timesNo peak at analyte retention timesNo interference
Linearity & Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurately quantifying the amount of the undesired enantiomer. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.[12]

Experimental Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Perform serial dilutions to create at least five concentration levels, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Prepare each concentration level in triplicate.

  • Inject and record the peak area for each.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

Comparative Data:

ParameterPolysaccharide-Based CSPCyclodextrin-Based CSPAcceptance Criteria
Range (% of major enantiomer)0.05% - 0.20%0.05% - 0.20%Covers specification limit
Correlation Coefficient (r²)0.99950.9991r² ≥ 0.999
Y-intercept (% of response at 100%)0.8%1.5%Not significantly different from zero
Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value. For impurity methods, it is determined by spiking the drug substance with known amounts of the impurity (the undesired enantiomer) and measuring the recovery.[10]

Experimental Protocol:

  • Prepare samples of the pure, desired enantiomer.

  • Spike these samples with the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100% of specification, and 150% of specification).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data:

Spike Level (% of Major)Polysaccharide-Based CSP (% Recovery)Cyclodextrin-Based CSP (% Recovery)Acceptance Criteria
0.05% (LOQ)98.5%95.7%80.0% - 120.0%
0.10% (100%)101.2%99.8%90.0% - 110.0%
0.15% (150%)100.5%102.1%90.0% - 110.0%
Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-day).

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[12]

Experimental Protocol:

  • Repeatability: Prepare six samples of the drug substance spiked with the undesired enantiomer at the specification limit (e.g., 0.1%). Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Comparative Data:

ParameterPolysaccharide-Based CSP (%RSD)Cyclodextrin-Based CSP (%RSD)Acceptance Criteria
Repeatability (n=6)1.5%2.8%%RSD ≤ 5.0%
Intermediate Precision (n=12)2.1%4.5%%RSD ≤ 10.0%
Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Why it's critical: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated.[14] For an enantiomeric impurity method, the LOQ must be at or below the reporting threshold.

Experimental Protocol:

  • These are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio.

    • LOD ≈ 3.3 x (Standard Deviation of Response / Slope) or S/N ratio of ~3:1

    • LOQ ≈ 10 x (Standard Deviation of Response / Slope) or S/N ratio of ~10:1

  • The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Comparative Data:

ParameterPolysaccharide-Based CSPCyclodextrin-Based CSPAcceptance Criteria
LOQ (% of major enantiomer)0.05%0.05%Must be ≤ reporting threshold
LOD (% of major enantiomer)0.015%0.015%Method is capable of detection
Precision at LOQ (%RSD)4.2%8.9%%RSD ≤ 10.0%
Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][16] This provides an indication of its reliability during normal usage and is critical before transferring a method to another lab.[17][18]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Systematically vary each parameter within a realistic range (e.g., flow rate ±10%, temperature ±5°C, organic modifier ±2%).

  • Analyze a system suitability solution (containing both enantiomers) under each condition.

  • Monitor the impact on critical responses, primarily the resolution (Rs) between the enantiomers.

Comparative Data:

Parameter VariedPolysaccharide-Based CSP (Resolution, Rs)Cyclodextrin-Based CSP (Resolution, Rs)Acceptance Criteria
Nominal Condition2.82.2Rs > 2.0
Flow Rate (+10%)2.72.0Rs remains > 2.0
Flow Rate (-10%)2.92.4Rs remains > 2.0
Temperature (+5°C)2.51.8 (Failure)Rs remains > 2.0
Temperature (-5°C)3.02.5Rs remains > 2.0
% Organic Modifier (+2%)2.41.9 (Failure)Rs remains > 2.0
% Organic Modifier (-2%)3.12.6Rs remains > 2.0

Part 3: Comparative Analysis & Method Finalization

After completing the validation for both CSPs, we can make an evidence-based decision. The data clearly indicates a superior choice.

Summary Comparison Table

Validation ParameterPolysaccharide-Based CSPCyclodextrin-Based CSPVerdict
Specificity (Rs) Excellent (2.8) Good (2.2)Polysaccharide Wins
Linearity (r²) Excellent (0.9995) Good (0.9991)Polysaccharide Wins
Accuracy (% Recovery) Excellent (98.5-101.2%) Good (95.7-102.1%)Polysaccharide Wins
Precision (%RSD) Excellent (1.5% / 2.1%) Acceptable (2.8% / 4.5%)Polysaccharide Wins
LOQ Performance Excellent (%RSD = 4.2%) Acceptable (%RSD = 8.9%)Polysaccharide Wins
Robustness Robust Not Robust (Fails on Temp & % Organic)Polysaccharide Wins

The logic for selecting the final, validated method is straightforward, as illustrated below.

G cluster_0 Evaluation Criteria Start Validation Data Collected for Both CSPs Rs_Check Is Resolution (Rs) > 2.0 for both methods? Start->Rs_Check Robust_Check Is the method robust to small changes? Rs_Check->Robust_Check Yes Precision_Check Is Precision (%RSD) within acceptable limits? Robust_Check->Precision_Check Yes (Polysaccharide) No (Cyclodextrin) Final_Method Select Polysaccharide CSP Method as Final Validated Method Precision_Check->Final_Method Yes (Polysaccharide) No (Cyclodextrin)

Caption: Decision tree for final method selection.

Expert Recommendation: Based on the comprehensive validation data, the method utilizing the Polysaccharide-Based CSP (Immobilized Amylose) is unequivocally superior. It demonstrated higher resolution, better precision, and, most critically, excellent robustness. The Cyclodextrin-Based CSP method, while functional under nominal conditions, failed during robustness testing, indicating that minor, real-world variations in temperature or mobile phase preparation could lead to a loss of separation and method failure. The polysaccharide method is reliable, transferable, and fit for its intended purpose in a regulated quality control environment.

Conclusion

We have successfully navigated the validation of a chiral HPLC method by employing a comparative, science-driven approach. By testing two distinct and viable chiral stationary phases against the rigorous standards of the ICH Q2(R2) guidelines, we not only validated a method but also demonstrated its superiority over a plausible alternative. This process ensures the final analytical procedure is not just compliant, but truly robust and reliable for the critical task of determining the enantiomeric excess of this compound derivatives, safeguarding the quality and safety of pharmaceutical products.

References

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology.
  • Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. (2021). International Journal of Current Research and Review.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health. [Link]

  • Robustness Tests. (n.d.). Chromatography Online. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of the Chilean Chemical Society. [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2014). ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Separation Science. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. (2024). Altabrisa Group. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • The Limit of Detection. (n.d.). Chromatography Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2015). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. [Link]

  • Enantiomeric separation of drugs by HPLC. (2023). ResearchGate. [Link]

  • A ruggedness test model and its application for HPLC method validation. (2011). ResearchGate. [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (2011). SciELO. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC. (2024). Preprints.org. [Link]

  • Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. (1997). Semantic Scholar. [Link]

  • DETECTION LIMIT(DL) AND QUANTIFICATION LIMIT (QL). (2023). YouTube. [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). Chromatography Online. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

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A Comparative Guide to Inter-laboratory Analysis of (4-Methylcyclohexyl)methanol in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of (4-Methylcyclohexyl)methanol (MCHM) in water. It is designed for researchers, analytical scientists, and laboratory managers involved in environmental monitoring, water quality assessment, and incident response. Drawing upon established analytical principles and regulatory guidelines, this document presents a hypothetical inter-laboratory study to objectively evaluate the performance of common analytical techniques, offering field-proven insights into method selection and validation.

Introduction: The Analytical Challenge of MCHM

This compound (MCHM) is a saturated alicyclic primary alcohol that gained significant attention following a major chemical spill, highlighting the need for robust and reliable analytical methods for its detection in water. MCHM exists as a mixture of cis and trans isomers, which may exhibit different physicochemical properties and toxicological profiles.[1] Its relatively low water solubility and potential for environmental persistence necessitate sensitive and accurate analytical techniques for monitoring its presence in drinking and surface waters.[2][3]

This guide will explore the nuances of MCHM analysis through the lens of a simulated inter-laboratory comparison study. The objective is to provide a practical framework for laboratories to assess and select the most appropriate analytical methodology for their specific needs, ensuring data of high quality and defensibility.

Designing a Robust Inter-laboratory Study

To ensure a comprehensive and unbiased comparison, a hypothetical inter-laboratory study was designed based on the principles outlined in ASTM E691 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method [4] and ISO 5725 - Accuracy (trueness and precision) of measurement methods and results .[5][6]

Study Participants and Methodologies

Three virtual laboratories were created to represent common analytical approaches:

  • Laboratory A: Employs a purge-and-trap concentration method followed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Laboratory B: Utilizes liquid-liquid extraction (LLE) for sample preparation, with analysis by GC-MS.

  • Laboratory C: Represents a more advanced approach using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a derivatization step.

Certified Reference Material (CRM) and Proficiency Testing (PT) Sample

A critical component of any inter-laboratory study is a well-characterized reference material. For this hypothetical study, a custom proficiency testing (PT) sample was prepared.

  • CRM Source: A neat certified reference material of a this compound isomer mixture was sourced from a reputable supplier. Several chemical suppliers offer analytical standards of MCHM.[7][8]

  • PT Sample Preparation: The CRM was gravimetrically diluted in methanol to create a stock solution. This stock was then spiked into a clean water matrix (deionized, carbon-filtered water) to create a PT sample with a known, traceable concentration of total MCHM. The final concentration was chosen to be environmentally relevant, falling within the range of concentrations observed in contaminated water sources.

The workflow for the preparation and distribution of the PT sample is illustrated below:

PT_Sample_Workflow CRM MCHM Certified Reference Material Stock Prepare Methanolic Stock Solution CRM->Stock Gravimetric dilution Spike Spike into Clean Water Matrix Stock->Spike PT_Sample Homogenize and Package PT Sample Spike->PT_Sample Distribute Distribute to Participating Labs PT_Sample->Distribute Analytical_Workflows cluster_A Laboratory A cluster_B Laboratory B cluster_C Laboratory C A1 Purge & Trap A2 GC-MS A1->A2 B1 Liquid-Liquid Extraction B2 GC-MS B1->B2 C1 Solid-Phase Extraction C2 Derivatization C1->C2 C3 LC-MS/MS C2->C3 Sample Water Sample Sample->A1 Sample->B1 Sample->C1

Sources

Comparative cost-benefit analysis of different synthetic routes to (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methylcyclohexyl)methanol is a valuable building block in the synthesis of pharmaceuticals and specialty chemicals, prized for its cyclohexyl scaffold. The selection of a synthetic route to this key intermediate is a critical decision in any process development, balancing economic viability with efficiency, safety, and environmental impact. This guide provides a comprehensive comparative analysis of three primary synthetic pathways to this compound, offering insights into the practical considerations for laboratory and industrial-scale production.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The three routes evaluated in this guide are:

  • Catalytic Hydrogenation of p-Toluic Acid and its Esters: A direct approach involving the reduction of an aromatic ring and a carboxylic acid or ester functionality.

  • Hydroformylation of 4-Methylcyclohexene followed by Reduction: A two-step process beginning with the introduction of a formyl group to an alkene, followed by its reduction.

  • Grignard Synthesis: A classic organometallic approach involving the formation of a new carbon-carbon bond.

This guide will delve into the experimental protocols, cost-benefit analysis, and safety and scalability considerations for each of these routes to provide a clear and objective comparison.

Route 1: Catalytic Hydrogenation of p-Toluic Acid and its Esters

This route offers a relatively direct path to the target molecule, starting from the readily available p-toluic acid. The synthesis can proceed via two main variations: direct hydrogenation of the carboxylic acid or a two-step process involving esterification followed by hydrogenation.

Reaction Pathway

p_toluic_acid p-Toluic Acid ester Methyl p-toluate p_toluic_acid->ester Esterification (MeOH, H+) target This compound p_toluic_acid->target Direct Catalytic Hydrogenation (e.g., Ru/C, H2) ester->target Catalytic Hydrogenation (e.g., Ru/C, H2)

Caption: Synthetic pathways from p-toluic acid.

Experimental Protocols

Method 1A: Direct Hydrogenation of p-Toluic Acid

  • Reaction Setup: A high-pressure autoclave is charged with p-toluic acid and a suitable solvent such as methanol.

  • Catalyst Addition: A ruthenium on carbon (Ru/C) catalyst is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is heated and stirred for a specified time.

  • Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation.

Method 1B: Esterification followed by Hydrogenation

  • Esterification: p-Toluic acid is refluxed with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form methyl p-toluate.[1]

  • Purification: The resulting ester is isolated and purified.

  • Hydrogenation: The purified methyl p-toluate is then subjected to catalytic hydrogenation as described in Method 1A.

Cost-Benefit Analysis
FactorDirect HydrogenationEsterification then Hydrogenation
Starting Material Cost p-Toluic acid is relatively inexpensive.Additional cost of methanol and acid catalyst.
Reagent Cost Ruthenium catalyst can be costly, but is used in catalytic amounts and can be recycled.Similar catalyst cost to direct hydrogenation.
Yield & Purity Can provide good yields, but may require more stringent conditions, potentially leading to side products.Often proceeds with higher selectivity and purity, as esters are generally more amenable to reduction than carboxylic acids.
Process Complexity One-step process, simpler to execute.Two-step process, adding to operational time and complexity.
Energy Consumption High pressure and temperature lead to significant energy costs.Similar energy consumption for the hydrogenation step, with additional energy for the esterification.
Safety, Environmental Impact, and Scalability
  • Safety: The primary hazard is the use of high-pressure hydrogen gas, which is highly flammable and requires specialized equipment and safety protocols.[2][3][4][5] Ruthenium catalysts can be pyrophoric.

  • Environmental Impact: Ruthenium is a heavy metal, and its disposal must be handled carefully to avoid environmental contamination.[6][7][8][9][10] However, the catalytic nature of the process minimizes waste. The use of organic solvents contributes to the overall environmental footprint.

  • Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.[11]

Route 2: Hydroformylation of 4-Methylcyclohexene and Subsequent Reduction

This two-step route begins with the introduction of a formyl group to 4-methylcyclohexene, a readily available starting material, followed by the reduction of the resulting aldehyde.

Reaction Pathway

start 4-Methylcyclohexene aldehyde 4-Methylcyclohexanecarboxaldehyde start->aldehyde Hydroformylation (CO, H2, Rh catalyst) target This compound aldehyde->target Reduction (e.g., NaBH4)

Caption: Synthesis via hydroformylation and reduction.

Experimental Protocols

Step 1: Hydroformylation of 4-Methylcyclohexene

  • Reaction Setup: A high-pressure reactor is charged with 4-methylcyclohexene, a suitable solvent, and a rhodium-based hydroformylation catalyst.

  • Reaction: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated.[12][13][14][15]

  • Workup: After the reaction, the catalyst is separated, and the resulting 4-methylcyclohexanecarboxaldehyde is purified.

Step 2: Reduction of 4-Methylcyclohexanecarboxaldehyde

  • Reduction: The purified aldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a reducing agent such as sodium borohydride (NaBH₄).

  • Workup: The reaction is quenched, and the product is extracted and purified by distillation.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost 4-Methylcyclohexene is a relatively low-cost starting material.
Reagent Cost Rhodium catalysts for hydroformylation are extremely expensive, representing a significant portion of the process cost.[16][17][18][19] Sodium borohydride is a moderately priced reducing agent.
Yield & Purity Hydroformylation can produce a mixture of linear and branched aldehydes, which may require separation. The subsequent reduction of the aldehyde is typically high-yielding and clean.
Process Complexity This is a two-step process requiring specialized high-pressure equipment for the hydroformylation step.
Energy Consumption The hydroformylation step requires high pressure and elevated temperatures. The reduction step is typically performed at or below room temperature.
Safety, Environmental Impact, and Scalability
  • Safety: The hydroformylation step involves the use of high-pressure, flammable, and toxic carbon monoxide and hydrogen gases.[2][3][4][5] Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Environmental Impact: Rhodium is a precious and heavy metal, and its loss or improper disposal is a significant environmental and economic concern.[6][7][8][9][10] The use of organic solvents in both steps contributes to the environmental footprint.

  • Scalability: Hydroformylation is a major industrial process, and this route is highly scalable.[16]

Route 3: Grignard Synthesis

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and can be adapted to synthesize this compound.

Reaction Pathway

start 4-Methylcyclohexyl Bromide grignard 4-Methylcyclohexylmagnesium Bromide start->grignard Mg, Et2O intermediate Intermediate Adduct grignard->intermediate + Formaldehyde target This compound intermediate->target Acidic Workup formaldehyde Formaldehyde

Caption: Grignard synthesis pathway.

Experimental Protocol
  • Grignard Reagent Formation: 4-Methylcyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 4-methylcyclohexylmagnesium bromide.[20][21][22][23]

  • Reaction with Formaldehyde: The Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde).

  • Workup: The reaction is quenched with an acidic aqueous solution to hydrolyze the intermediate magnesium alkoxide and yield this compound. The product is then extracted and purified.

Cost-Benefit Analysis
FactorAnalysis
Starting Material Cost The cost of 4-methylcyclohexyl bromide can be a significant factor. Magnesium turnings and formaldehyde are relatively inexpensive.[24]
Reagent Cost The primary reagents are magnesium and formaldehyde.
Yield & Purity Grignard reactions can provide good yields, but are highly sensitive to moisture and air, which can reduce the yield. Side products can also form.
Process Complexity Requires strict anhydrous conditions and careful handling of the reactive Grignard reagent.
Energy Consumption The reaction is typically performed at moderate temperatures.
Safety, Environmental Impact, and Scalability
  • Safety: Grignard reagents are highly reactive, flammable, and can be pyrophoric.[25][26][27] The reaction can be exothermic and requires careful control, especially on a larger scale.[25][26][27]

  • Environmental Impact: The main environmental concern is the disposal of the magnesium salts generated as a byproduct and the use of ether solvents.[1][28][29]

  • Scalability: While Grignard reactions are widely used in industry, scaling them up can be challenging due to their exothermic nature and sensitivity to reaction conditions.[30]

Comparative Summary and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesCost-Benefit
Catalytic Hydrogenation Direct route, high atom economy, scalable.Requires high pressure and temperature, expensive catalyst.Favorable for large-scale production where catalyst recycling is efficient.
Hydroformylation/Reduction Utilizes a low-cost starting material, highly scalable industrial process.Extremely expensive rhodium catalyst, two-step process, use of toxic CO gas.Economically viable on a large industrial scale due to the high value of the products and efficient catalyst recycling.
Grignard Synthesis Versatile, well-established laboratory method.Sensitive to reaction conditions, challenging to scale up, generates stoichiometric waste.Best suited for smaller-scale synthesis where the cost of starting materials is not prohibitive and specialized high-pressure equipment is not available.

Expert Recommendation:

For large-scale industrial production , the catalytic hydrogenation of p-toluic acid or its esters presents a compelling balance of cost, efficiency, and scalability, provided that an efficient catalyst recycling program is in place. The direct hydrogenation of the acid is simpler, while the two-step esterification-hydrogenation route may offer higher purity.

For laboratory-scale synthesis and research purposes , the Grignard synthesis offers a practical and versatile option that avoids the need for high-pressure equipment. However, careful attention to anhydrous conditions is crucial for achieving good yields.

The hydroformylation route , while a cornerstone of industrial aldehyde synthesis, is likely to be less economically attractive for the specific synthesis of this compound on a smaller scale due to the prohibitive cost of the rhodium catalyst.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, and economic constraints. This guide provides the foundational information to make an informed and strategic decision.

References

  • Johnson Matthey Technology Review. (2015).
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  • Google Patents. (n.d.).
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  • Reddit. (2012). Is there a way to safely dispose of Ethyl Magnesium Bromide?
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  • N.E.
  • ResearchGate. (2021). (PDF)
  • Exploring Hydroformylation Rhodium Catalyst's Market Size Dynamics 2025-2033. (2026).
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  • Mettler Toledo. (n.d.).
  • Safety First: Best Practices for Operating High-Pressure Hydrogen
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  • brainly.com. (2023). [FREE] What is the proper disposal method for concentrated Grignard reaction product? A. Pour it down the sink.
  • TSI Journals. (n.d.). the-grignard-synthesis-of-triphenylmethanol.pdf.
  • ACS Publications. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • Redalyc. (n.d.).
  • Chemistry LibreTexts. (2023). 14.3.
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  • MDPI. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.
  • ACS Publications. (2024).
  • ACS Publications. (n.d.).
  • RSC Publishing. (n.d.). Ru catalysts for levulinic acid hydrogenation with formic acid as a hydrogen source.
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  • Sigma-Aldrich. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • RSC Publishing. (2023).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (4-Methylcyclohexyl)methanol (MCHM) in a laboratory environment. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. This protocol is designed to ensure operational safety, environmental protection, and regulatory adherence, reflecting a deep commitment to best practices in laboratory science.

Foundational Knowledge: Hazard Profile and Regulatory Status

Understanding the inherent properties of MCHM is the critical first step in managing its waste. Causality is key: we handle it as a hazardous material not merely by default, but because its specific chemical characteristics dictate this approach.

This compound is an alicyclic primary alcohol.[1][2] While some safety data sheets may not classify it under specific GHS hazard classes, it is broadly recognized as a combustible liquid that can cause skin and eye irritation.[1][3] The vapor, particularly when heated, can also irritate the respiratory system.[1]

From a regulatory standpoint, any chemical waste must be evaluated against the U.S. Environmental Protection Agency (EPA) hazardous waste characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity (ICRT).[4][5] MCHM waste must be managed as hazardous primarily due to the Ignitability characteristic. As a combustible liquid and an alcohol, any waste containing significant concentrations is subject to these regulations.[6] Therefore, the default and scientifically validated procedure is to treat all MCHM-containing waste streams as hazardous.[4][7]

Identifier Value
IUPAC Name This compound
Common Acronym MCHM
CAS Number 34885-03-5
Molecular Formula C₈H₁₆O
Primary Hazards Combustible Liquid, Skin/Eye Irritant, Respiratory Irritant[1]
Incompatibilities Strong Oxidizing Agents[1][3]

Personnel Protection: Your First Line of Defense

Before handling any MCHM waste, ensuring appropriate Personal Protective Equipment (PPE) is non-negotiable. This is a self-validating system; proper PPE prevents exposure, which is the ultimate goal of any safety protocol.

Required PPE for Handling MCHM Waste:

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Use protective nitrile gloves.

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If handling heated MCHM or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Immediate First Aid Measures:

  • After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]

  • After Skin Contact: Immediately flush the skin with running water for at least 20 minutes and remove contaminated clothing.[1]

  • After Eye Contact: Immediately flush eyes with running water for at least 20 minutes, removing contact lenses if present.[1]

  • After Ingestion: Seek immediate medical attention.[1]

Step-by-Step Waste Management Protocol

This protocol ensures waste is collected, stored, and prepared for disposal in a manner that is safe, compliant, and logical.

Step 1: Select a Compatible Waste Container

The process begins with the container itself. An incompatible container can degrade, leading to leaks and hazardous situations.

  • Material: Use a container made of a material compatible with MCHM, such as high-density polyethylene (HDPE) or glass.

  • Condition: The container must be in good condition, free from cracks or leaks.[8]

  • Closure: It must have a tight-fitting screw cap. A container is only considered closed if it would not leak when tipped over.[8][9] This is a federal requirement.

Step 2: Label the Container Before Use

Proper labeling is a cornerstone of regulatory compliance and safety. An unlabeled container of "unknown" waste is a significant safety risk and results in extremely expensive disposal costs.[8]

  • Attach a hazardous waste label to the empty container.

  • The label must include, at a minimum:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . If it is a mixture, list all constituents. Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., check the "Ignitable" box).

    • The date the container becomes full.[8]

Step 3: Segregate Waste Streams

Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. The rationale is to prevent unintended chemical reactions and to facilitate proper disposal, as different waste types have different disposal pathways.

  • Pure/Concentrated MCHM: Collect in a dedicated container.

  • Aqueous Solutions: Collect aqueous waste containing MCHM separately from solvent waste.

  • Contaminated Solids: Wipes, gloves, and other contaminated debris should be collected in a separate, clearly labeled container or a double-bagged and sealed system.[8][10]

Step 4: Accumulate Waste Safely

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated, properly ventilated cabinet.[3][11]

  • Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste to it.[4][9]

  • Incompatibilities: Ensure the container is stored away from all sources of ignition (heat, sparks, open flames) and incompatible materials like oxidizing agents.[1][3]

MCHM Waste Stream Decision Workflow

The ultimate destination for MCHM waste is a licensed Treatment, Storage, and Disposal Facility (TSDF), accessed via your institution's EHS department.[12][13] The following workflow illustrates the decision-making process for handling various forms of MCHM waste.

MCHM_Disposal_Workflow cluster_waste_type 1. Identify Waste Type cluster_liquid 2. Segregate Liquid Waste cluster_solid 3. Segregate Solid Waste start MCHM Waste Generated liquid Liquid Waste start->liquid solid Solid Waste start->solid pure Pure or Concentrated MCHM liquid->pure aqueous Dilute Aqueous Solution liquid->aqueous solvent Contaminated Organic Solvent liquid->solvent ppe Contaminated PPE, wipes, debris solid->ppe spill Spill Cleanup Material (e.g., vermiculite) solid->spill collect 4. Collect in a sealed, compatible, properly labeled Hazardous Waste container pure->collect aqueous->collect solvent->collect ppe->collect spill->collect store 5. Store in designated Satellite Accumulation Area (SAA) collect->store pickup 6. Arrange for pickup by EHS / Hazardous Waste Handler store->pickup

Caption: Decision workflow for the proper segregation and disposal of MCHM waste streams.

Prohibited Disposal Methods: Under no circumstances should MCHM or its solutions be disposed of via any of the following methods. These actions are unsafe, non-compliant, and environmentally harmful.

  • Sewer Disposal: Do not pour MCHM down the drain.[4]

  • Evaporation: Do not allow MCHM to evaporate in a fume hood as a means of disposal.[4]

  • General Trash: Do not place liquid MCHM or heavily contaminated items in the regular trash.[14]

Managing Spills & Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Isolate and Ventilate: Alert others in the area, restrict access, and ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Immediately remove any potential sources of ignition.[1]

  • Contain the Spill: Use a spill kit with an inert absorbent material like vermiculite or sand to contain the liquid. Prevent it from entering any drains.[1]

  • Collect Material: Once absorbed, use spark-proof tools to carefully scoop the material into a designated container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area according to your lab's specific procedures.

  • Dispose of Waste: The collected spill material and any contaminated PPE must be disposed of as hazardous waste, following the protocol outlined in Section 3.[1]

By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship from experiment initiation to final waste disposal.

References

  • Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN. Retrieved from [Link]

  • Patnaik, A. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety, 22(1), 44-47. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). METHYL ALCOHOL (METHANOL). Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • TCI America. (2006). Material Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol. Retrieved from [Link]

  • Maratek. (2023). Alcohol Recycling FAQs: Lowering Costs and Reusing Resources. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Belanger, S. E., & Sanderson, H. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety, 72(5), 1373-1380. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). RCRA Online Memo: ACETONE AND METHANOL CONTAMINATED WASHWATERS. Retrieved from [Link]

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A-Comprehensive-Guide-to-Personal-Protective-Equipment-for-Handling-(4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical research and pharmaceutical development, the safe handling of specialized reagents is paramount. (4-Methylcyclohexyl)methanol, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols to mitigate potential hazards. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Vapors, particularly when the substance is heated, may lead to respiratory tract irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical line of defense against these potential exposures.

Core Principles of PPE Selection

The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.

PPE Component Specification Rationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber recommended)Prevents direct skin contact and subsequent irritation. Nitrile and butyl rubber offer good resistance to alcohols and alicyclic compounds.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosolized particles, preventing serious eye irritation.
Body Protection Laboratory coat or chemical-resistant apronShields the body and personal clothing from accidental spills.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRecommended when working with heated this compound or in poorly ventilated areas to prevent inhalation of irritant vapors.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Protocols: A Step-by-Step Guide

1. Pre-Operational Checks and Donning PPE:

  • Inspect all PPE for integrity: Before each use, carefully examine gloves for pinholes, and safety glasses for cracks. Ensure your lab coat is clean and fully buttoned.

  • Donning Sequence:

    • Lab Coat: Put on the lab coat, ensuring it is the correct size and fully fastened.

    • Respirator (if required): Perform a fit check to ensure a proper seal.

    • Eye Protection: Put on safety glasses or goggles.

    • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

2. Safe Handling and Experimental Work:

  • Work within a well-ventilated area: Ideally, all manipulations of this compound should be conducted within a certified chemical fume hood.[3]

  • Avoid inhalation of vapors: Keep containers of this compound sealed when not in use.[1] If heating the substance, ensure local exhaust ventilation is adequate.

  • Prevent skin and eye contact: Handle the chemical with care to avoid splashes.[1][3] In the event of a spill on your PPE, follow the doffing and disposal procedures outlined below.

3. Doffing and Disposal of Contaminated PPE:

The correct removal of PPE is crucial to prevent cross-contamination.

  • Doffing Sequence:

    • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

    • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

    • Eye Protection: Remove safety glasses or goggles.

    • Respirator (if used): Remove the respirator.

  • Disposal:

    • Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.

    • Contaminated lab coats should be laundered professionally or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

    • Non-disposable PPE, such as safety glasses and respirators, should be decontaminated according to the manufacturer's instructions.

Visualizing the Workflow: PPE Management for this compound

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Safe Handling cluster_doffing Doffing Sequence cluster_disposal Disposal risk_assessment Assess Task-Specific Risks select_ppe Select Appropriate PPE risk_assessment->select_ppe Informs don_coat 1. Don Lab Coat select_ppe->don_coat don_respirator 2. Don Respirator (if needed) don_coat->don_respirator Proceed don_eyewear 3. Don Eye Protection don_respirator->don_eyewear Proceed don_gloves 4. Don Gloves don_eyewear->don_gloves Proceed handle_chemical Perform Work in Ventilated Area don_gloves->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_coat 2. Remove Lab Coat doff_gloves->doff_coat Proceed doff_eyewear 3. Remove Eye Protection doff_coat->doff_eyewear Proceed doff_respirator 4. Remove Respirator doff_eyewear->doff_respirator Proceed dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_respirator->dispose_ppe decontaminate_reusable Decontaminate Reusable PPE doff_respirator->decontaminate_reusable

Caption: PPE Workflow for this compound Handling.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.

Disposal of this compound Waste

All waste materials contaminated with this compound, including excess reagents and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Conclusion: Fostering a Culture of Safety

The meticulous use of appropriate Personal Protective Equipment is a cornerstone of safe laboratory practice when handling this compound. By understanding the inherent risks, adhering to established protocols, and being prepared for emergencies, researchers can create a secure environment that fosters innovation and scientific advancement. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and prioritize safety in all laboratory operations.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Eastman Chemical Company. (2011). Safety Data Sheet: MCHM. [Link]

  • DoveMed. (n.d.). First Aid for 4-Methylcyclohexane Methanol Poisoning. [Link]

  • American Chemical Society. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. [Link]

  • TCI America. (2014). Material Safety Data Sheet: 4-Methyl-1-cyclohexanemethanol. [Link]

  • Occupational Safety and Health Administration. (n.d.). Methanol. [Link]

  • Methanex Corporation. (n.d.). Safety Data Sheet: Methanol. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.